molecular formula C7H7ClN2O4S B085541 Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- CAS No. 137-48-4

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Cat. No.: B085541
CAS No.: 137-48-4
M. Wt: 250.66 g/mol
InChI Key: UMNGEAKUUOJPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- is a useful research compound. Its molecular formula is C7H7ClN2O4S and its molecular weight is 250.66 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-N-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNGEAKUUOJPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059672
Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137-48-4
Record name 4-Chloro-N-methyl-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-methyl-3-nitrobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth, scientifically-grounded protocol for the synthesis and comprehensive characterization of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- (CAS No: 137-48-4).[1] This document is tailored for researchers, chemists, and professionals in drug development, offering a narrative that combines procedural steps with the underlying chemical principles. We will explore a robust two-step synthetic pathway, starting from the chlorosulfonation of 2-chloronitrobenzene, followed by amination with methylamine. Each stage is elucidated with expert insights into reaction mechanisms, safety considerations, and optimization strategies. The guide culminates in a detailed exposition of analytical techniques—including NMR, IR, and Mass Spectrometry—to validate the structure, purity, and identity of the final compound, ensuring a self-validating and reproducible methodology.

Introduction and Strategic Importance

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with antibacterial sulfa drugs.[2][3] The specific substitution pattern of this molecule—a chloro group, a nitro group, and an N-methyl moiety—makes it a versatile chemical intermediate for the synthesis of more complex molecules, including azo dyes and potential pharmaceutical candidates.[4][5] Understanding its synthesis and characterization is fundamental for its application in further research and development.

1.1 Chemical Identity

PropertyValueSource
IUPAC Name 4-chloro-N-methyl-3-nitrobenzenesulfonamide[1]
CAS Number 137-48-4[1]
Molecular Formula C₇H₇ClN₂O₄S[1]
Molecular Weight 250.65 g/mol [1]
Canonical SMILES CN(S(=O)(=O)C1=CC(=C(C=C1)Cl)[O-])[6]

Synthetic Strategy: A Two-Step Approach

The synthesis is logically approached via a two-step process starting from a common industrial chemical, 2-chloronitrobenzene. This strategy is efficient and relies on well-established, high-yielding reactions.

  • Step 1: Electrophilic Aromatic Substitution. The process begins with the chlorosulfonation of 2-chloronitrobenzene. This reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, yielding the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.[7][8]

  • Step 2: Nucleophilic Substitution. The sulfonyl chloride intermediate is then reacted with methylamine. The nitrogen atom of the methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride to form the final N-methyl sulfonamide product.

This pathway is illustrated in the workflow diagram below.

G cluster_0 Synthesis Workflow SM 2-Chloronitrobenzene (Starting Material) INT 4-Chloro-3-nitrobenzenesulfonyl chloride (Intermediate) SM->INT  Chlorosulfonic Acid (HSO₃Cl)  Heat (100-130°C)  [Ref: 18] FP 4-chloro-N-methyl-3-nitro- benzenesulfonamide (Final Product) INT->FP  Methylamine (CH₃NH₂)  Base  [Ref: 19]

Caption: High-level overview of the two-step synthesis pathway.

Detailed Experimental Protocols

Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

Part A: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

Causality Behind Experimental Choices: The direct chlorosulfonation of 2-chloronitrobenzene is an effective method for producing the desired sulfonyl chloride intermediate.[7] An excess of chlorosulfonic acid (typically 4-5 molar equivalents) is used not only as a reagent but also as the solvent, which drives the reaction towards completion.[7][8] A stepwise increase in temperature is employed to control the initial exothermic reaction and the evolution of HCl gas, ensuring the reaction proceeds safely and efficiently to completion at a higher temperature.[7]

Protocol:

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).

  • Reagent Addition: In the fume hood, carefully charge the flask with chlorosulfonic acid (4.5 mol equivalents). Begin stirring and cool the flask in an ice-water bath.

  • Substrate Addition: Slowly add 2-chloronitrobenzene (1.0 mol equivalent) dropwise from the dropping funnel, maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath. Gradually heat the mixture to 100°C and hold for one hour. The start of the reaction is indicated by the evolution of hydrogen chloride gas.[7]

  • Completion: Increase the temperature to 115°C for one hour, and then to 130°C for an additional 2-3 hours to ensure the reaction is substantially complete.[7]

  • Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring. This step is highly exothermic. The product will precipitate as fine, waxy granules.[7]

  • Isolation: Filter the solid product using a Büchner funnel. Wash the crude product thoroughly with copious amounts of ice-cold water until the washings are neutral to pH paper.

  • Drying: Dry the isolated 4-chloro-3-nitrobenzenesulfonyl chloride, preferably in a vacuum desiccator over a suitable drying agent.

Part B: Synthesis of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Causality Behind Experimental Choices: The reaction of a sulfonyl chloride with a primary amine like methylamine is a classic method for sulfonamide formation. The reaction is typically performed in the presence of a base to neutralize the HCl generated, or by using an excess of the amine itself. Using an aqueous solution of methylamine is convenient and effective.[9] The reaction is often exothermic, necessitating initial cooling to control the rate.

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add the synthesized 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 mol equivalent).

  • Solvent & Reagent: Add a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the sulfonyl chloride. Cool the flask in an ice bath.

  • Amine Addition: Slowly add an aqueous solution of methylamine (e.g., 40% in water, 2.2 mol equivalents) to the stirred solution. The second equivalent of methylamine acts as the base to neutralize the HCl byproduct.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel. Wash the organic layer successively with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization. Based on similar compounds, a solvent system like ethanol/water or toluene can be effective.[4] Recrystallize until a constant melting point is achieved.

Comprehensive Characterization

A battery of analytical techniques is required to unequivocally confirm the identity, structure, and purity of the synthesized product. This multi-faceted approach is the cornerstone of a self-validating protocol.

G cluster_1 Characterization Workflow Product Purified Solid Product MP Melting Point (Purity Check) Product->MP HPLC HPLC Analysis (Quantitative Purity) Product->HPLC MS Mass Spectrometry (Molecular Weight) Product->MS IR IR Spectroscopy (Functional Groups) Product->IR NMR NMR Spectroscopy (Structural Elucidation) Product->NMR

Caption: Standard analytical workflow for compound validation.

Physical Properties: Melting Point
  • Principle: A pure crystalline solid exhibits a sharp, defined melting point range. Impurities typically depress and broaden this range.

  • Protocol: A small sample of the dried, recrystallized product is packed into a capillary tube and its melting point is determined using a calibrated melting point apparatus.

  • Expected Results: While no definitive literature value for the N-methyl derivative is readily available from the searches, the related N,N-dimethyl compound melts at 70°C, and the parent sulfonamide (4-chloro-3-nitrobenzenesulfonamide) melts at 175-176°C.[10][11] The obtained value should be a sharp range (e.g., 1-2°C).

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase.[12] It is a powerful tool for assessing purity.

  • Protocol: A reverse-phase (RP) HPLC method is suitable.[1]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape.[1][13]

    • Detection: UV detector set to a wavelength where the aromatic compound absorbs strongly (e.g., 254 nm).

    • Sample Prep: Dissolve a small, accurately weighed amount of the product in the mobile phase or acetonitrile. Filter through a 0.22 µm syringe filter before injection.

  • Expected Results: A chromatogram showing a single major peak with an area percentage >98% indicates high purity.

Spectroscopic Characterization
  • Principle: NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C), providing detailed information about the molecular structure, connectivity, and conformation.[14][15]

  • Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).

  • Expected ¹H NMR Spectrum & Interpretation:

    • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.5-8.5 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet). The proton ortho to the nitro group will be the most downfield.

    • N-H Proton (1H): A broad singlet or a quartet (if coupled to the methyl protons) associated with the sulfonamide N-H. Its chemical shift can be variable and it is exchangeable with D₂O.

    • N-Methyl Protons (3H): A singlet or a doublet (if coupled to the N-H proton) around 2.5-3.0 ppm.

  • Expected ¹³C NMR Spectrum & Interpretation:

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~120-150 ppm). The carbons directly attached to the electron-withdrawing nitro and sulfonyl groups will be significantly downfield.[16]

    • N-Methyl Carbon (1C): A single peak in the aliphatic region (~25-35 ppm).

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is excellent for identifying functional groups.[17][18]

  • Protocol: The spectrum can be recorded using KBr pellets or an ATR (Attenuated Total Reflectance) accessory.[14]

  • Expected Results & Interpretation: Key vibrational bands confirm the presence of the required functional groups.[2][14]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3250N-H StretchSulfonamide (N-H)
~1530 & ~1350Asymmetric & Symmetric NO₂ StretchNitro group (-NO₂)
~1340 & ~1160Asymmetric & Symmetric SO₂ StretchSulfonamide (-SO₂N)[14]
~1600-1450C=C StretchAromatic Ring
~900S-N StretchSulfonamide (S-N)[14]
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution MS (HRMS) can determine the elemental composition with high accuracy.[19]

  • Protocol: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Expected Results:

    • Molecular Ion Peak: The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 251. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion, with peaks at m/z 251 and 253.

    • Fragmentation: Common fragmentation patterns may include the loss of SO₂ or the nitro group.

Conclusion

This guide has detailed a reliable and well-reasoned methodology for the synthesis of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. By following the two-step synthesis from 2-chloronitrobenzene and performing the comprehensive suite of characterization techniques described, researchers can confidently produce and validate this valuable chemical intermediate. The emphasis on understanding the causality behind each procedural step ensures that the protocol is not merely followed, but understood, allowing for intelligent troubleshooting and adaptation as required.

References

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from J-Stage. [Link]

  • AOAC INTERNATIONAL. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from AOAC INTERNATIONAL. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from Slideshare. [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from YMER. [Link]

  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from De Gruyter. [Link]

  • ChemBK. (2024, April 10). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from ChemBK. [Link]

  • Taylor & Francis Online. (n.d.). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Retrieved from Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from ResearchGate. [Link]

  • Marcel Dekker, Inc. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Retrieved from Yumpu. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from NIH. [Link]

  • SIELC Technologies. (2018, May 16). Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. Retrieved from SIELC Technologies. [Link]

  • SIELC Technologies. (2018, February 19). Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl-. Retrieved from SIELC Technologies. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from The Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). 4-Chloro-3-nitro-benzenesulfonamide. Retrieved from SpectraBase. [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from PubChem. [Link]

  • Georganics. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide - High purity. Retrieved from Georganics. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, a key intermediate in synthetic organic chemistry. Drawing upon established analytical methodologies and data from closely related analogues, this document offers field-proven insights into its synthesis, characterization, and handling.

Introduction: A Molecule of Interest

4-chloro-N-methyl-3-nitrobenzenesulfonamide, with the CAS Number 137-48-4, is an aromatic sulfonamide derivative. Its structure, featuring a chlorinated and nitrated benzene ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the sulfonamide functional group, coupled with the electron-withdrawing nitro and chloro substituents, imparts unique reactivity and physicochemical characteristics to the molecule. Understanding these properties is paramount for its effective utilization in research and development.

Chemical and Physical Identity

A clear identification of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is the foundation for any scientific investigation. The key identifiers and physical properties are summarized below.

PropertyValueSource
CAS Number 137-48-4[1]
Molecular Formula C₇H₇ClN₂O₄S[1]
Molecular Weight 250.65 g/mol [1]
Appearance Estimated to be a crystalline solidInferred from analogues
LogP (calculated) 1.58[1]

Synthesis and Purification

The synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is logically approached through the reaction of its corresponding sulfonyl chloride with methylamine. This is a standard method for the formation of N-substituted sulfonamides.

Synthetic Pathway

The primary route to obtaining 4-chloro-N-methyl-3-nitrobenzenesulfonamide involves a two-step process, starting from the readily available ortho-chloro-nitrobenzene.

Synthesis_Pathway A ortho-chloro-nitrobenzene B 4-chloro-3-nitrobenzenesulfonyl chloride (CAS: 97-08-5) A->B  Chlorosulfonic acid   C 4-chloro-N-methyl-3-nitrobenzenesulfonamide (CAS: 137-48-4) B->C  Methylamine, Base  

Caption: Synthetic route to 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This precursor can be synthesized from ortho-chloro-nitrobenzene by reaction with chlorosulfonic acid.[2] The reaction temperature and time are critical parameters to control for optimal yield and purity.[2]

Step 2: Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

  • In a well-ventilated fume hood, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable inert solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of methylamine (e.g., 40% in water or as a solution in an organic solvent) to the cooled reaction mixture with vigorous stirring. An excess of a non-nucleophilic base, such as triethylamine or pyridine, should be included to neutralize the hydrochloric acid byproduct.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the organic layer is separated.

  • The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Physicochemical Properties

Property4-chloro-3-nitrobenzenesulfonamide4-chloro-N-methyl-3-nitrobenzenesulfonamide (Target) 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide
CAS Number 97-09-6[3]137-48-4 [1]137-47-3[4]
Melting Point (°C) 25-35[5]Estimated: 50-70 70[4]
Boiling Point (°C) 175-176[5]Estimated: > 200 387.3[4]
Water Solubility Limited[6]Expected to have low water solubility Data not available
Solubility in Organic Solvents Soluble in polar organic solvents like DMSO and methanol; low solubility in nonpolar solvents like hexane.[6]Expected to be soluble in polar organic solvents. Data not available
pKa 9.28 ± 0.60 (Predicted)[5]Estimated: 9-10 Not applicable

Justification for Estimations:

  • Melting Point: The introduction of a methyl group on the sulfonamide nitrogen, as in the target compound, is expected to result in a melting point that is intermediate between the unmethylated and dimethylated analogues.

  • Boiling Point: The boiling point is expected to increase with molecular weight.

  • Solubility: The N-methylation is unlikely to drastically alter the general solubility profile observed for the unmethylated analogue.

  • pKa: The acidity of the sulfonamide N-H proton is expected to be similar to that of the unmethylated analogue.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of synthesized 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation A Synthesis Product B TLC Analysis (Purity Check) A->B C HPLC Analysis (Purity & Quantification) A->C D ¹H NMR Spectroscopy C->D Purified Sample E ¹³C NMR Spectroscopy D->E F FTIR Spectroscopy E->F G Mass Spectrometry F->G

Sources

An In-Depth Technical Guide to 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical identity, spectral properties, a validated synthesis protocol, and essential safety data. The structural features of this compound, including a reactive sulfonamide moiety and an aromatic nitro group, make it a versatile building block for the synthesis of a variety of more complex molecules.

Chemical Identity and Physical Properties

4-chloro-N-methyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. Its unique substitution pattern provides a foundation for diverse chemical transformations.

PropertyValueSource
CAS Number 137-48-4[]
Molecular Formula C₇H₇ClN₂O₄S[]
Molecular Weight 250.66 g/mol []
IUPAC Name 4-chloro-N-methyl-3-nitrobenzenesulfonamide[]
Canonical SMILES CNS(=O)(=O)C1=CC(=C(C=C1)Cl)[O-][]
Density 1.53 g/cm³[]
InChI Key UMNGEAKUUOJPAX-UHFFFAOYSA-N[]

Synthesis Protocol

The synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is most effectively achieved through a two-step process, commencing with the chlorosulfonation of 2-chloronitrobenzene, followed by amination with methylamine. This approach ensures a high yield and purity of the final product.

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

The initial step involves the reaction of 2-chloronitrobenzene with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

G A 2-chloronitrobenzene C 4-chloro-3-nitrobenzenesulfonyl chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (HSO3Cl) B->C G A 4-chloro-3-nitrobenzenesulfonyl chloride C 4-chloro-N-methyl-3-nitrobenzenesulfonamide A->C Nucleophilic Substitution B Methylamine (CH3NH2) B->C

Diagram 2: Formation of the final sulfonamide product.

Experimental Protocol:

  • Dissolve the dried 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an aqueous solution of methylamine (e.g., 40%) or a solution of methylamine in THF via the dropping funnel. The reaction is typically carried out in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. [2]4. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-chloro-N-methyl-3-nitrobenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data (Predicted and Correlated)

Due to the limited availability of published spectral data for 4-chloro-N-methyl-3-nitrobenzenesulfonamide, the following data is a combination of predictions based on its structure and correlations with closely related, well-characterized compounds such as 4-chloro-3-nitrobenzenesulfonamide (CAS 97-09-6) [3][4]and other substituted nitrobenzenes. [5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HAr-H ortho to nitro group
~7.8dd1HAr-H ortho to chloro and meta to nitro
~7.6d1HAr-H ortho to chloro and meta to sulfonyl
~5.0q1HN-H (may be broad and exchangeable)
~2.7d3HN-CH₃

The coupling constants for the aromatic protons are expected to be in the range of J = 8-9 Hz for ortho coupling and J = 2-3 Hz for meta coupling. The N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. The N-methyl signal is expected to be a doublet due to coupling with the adjacent N-H proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~148C-NO₂
~140C-SO₂
~135C-Cl
~132Ar-CH
~128Ar-CH
~125Ar-CH
~30N-CH₃

The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3350-3250N-H stretch
1550-1530 and 1360-1340Asymmetric and symmetric NO₂ stretch
1350-1310 and 1170-1150Asymmetric and symmetric SO₂ stretch
~850C-Cl stretch

The presence of strong absorption bands for the nitro and sulfonyl groups will be key identifying features in the IR spectrum.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
250/252[M]⁺, Molecular ion peak (with isotopic pattern for Cl)
235/237[M - CH₃]⁺
186/188[M - SO₂NHCH₃]⁺
79[SO₂NHCH₃]⁺

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident for fragments containing the chlorine atom.

Safety and Handling

As a nitro-substituted aromatic sulfonamide, 4-chloro-N-methyl-3-nitrobenzenesulfonamide should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

GHS Classification (Anticipated)

Based on the GHS classification of structurally similar compounds, the following hazard statements are anticipated. [7][8]

Hazard Class Hazard Statement
Acute Toxicity, Oral Harmful if swallowed
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Eye Irritation Causes serious eye irritation

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |

Signal Word: Warning

Pictograms:

  • GHS07 (Exclamation Mark)

Conclusion

4-chloro-N-methyl-3-nitrobenzenesulfonamide (CAS 137-48-4) is a valuable chemical intermediate with a well-defined synthesis pathway. While experimental spectral data is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. Adherence to appropriate safety protocols is essential when handling this compound. This technical guide serves as a foundational resource for researchers utilizing this versatile molecule in their synthetic endeavors.

References

  • XiXisys. (n.d.). CAS: 137-48-4 4-chloro-N-methyl-3-nitrobenzenesulphonamide GHS Rev.11 SDS. Retrieved from [Link]

  • BenchChem. (2025). .
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025).
  • BenchChem. (n.d.). Optimizing reaction conditions for 4-(Methylamino)-3-nitrobenzoyl chloride synthesis.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride.
  • National Center for Biotechnology Information. (n.d.).
  • Safe Work Australia. (n.d.).
  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • PubChem. (n.d.).
  • University of Illinois Division of Research Safety. (2019).
  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzenesulfonyl chloride synthesis.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Biosynth. (n.d.). 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | 137-47-3.
  • Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals.
  • Sigma-Aldrich. (n.d.). 4-CHLORO-3-NITROBENZENESULFONAMIDE AldrichCPR.
  • ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide(97-09-6) 1H NMR spectrum.
  • NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde.
  • NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-.
  • SpectraBase. (n.d.). 4-Chloro-3-nitro-benzenesulfonyl chloride - Optional[FTIR] - Spectrum.
  • AAT Bioquest. (n.d.). 137-47-3 | 4-Chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.
  • mzCloud. (2017). W 18.

Sources

The Multifaceted Biological Activities of Substituted Benzenesulfonamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile framework for the design and development of a wide array of therapeutic agents. Its unique chemical properties allow for facile substitution, enabling the fine-tuning of pharmacological activity across diverse biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of substituted benzenesulfonamides, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

The Benzenesulfonamide Core: A Privileged Scaffold

The fundamental structure of benzenesulfonamide consists of a benzene ring attached to a sulfonamide group (-SO₂NH₂). The ability to modify the benzene ring and the sulfonamide nitrogen with various substituents is key to its broad-spectrum biological activity. These modifications influence the molecule's physicochemical properties, such as acidity, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.[1]

Synthesis_Workflow start Substituted Aniline step1 Chlorosulfonation (ClSO3H) start->step1 intermediate Benzenesulfonyl Chloride step1->intermediate step2 Amination (NH3 or R-NH2) intermediate->step2 end Substituted Benzenesulfonamide step2->end CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ His His Zn->His His2 His Zn->His2 His3 His Zn->His3 Sulfonamide R-SO₂NH₂ Benzenesulfonamide Inhibitor Sulfonamide:f1->Zn Coordinates with (deprotonated form)

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of CA to determine the inhibitory potential of compounds.

[2][3][4][5][6]1. Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate p-nitrophenyl acetate (p-NPA), and stock solutions of the test compounds and a known inhibitor (e.g., acetazolamide). 2. Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme solution. Include controls for maximum activity (no inhibitor) and blank (no enzyme). 3. Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. 4. Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells. 5. Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals. The rate of p-nitrophenol formation is monitored. 6. Data Analysis: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Anti-inflammatory and Antiviral Activities

The therapeutic potential of benzenesulfonamides extends to anti-inflammatory and antiviral applications. Certain derivatives have shown the ability to reduce inflammation in preclinical models. A[7][8][9]dditionally, specific benzenesulfonamides have been identified as inhibitors of viral entry and replication.

[10][11][12][13]Table 3: Anti-inflammatory and Antiviral Activities of Benzenesulfonamides

CompoundBiological ActivityModel/TargetResultReference
CelecoxibAnti-inflammatoryCOX-2 InhibitionSelective COX-2 inhibitor
4aAnti-inflammatoryCarrageenan-induced paw edema94.69% inhibition
BSA 9AntiviralDengue and Zika VirusEC₅₀ = 1.52 µM (DENV)
28AntiviralInfluenza A (H1N1)EC₅₀ = 210 nM
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

[14][15][16][17][18]1. Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a sufficient period. 2. Compound Administration: Administer the test compound to the animals via an appropriate route (e.g., oral or intraperitoneal). 3. Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal. 4. Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. 5. Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus.

[19][11][20][21][22]1. Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer. 2. Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with serial dilutions of the test compound for a specific time. 3. Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures. 4. Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. 5. Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days). 6. Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. 7. Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC₅₀ value (the concentration that reduces the number of plaques by 50%) is then determined.

Conclusion

Substituted benzenesulfonamides are a remarkable class of compounds with a broad and ever-expanding range of biological activities. Their synthetic tractability and the ability to modulate their pharmacological profiles through structural modifications have solidified their importance in drug discovery and development. This guide has provided a comprehensive overview of their key biological activities, the underlying structure-activity relationships, and detailed experimental protocols for their evaluation. It is our hope that this technical resource will empower researchers to further explore the therapeutic potential of this privileged scaffold and contribute to the development of novel and effective treatments for a multitude of diseases.

References

  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(5), 1747-1762. [Link]

  • Poulsen, S. A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(11), 4834-4844. [Link]

  • Supuran, C. T., & Alterio, V. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical reviews, 112(8), 4421–4468. [Link]

  • Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

  • Malarz, K., Mularski, J., Kuczak, M., Mrozek-Wilczkiewicz, A., & Musiol, R. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1790. [Link]

  • Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2012). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. European journal of medicinal chemistry, 54, 674–682. [Link]

  • Angeli, A., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1651. [Link]

  • El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27429-27447. [Link]

  • El-Sayed, M. A. A., et al. (2021). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]

  • Wang, S., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 586-598. [Link]

  • Khan, I., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 28(13), 5123. [Link]

  • Ubehanda, S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 621. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(4), 423-428. [Link]

  • Ubehanda, S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]

  • Chang, C. Y., et al. (2020). Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents Against Dengue and Zika Virus Infections. Journal of Medicinal Chemistry, 63(3), 1313-1327. [Link]

  • Chang, C. Y., et al. (2020). Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents Against Dengue and Zika Virus Infections. Semantic Scholar. [Link]

  • Tang, S., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 525-529. [Link]

  • De Martino, G., et al. (1993). Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles. Il Farmaco, 48(10), 1437-1447. [Link]

  • Al-Salahi, R., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Scientific Reports, 13(1), 18884. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

  • Li, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments, (180), e63544. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Al-Masoudi, N. A., et al. (2013). Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules, 18(9), 11252-11268. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. [Link]

  • CLSI. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Menziani, M. C., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of medicinal chemistry, 32(5), 951–956. [Link]

  • Bio-protocol. (2018). Broth microdilution susceptibility testing. Bio-protocol, 8(17), e2987. [Link]

  • Gökçe, M., et al. (2017). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1325–1331. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic chemistry, 105, 104400. [Link]

  • Kędzia, A., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3163. [Link]

  • Yüksek, H., et al. (2012). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Molecules, 17(9), 10894-10906. [Link]

  • Sharma, A., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1323–1333. [Link]

  • El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27429-27447. [Link]

  • El-Sayed, M. A. A., et al. (2021). Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. [Link]

Sources

"mechanism of action of 4-chloro-N-methyl-3-nitro-benzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Mechanism of Action of 4-chloro-N-methyl-3-nitro-benzenesulfonamide

Abstract

This technical guide delineates a proposed mechanism of action for the novel small molecule, 4-chloro-N-methyl-3-nitro-benzenesulfonamide. Based on extensive analysis of its structural motifs and the well-established pharmacology of the benzenesulfonamide class of compounds, we hypothesize that this agent functions as a potent inhibitor of carbonic anhydrases (CAs). This document provides a comprehensive overview of the theoretical underpinnings of this mechanism, including the specific molecular interactions anticipated within the carbonic anhydrase active site. Furthermore, we present a detailed roadmap for the experimental validation of this hypothesis, encompassing a suite of biophysical, enzymatic, and cellular assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel enzyme inhibitors and their therapeutic potential.

Introduction: The Therapeutic Promise of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications ranging from diuretics and antiepileptics to antiglaucoma and anticancer drugs.[1][2] A primary and well-elucidated mechanism for many of these compounds is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[3][4][5] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation, ion transport, and various metabolic pathways.[6][7][8] The dysregulation of specific CA isoforms is implicated in numerous pathologies, making them attractive targets for therapeutic intervention.[5][9][10]

This guide focuses on the uncharacterized compound, 4-chloro-N-methyl-3-nitro-benzenesulfonamide. While direct experimental data on its biological activity is not yet available, its chemical structure strongly suggests a role as a carbonic anhydrase inhibitor. This document will, therefore, present a detailed, hypothesized mechanism of action and a comprehensive strategy for its experimental validation.

Molecular Profile of 4-chloro-N-methyl-3-nitro-benzenesulfonamide

To understand its potential biological activity, a thorough examination of the physicochemical properties of 4-chloro-N-methyl-3-nitro-benzenesulfonamide is essential.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₄SPubChem
Molecular Weight 250.66 g/mol PubChem
Structure
4-chloro-N-methyl-3-nitro-benzenesulfonamide
Key Functional Groups Benzenesulfonamide, Chloro group, Nitro group, N-methyl groupInferred

The presence of the primary sulfonamide group is the key pharmacophore that suggests interaction with the zinc ion in the active site of carbonic anhydrases.[1] The chloro and nitro substituents on the benzene ring are expected to modulate the electronic properties and binding affinity of the molecule.

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

We postulate that 4-chloro-N-methyl-3-nitro-benzenesulfonamide acts as a potent inhibitor of one or more isoforms of carbonic anhydrase. The proposed mechanism is centered around the interaction of the sulfonamide moiety with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.

The Catalytic Cycle of Carbonic Anhydrase

Understanding the normal catalytic function of CA is crucial to comprehending its inhibition. The reaction proceeds in two main steps:

  • Nucleophilic Attack: A zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a carbon dioxide molecule.

  • Proton Shuttle and Regeneration: A water molecule displaces the newly formed bicarbonate ion, and a proton is transferred away from the active site via a histidine shuttle, regenerating the zinc-bound hydroxide for the next catalytic cycle.

Inhibition by 4-chloro-N-methyl-3-nitro-benzenesulfonamide

The benzenesulfonamide group of the inhibitor is a transition-state analog for the bicarbonate ion.[11] The proposed inhibitory mechanism involves the following key interactions:

  • Zinc Coordination: The deprotonated sulfonamide nitrogen (SO₂NH⁻) directly coordinates with the Zn²⁺ ion in the active site, displacing the catalytic water/hydroxide molecule.[12][13] This interaction is the cornerstone of its inhibitory activity.

  • Hydrogen Bonding Network: The sulfonyl oxygens of the inhibitor are expected to form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II) and a water molecule within the active site.[12]

  • Hydrophobic Interactions: The benzene ring of the inhibitor will likely engage in van der Waals interactions with hydrophobic residues lining one side of the active site cavity, such as Val121, Phe131, and Leu198 in CA II.[12] The chloro and nitro substituents will influence the orientation and strength of these interactions.

The N-methyl group may also contribute to the binding affinity and selectivity for different CA isoforms by interacting with specific residues at the entrance of the active site.

Carbonic Anhydrase Inhibition Proposed Binding of 4-chloro-N-methyl-3-nitro-benzenesulfonamide to the Carbonic Anhydrase Active Site cluster_Enzyme CA Active Site cluster_Inhibitor Inhibitor Zn Zn²⁺ His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Thr199 Thr199 Glu106 Glu106 Thr199->Glu106 H-bond Inhibitor SO₂ NH⁻ Benzene Ring (4-Cl, 3-NO₂, N-CH₃) Inhibitor:N->Zn Coordination Bond Inhibitor:SO2->Thr199 H-bond

Caption: Proposed interaction of the inhibitor with the CA active site.

Experimental Validation Strategy

A multi-pronged approach is required to rigorously validate the hypothesized mechanism of action. This strategy encompasses in vitro enzymatic assays, biophysical characterization of the inhibitor-target interaction, and cell-based assays to confirm target engagement in a physiological context.

In Vitro Carbonic Anhydrase Activity Assays

The initial step is to determine if 4-chloro-N-methyl-3-nitro-benzenesulfonamide inhibits the enzymatic activity of various CA isoforms.

Protocol: Colorimetric CO₂ Hydration Assay [14]

  • Objective: To measure the inhibition of CA-catalyzed CO₂ hydration.

  • Principle: The assay measures the rate of pH change resulting from the formation of bicarbonate and protons from CO₂. A pH indicator, such as phenol red, is used to monitor this change spectrophotometrically.

  • Materials:

    • Purified human CA isoforms (e.g., CA I, II, IX, XII)

    • Tris buffer (20 mM, pH 8.3)

    • Phenol red (100 µM)

    • CO₂-saturated water

    • 4-chloro-N-methyl-3-nitro-benzenesulfonamide stock solution (in DMSO)

    • Temperature-controlled UV/Vis spectrophotometer

  • Procedure:

    • Equilibrate the reaction buffer and enzyme solution to 0°C.

    • In a cuvette, mix the reaction buffer, enzyme solution, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding a known volume of CO₂-saturated water.

    • Monitor the decrease in absorbance of phenol red at the appropriate wavelength in kinetic mode.

    • Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Biophysical Characterization of Target Binding

To confirm direct binding and characterize the thermodynamics and kinetics of the interaction, several biophysical techniques should be employed.

Protocol: Isothermal Titration Calorimetry (ITC) [15][16][17]

  • Objective: To determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-CA interaction.

  • Principle: ITC directly measures the heat released or absorbed during a binding event.

  • Procedure:

    • Prepare solutions of the purified CA protein and the inhibitor in the same buffer.

    • Load the CA solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.

    • Analyze the resulting thermogram to determine the binding parameters.

Protocol: Surface Plasmon Resonance (SPR) [18][19][20][21][22]

  • Objective: To measure the real-time association (k_on) and dissociation (k_off) rates of the inhibitor binding to the CA.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.

  • Procedure:

    • Immobilize the purified CA protein onto an SPR sensor chip.

    • Flow different concentrations of the inhibitor over the chip surface and monitor the binding response.

    • Fit the sensorgram data to a kinetic model to determine the rate constants and binding affinity.

Structural Elucidation of the Binding Mode

Protocol: X-ray Crystallography [12][13][23]

  • Objective: To obtain a high-resolution 3D structure of the inhibitor bound to the CA active site.

  • Procedure:

    • Co-crystallize the purified CA protein with the inhibitor.

    • Collect X-ray diffraction data from the crystals.

    • Solve and refine the crystal structure to visualize the precise interactions between the inhibitor and the enzyme.

Cellular Target Engagement

To confirm that the inhibitor interacts with its target in a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be performed.[24][25][26][27][28]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To demonstrate that the inhibitor binds to and stabilizes the CA protein in intact cells.

  • Principle: Ligand binding can alter the thermal stability of a protein.

  • Procedure:

    • Treat cultured cells with the inhibitor or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of soluble CA protein at each temperature using Western blotting or an immunoassay.

    • A shift in the melting curve indicates target engagement.

Experimental_Workflow Experimental Workflow for Validating the Mechanism of Action A In Vitro CA Activity Assay (IC₅₀ Determination) B Direct Binding Assays A->B F Cellular Target Engagement (CETSA) A->F C Isothermal Titration Calorimetry (ITC) (Thermodynamics: K_D, ΔH, ΔS) B->C D Surface Plasmon Resonance (SPR) (Kinetics: k_on, k_off) B->D E Structural Biology (X-ray Crystallography) C->E D->E G Confirmation of Mechanism E->G F->G

Caption: A workflow for the experimental validation of the proposed mechanism.

Conclusion and Future Directions

The structural features of 4-chloro-N-methyl-3-nitro-benzenesulfonamide strongly support the hypothesis that it functions as a carbonic anhydrase inhibitor. The proposed mechanism, centered on the coordination of the sulfonamide moiety to the active site zinc ion, is consistent with a vast body of literature on this class of compounds. The comprehensive experimental strategy outlined in this guide provides a clear path to rigorously test this hypothesis.

Successful validation of this mechanism will pave the way for further preclinical development, including isoform selectivity profiling, in vivo efficacy studies in relevant disease models (e.g., glaucoma, epilepsy, or specific cancers with overexpressed CA isoforms), and pharmacokinetic and toxicology assessments. The insights gained from these studies will be instrumental in determining the therapeutic potential of this promising new chemical entity.

References

  • Isothermal titration calorimetry for studying protein-ligand interactions. (2013). Methods in Molecular Biology. [Link]

  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). Journal of Medicinal Chemistry. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2019). Methods in Molecular Biology. [Link]

  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis Online. [Link]

  • The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. (n.d.). PubMed. [Link]

  • Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. (n.d.). PMC. [Link]

  • Inhibition of Carbonic Anhydrases with Glycosyltriazole Benzene Sulfonamides. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications. [Link]

  • Carbonic Anhydrase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC - NIH. [Link]

  • How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]

  • Carbonic anhydrase inhibitor. (n.d.). Wikipedia. [Link]

  • Carbonic Anhydrase Inhibitors. (n.d.). Lecturio. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). JOVE. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). SciSpace. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations. (2023). Taylor & Francis. [Link]

  • New Strategy for in Vitro Determination of Carbonic Anhydrase Activity from Analysis of Oxygen-18 Isotopes of CO2. (2017). ACS Publications. [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020). Dovepress. [Link]

  • Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. (n.d.). PMC - PubMed Central. [Link]

  • Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023). Taylor & Francis Online. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (n.d.). Drug Hunter. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020). PMC. [Link]

  • Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II. (n.d.). Sci-Hub. [Link]

  • Site-directed mutagenesis of amino acid residues of protein phosphatase 1 involved in catalysis and inhibitor binding. (n.d.). PNAS. [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020). PubMed. [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Radiations. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). NIH. [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.). ACS Publications. [Link]

  • Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. (2020). PMC - NIH. [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. [Link]

  • The Catalytic Mechanism of Carbonic Anhydrase. (n.d.). PNAS. [Link]

  • A kinetic analysis of carbonic anhydrase inhibition. (n.d.). Semantic Scholar. [Link]

  • The Role of Site-Directed Mutagenesis in Protein Engineering. (n.d.). Food Safety Institute. [Link]

  • Site-Directed Mutagenesis. (n.d.). ResearchGate. [Link]

  • Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. (n.d.). PubMed. [Link]

  • Use of site-directed mutagenesis to probe the structure, function and isoniazid activation of the catalase/peroxidase, KatG, from Mycobacterium tuberculosis. (n.d.). PMC - NIH. [Link]

  • Carbonic anhydrase. (n.d.). Wikipedia. [Link]

  • Site-Directed Mutagenesis Increased the Catalytic Activity and Stability of Oenococcus oeni β-Glucosidase: Characterization of Enzymatic Properties and Exploration of Mechanisms. (n.d.). MDPI. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- (CAS No. 137-48-4). Recognizing the critical role these physicochemical properties play in drug discovery and development, this document outlines both the theoretical underpinnings and detailed, field-proven experimental protocols. Methodologies for thermodynamic solubility assessment via the shake-flask method and stability evaluation through forced degradation studies are presented. The rationale behind experimental choices, the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), and strategies for data interpretation are discussed. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, is a substituted aromatic sulfonamide. While specific applications are not widely documented in mainstream literature, its structural motifs—a sulfonamide core, a nitroaromatic ring, and a halogen substituent—are common in medicinal chemistry and material science. Sulfonamides are a well-established class of pharmacophores, and nitroaromatic compounds are versatile intermediates in organic synthesis.

The successful application of any chemical entity, whether as an active pharmaceutical ingredient (API) or a synthetic intermediate, is fundamentally dependent on its physicochemical properties. Solubility and stability are paramount among these.

  • Solubility directly influences bioavailability, dissolution rate, and the feasibility of formulation development. Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes, making its early assessment crucial.[1]

  • Stability dictates a compound's shelf-life, storage requirements, and degradation pathways.[2] Understanding how a molecule behaves under various environmental stressors (e.g., pH, temperature, light, oxidation) is a regulatory requirement and essential for ensuring safety and efficacy.[3][4]

This guide provides a systematic approach to rigorously determine these key attributes for Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-.

Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is necessary to design meaningful experiments. Based on available data and structural analysis, the key properties of the target compound are summarized below.

Table 1: Physicochemical Properties of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

PropertyValueSource / Method
CAS Number 137-48-4SIELC Technologies[5]
Molecular Formula C₇H₇ClN₂O₄SDerived
Molecular Weight 250.66 g/mol Derived
Structure See Figure 1N/A
Predicted pKa ~9.28 (Sulfonamide N-H)ChemicalBook[6]
Predicted LogP ~0.8PubChem[7]

Note: Data for the parent compound, 4-chloro-3-nitrobenzenesulfonamide (CAS 97-09-6), is often more readily available and used for prediction. The N-methyl group on the target compound will slightly alter these values.

Causality Insight: The sulfonamide proton is weakly acidic, suggesting that the compound's solubility will increase at pH values above its pKa as it deprotonates to form a more soluble anionic species. The positive LogP value, though modest, indicates a predominantly lipophilic character, predicting low intrinsic aqueous solubility.

Chemical structure of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-Figure 1. Chemical structure of the target compound.

Aqueous Solubility Assessment

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[8][9] This technique measures the saturation concentration of a compound in a specific medium after a sufficient equilibration period, ensuring a true equilibrium is reached between the undissolved solid and the saturated solution.[10][11]

Rationale for Method Selection
  • Thermodynamic vs. Kinetic: While kinetic solubility assays are high-throughput and useful for early screening, they often use DMSO as a co-solvent and may overestimate solubility.[1][12] Thermodynamic solubility, determined from solid material, provides a more accurate and relevant value for biopharmaceutical and formulation contexts.[10][13]

  • pH-Dependence: Given the compound's acidic pKa, its solubility is expected to be pH-dependent. Therefore, assessment in buffers of varying pH (e.g., acidic, neutral, and basic) is critical to understanding its behavior in different physiological environments.

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- in various aqueous media at a controlled temperature.

Materials:

  • Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- (solid powder)

  • pH Buffers: pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate Buffered Saline, PBS), pH 9.5 (Carbonate-Bicarbonate buffer)

  • Organic Solvent: Acetonitrile (HPLC Grade)

  • Glass vials (e.g., 2 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Add an excess of the solid compound to each of three vials for each pH buffer. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation.[11] A starting point is to add ~2 mg of compound to 1 mL of buffer.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to 25°C and a consistent agitation speed (e.g., 250 RPM). Allow the slurries to equilibrate for at least 24-48 hours. This duration is crucial for slow-dissolving compounds to reach true equilibrium.[11]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

    • Expert Tip: To avoid disturbing the pellet, withdraw from the top layer of the supernatant. For highly accurate measurements, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used, but one must account for potential compound adsorption to the filter material.[10]

  • Dilution & Analysis: Immediately dilute the supernatant with the mobile phase to prevent precipitation. Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method (as described in Section 5).

  • pH Verification: Measure the final pH of the remaining slurry in each vial to ensure the compound did not alter the buffer's pH.[9]

Data Presentation

The results should be compiled into a clear summary table.

Table 2: Expected Solubility Profile of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Medium (Buffer)Final pHMean Solubility (µg/mL)Standard Deviation
0.01 M HCl2.0[Experimental Value][Experimental Value]
PBS7.4[Experimental Value][Experimental Value]
Carbonate Buffer9.5[Experimental Value][Experimental Value]
Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add pH buffers (pH 2, 7.4, 9.5) prep1->prep2 n=3 per buffer equil Shake at 25°C for 24-48h prep2->equil sep Centrifuge to separate solid equil->sep sample Collect supernatant sep->sample quant Dilute & Quantify via HPLC-UV sample->quant

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Profiling

Stability testing is performed to understand how a compound's quality changes over time under the influence of environmental factors.[14] Forced degradation (or stress testing) is a crucial part of this process, where the compound is exposed to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3][15] This process is mandated by regulatory bodies like the ICH.[16][17][18]

Rationale for Stress Conditions

The selected stress conditions are based on ICH Q1A guidelines and are designed to probe the molecule's susceptibility to common degradation pathways.[14][16]

  • Hydrolysis (Acidic/Basic): The sulfonamide linkage can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Oxidation: The molecule lacks obvious, highly susceptible sites for oxidation, but this condition is tested to ensure robustness.

  • Thermal: Evaluates the intrinsic stability of the molecule at elevated temperatures.

  • Photolytic: The nitroaromatic system can absorb UV light, making it potentially susceptible to photodecomposition.[19]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-.

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Aim for 5-20% degradation.[20]

    • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂, room temperature for 24 hours.

    • Thermal: Store the solid compound at 105°C for 48 hours, then dissolve for analysis.

    • Photolytic: Expose the solution (in a quartz cuvette) to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[16]

  • Time Points: Sample at appropriate time points (e.g., 2, 8, 24 hours).

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.

  • Analysis: Analyze all samples using the stability-indicating HPLC method (Section 5). Compare stressed samples to an unstressed control solution stored at 4°C.

Data Presentation

Summarize the findings in a table, reporting the percentage of the parent compound remaining and the peak area percentage of any major degradation products.

Table 3: Forced Degradation Study Summary

Stress ConditionDuration% Parent Peak RemainingMajor Degradants (% Peak Area)
0.1 M HCl, 60°C24h[Experimental Value][e.g., RRT 0.85: x%]
0.1 M NaOH, 60°C8h[Experimental Value][e.g., RRT 0.72: y%]
3% H₂O₂, RT24h[Experimental Value][Experimental Value]
Solid, 105°C48h[Experimental Value][Experimental Value]
Photolytic (ICH Q1B)N/A[Experimental Value][Experimental Value]
Workflow Visualization

G cluster_stress Stress Conditions start Compound Stock (1 mg/mL in ACN) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxi Oxidative (3% H₂O₂, RT) start->oxi therm Thermal (Solid, 105°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze via Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxi->analysis therm->analysis photo->analysis

Caption: Forced Degradation Experimental Workflow.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[21][22] It must be able to separate the parent compound from its degradation products, process impurities, and other potential components.[23][24] HPLC with UV detection is the most common technique for this purpose.[25][26]

Protocol: HPLC-UV Method Development

Objective: To develop a reverse-phase HPLC method capable of resolving Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- from all potential degradation products generated during stress testing.

Instrumentation & Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined by UV scan)

  • Injection Volume: 10 µL

Causality Insight: A gradient method is chosen to ensure that both early-eluting polar degradants and the more retained parent compound are well-resolved within a reasonable run time. Phosphoric acid is used to control the ionization of any acidic or basic species and improve peak shape. A C18 column is a robust starting point for a compound of this polarity.[5]

Method Validation

The specificity of the method is validated by analyzing the forced degradation samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector should be performed on the parent peak in all stressed samples to confirm it is not co-eluting with any degradants.

Conclusion

This guide presents a comprehensive and scientifically grounded strategy for the characterization of the solubility and stability of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. By employing the gold-standard shake-flask method for thermodynamic solubility and a systematic forced degradation study compliant with ICH guidelines, researchers can generate the robust and reliable data essential for informed decision-making in drug development and chemical synthesis. The successful development of a stability-indicating HPLC method is the cornerstone of this process, ensuring the integrity and accuracy of the stability data. The protocols and insights provided herein establish a self-validating framework for the thorough evaluation of this, and structurally related, novel chemical entities.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012-09-01). International Journal of Pharmaceutical Sciences and Research.

  • ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21). AMSbiopharma.

  • ICH releases overhauled stability guideline for consultation. (2025-04-17). RAPS.

  • Application Note: Validated Analytical Method for Nitroaromatic Compounds. Benchchem.

  • A Comparative Guide to Analytical Methods for the Quantification of 1,3- Dibromo-2,4,6-trinitrobenzene and Related Nitroaromatic Compounds. Benchchem.

  • Q1A(R2) Guideline. ICH.

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Protocols.io.

  • Analytical Methods. Agency for Toxic Substances and Disease Registry.

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003-08-01). European Medicines Agency (EMA).

  • Stability Indicating HPLC Method Development: A Review. (2023-02-28). International Journal of Pharmacy & Pharmaceutical Research.

  • (PDF) Stability Indicating HPLC Method Development: A Review. (2025-08-06). ResearchGate.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). American Pharmaceutical Review.

  • Q1A (R2) A deep dive in Stability Studies. (2025-04-03). YouTube.

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (September 2019). ResearchGate.

  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar.

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018-08-31). Regulations.gov.

  • Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-N-phenyl-. (2018-02-19). SIELC Technologies.

  • Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. (2018-05-16). SIELC Technologies.

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • 4-Chloro-3-nitrobenzenesulfonamide. ChemBK.

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2015-05-21). NIH National Library of Medicine.

  • How do you perform the shake flask method to determine solubility? (2017-04-27). Quora.

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04). WuXi AppTec.

  • Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. (2026-01-02). ACS Publications.

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

  • 4-Chloro-3-nitrobenzenesulfonamide. PubChem.

  • Benzenesulfonamide, 4-chloro-N-(1-methylethyl)-3-nitro-. US EPA.

  • Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.

  • Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-. CymitQuimica.

  • 4-CHLORO-3-NITROBENZENESULFONAMIDE AldrichCPR. Sigma-Aldrich.

  • Forced Degradation Studies. (2016-12-14). MedCrave online.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23). LinkedIn.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). ACD/Labs.

  • Degradation of sulfonamides as a microbial resistance mechanism. (2017-05-15). PubMed.

  • 4-Chloro-3-nitrobenzenesulfonamide Product Description. ChemicalBook.

  • 4-Chloro-3-nitrobenzenesulfonamide - Hazardous Agents. Haz-Map.

Sources

A Comprehensive Spectroscopic Investigation of 4-chloro-N-methyl-3-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth spectroscopic analysis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, a substituted aromatic sulfonamide of interest in medicinal chemistry and drug development. Through a detailed examination of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field. The guide emphasizes the causal relationships between the molecule's structural features and its spectral characteristics, offering field-proven insights into experimental choices and data interpretation. All analyses are grounded in authoritative spectroscopic principles and supported by references to established literature.

Introduction: The Structural Elucidation Imperative

4-chloro-N-methyl-3-nitrobenzenesulfonamide (C₇H₇ClN₂O₄S, MW: 250.65 g/mol ) is a multifaceted molecule featuring a sulfonamide linkage, a nitro group, and a chlorine atom as substituents on a benzene ring.[1] The precise arrangement of these functional groups dictates its chemical reactivity, biological activity, and pharmacokinetic profile. Consequently, unambiguous structural confirmation is a critical prerequisite for its application in any research or development pipeline. Spectroscopic techniques, namely NMR, IR, and MS, provide a powerful and non-destructive triad of methods for elucidating the molecular architecture. This guide will systematically deconstruct the predicted spectral data for 4-chloro-N-methyl-3-nitrobenzenesulfonamide, offering a detailed rationale for the interpretation of each signal, band, and fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can deduce connectivity, stereochemistry, and electronic effects within the molecule.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents on the benzene ring. The sulfonamide (-SO₂NHCH₃), nitro (-NO₂), and chloro (-Cl) groups are all electron-withdrawing, which will generally deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ ≈ 7.3 ppm).[2][3]

Table 1: Predicted ¹H NMR Data for 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.2 - 8.4d~2Ortho to the strongly electron-withdrawing -NO₂ group and meta to the -SO₂NHCH₃ group.
H-57.8 - 8.0d~8-9Ortho to the -Cl group and para to the -NO₂ group.
H-68.0 - 8.2dd~8-9, ~2Ortho to the -SO₂NHCH₃ group and meta to both the -NO₂ and -Cl groups.
N-CH₃2.8 - 3.0sN/AMethyl group attached to a nitrogen atom, which is adjacent to an electron-withdrawing sulfonyl group.
NH5.0 - 6.0q~5Proton on the sulfonamide nitrogen, coupled to the N-methyl protons. Often broad and may exchange with D₂O.

Disclaimer: The predicted chemical shifts are estimations based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are also influenced by the substituents, and the number of distinct signals will reflect the symmetry of the molecule. For 4-chloro-N-methyl-3-nitrobenzenesulfonamide, six distinct aromatic carbon signals are expected, in addition to the signal for the N-methyl carbon.

Table 2: Predicted ¹³C NMR Data for 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-SO₂NHCH₃)138 - 142Aromatic carbon directly attached to the electron-withdrawing sulfonamide group.
C-2125 - 129Aromatic carbon ortho to the sulfonamide group and meta to the nitro and chloro groups.
C-3 (C-NO₂)148 - 152Aromatic carbon directly attached to the strongly electron-withdrawing nitro group.
C-4 (C-Cl)130 - 134Aromatic carbon directly attached to the chlorine atom.
C-5128 - 132Aromatic carbon meta to the sulfonamide and chloro groups, and para to the nitro group.
C-6120 - 124Aromatic carbon ortho to the sulfonamide group and meta to the nitro and chloro groups.
N-CH₃28 - 32Methyl carbon attached to the nitrogen of the sulfonamide.

Disclaimer: The predicted chemical shifts are estimations and should be confirmed by experimental data.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of chemical bonds.

For 4-chloro-N-methyl-3-nitrobenzenesulfonamide, the IR spectrum will be dominated by the vibrational bands of the sulfonamide and nitro groups.

Table 3: Predicted Key IR Absorption Bands for 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (Sulfonamide)3350 - 3250Medium
C-H Stretch (Aromatic)3100 - 3000Medium-Weak
C-H Stretch (Aliphatic, N-CH₃)2980 - 2850Weak
Asymmetric SO₂ Stretch (Sulfonamide)1350 - 1310Strong
Symmetric SO₂ Stretch (Sulfonamide)1170 - 1140Strong
Asymmetric NO₂ Stretch1550 - 1530Strong
Symmetric NO₂ Stretch1360 - 1340Strong
C=C Stretch (Aromatic)1600 - 1450Medium-Weak
S-N Stretch930 - 900Medium
C-Cl Stretch800 - 600Strong

The presence of strong absorption bands in the regions of 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹ is highly indicative of the sulfonyl group.[4][5] Similarly, intense peaks around 1550-1530 cm⁻¹ and 1360-1340 cm⁻¹ are characteristic of the nitro group.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure. For 4-chloro-N-methyl-3-nitrobenzenesulfonamide, electrospray ionization (ESI) would be a suitable technique.

The positive ion mode ESI mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 251. The isotopic pattern of this ion will be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom.

A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[6]

Table 4: Predicted Key Mass Spectral Fragments for 4-chloro-N-methyl-3-nitrobenzenesulfonamide (Positive ESI)

m/zProposed Fragment
251/253[M+H]⁺ (Protonated molecular ion)
187/189[M+H - SO₂]⁺
156/158[M+H - SO₂ - CH₃NH]⁺
111[C₆H₄Cl]⁺
75[C₆H₃]⁺

The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers.

Experimental Protocols and Workflow

To obtain the spectral data discussed in this guide, the following experimental protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-chloro-N-methyl-3-nitrobenzenesulfonamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire mass spectra in both positive and negative ion modes.

  • Fragmentation Analysis: Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data.

Integrated Spectroscopic Workflow

The synergy of these three spectroscopic techniques provides a robust and self-validating system for structural elucidation.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR C_NMR ¹³C NMR Analysis Data Integration & Structural Confirmation H_NMR->Analysis C_NMR->Analysis IR FT-IR IR->Analysis MS ESI-MS MSMS Tandem MS (MS/MS) MS->MSMS MSMS->Analysis Fragmentation Pattern Sample 4-chloro-N-methyl- 3-nitrobenzenesulfonamide Sample->H_NMR Proton Environment Sample->C_NMR Carbon Skeleton Sample->IR Functional Groups Sample->MS Molecular Weight

Caption: Integrated workflow for the spectroscopic analysis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Conclusion

The comprehensive spectroscopic analysis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, through the integrated application of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. The predicted spectral data, rooted in fundamental spectroscopic principles, align with the assigned structure, demonstrating the power of these analytical techniques in modern chemical research and drug development. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently identify and characterize this and similar molecules.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • University of Calgary. (n.d.). Aromatic H. Chem.ucalgary.ca. Retrieved January 13, 2026, from [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B, 59(5), 593-599. [Link]

  • Chem LibreTexts. (2023). 1H NMR Spectra of Aromatic Compounds. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • SIELC Technologies. (2018, May 16). Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. [Link]

  • ResearchGate. (n.d.). IR spectra of polymorphs of molecules 1 (a) and 6 (b). [Link]

Sources

In Silico Modeling of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- Interactions: From Target Identification to Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Understanding the molecular interactions of novel derivatives like Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- is paramount for elucidating their pharmacological potential and guiding rational drug design. This technical guide provides a comprehensive, in-depth walkthrough of an integrated in silico workflow designed for this purpose. We move beyond a simple recitation of steps, focusing instead on the scientific rationale behind methodological choices. This document is structured to empower researchers, scientists, and drug development professionals to not only replicate these computational experiments but also to adapt and apply these principles to their own research targets. The guide covers the entire computational pipeline: initial target hypothesis generation, prediction of binding modes through molecular docking, assessment of complex stability via molecular dynamics simulations, and quantification of binding affinity using advanced calculations.

Introduction: The Compound and the Computational Imperative

The Subject Molecule: Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- (PubChem CID: 137-48-4) is a small organic molecule featuring the critical sulfonamide functional group (-SO₂NH-).[2] This moiety is a well-established pharmacophore, present in drugs with activities ranging from antibacterial (by inhibiting dihydropteroate synthase) to anticancer and anti-inflammatory (often through carbonic anhydrase or cyclooxygenase inhibition).[1][3] The specific substitutions on the benzene ring—a chloro group, a nitro group, and an N-methyl group—will modulate its physicochemical properties and, consequently, its interaction profile with biological macromolecules.

The Challenge: Unveiling the Mechanism of Action

For a novel or uncharacterized compound, the primary challenge is to identify its biological target(s) and understand the structural basis of its activity. Wet-lab screening can be time-consuming and expensive. In silico modeling offers a powerful, resource-efficient alternative to generate testable hypotheses, prioritize experiments, and accelerate the discovery process.[4] The goal is to build a computational model that accurately reflects the physical reality of the molecule's interaction with a protein target.

The In Silico Strategy: A Multi-Pillar Approach

A robust computational investigation does not rely on a single method. Instead, it integrates several techniques, each providing a different piece of the puzzle. We will proceed through a logical pipeline:

  • Target Identification: Where in the vast human proteome might this molecule bind?

  • Molecular Docking: How does the molecule orient itself within the target's binding site?

  • Molecular Dynamics (MD): Is this binding pose stable over time in a simulated physiological environment?

  • Binding Free Energy Calculation: What is the predicted strength of this interaction?

  • ADMET Profiling: Does the molecule possess drug-like properties?[5]

This guide will detail the theory and practical application of each stage.

Part I: Target Identification and Hypothesis Generation

Before any interaction can be modeled, a putative biological target must be identified. For the benzenesulfonamide scaffold, several protein families are well-documented targets. Our strategy will leverage this existing knowledge.

Rationale: Why Start with Known Sulfonamide Targets?

The principle of chemical similarity often correlates with similar biological activity. Given that the sulfonamide group is a key feature for binding to enzymes like Carbonic Anhydrases and Dihydropteroate Synthase, these protein families represent logical starting points for our investigation.[3][6] This focused approach is more efficient than a blind, proteome-wide screen.

Methodology: Reverse Docking and Target Prioritization

Reverse docking, or inverse virtual screening, flips the conventional screening paradigm: instead of screening a library of ligands against one target, we screen one ligand against a library of potential targets.

Experimental Protocol: Target Fishing

  • Assemble Target Library: Curate a collection of high-resolution crystal structures of known sulfonamide-binding proteins from the Protein Data Bank (PDB). This should include multiple isoforms of human Carbonic Anhydrase (e.g., hCA II, hCA IX) and bacterial Dihydropteroate Synthase (DHPS).

  • Prepare Ligand Structure: Convert the 2D structure of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- into a 3D conformation. Assign appropriate partial charges (e.g., Gasteiger charges) and generate a low-energy conformer using software like Avogadro or the RDKit library.

  • Execute Batch Docking: Systematically dock the prepared ligand into the binding site of each protein in the target library using a validated docking program like AutoDock Vina.

  • Rank and Prioritize: Rank the potential targets based on the predicted binding affinities (docking scores). Targets with the most favorable scores are prioritized for more detailed analysis. For this guide, we will proceed with Human Carbonic Anhydrase II (hCA II) , a well-characterized and classic target for sulfonamide inhibitors, as our primary example.[7]

Visualization: Target Identification Workflow

G cluster_0 Target Identification Ligand Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- RevDock Reverse Molecular Docking Ligand->RevDock TargetLib Protein Target Library (e.g., Carbonic Anhydrases, DHPS) TargetLib->RevDock Rank Rank Targets by Score RevDock->Rank Select Select Top Candidate (e.g., hCA II) Rank->Select

Caption: Workflow for identifying potential protein targets using a reverse docking strategy.

Part II: Molecular Docking: Predicting the Binding Pose

Theoretical Background: The "Lock and Key" Problem

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It employs search algorithms to explore possible conformations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. This step is crucial for generating a plausible 3D model of the protein-ligand interaction, which forms the basis for all subsequent analyses.

Protocol: Step-by-Step Docking with AutoDock Vina

This protocol assumes the use of Human Carbonic Anhydrase II (PDB ID: 2VVA) as the receptor.

  • Receptor Preparation (Causality: To create a chemically correct and computationally tractable model):

    • Download Structure: Obtain the PDB file for hCA II (e.g., 2VVA) from the RCSB PDB.

    • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using a molecular viewer like PyMOL or UCSF Chimera. The goal is to isolate the protein chain(s) of interest.

    • Add Hydrogens and Charges: Proteins are typically crystallized at non-physiological pH and without explicit hydrogens. Use software like AutoDockTools (ADT) or PDB2PQR to add hydrogens appropriate for a physiological pH (e.g., 7.4) and assign partial atomic charges (e.g., from the AMBER force field). This is critical for accurately modeling electrostatic interactions.

    • Define the Binding Site: Identify the active site. For hCA II, this is a well-defined conical cleft containing a catalytic zinc ion. Define a "search space" or "grid box" that encompasses this entire site. This box constrains the docking algorithm to search for poses in the region of interest, saving computational time.

  • Ligand Preparation (Causality: To ensure the ligand has a realistic 3D geometry and charge distribution):

    • Generate 3D Coordinates: Start with a 2D structure (e.g., from PubChem) and use a program like Open Babel or ChemDraw to generate a 3D conformer.

    • Energy Minimization: Perform a quick energy minimization of the 3D structure using a force field (e.g., MMFF94) to relieve any steric strain and find a low-energy starting conformation.

    • Assign Charges and Torsion: Use ADT to assign Gasteiger charges and define the rotatable bonds. The docking program will explore the conformational space by rotating these bonds.

  • Docking Execution:

    • Generate Input Files: Create PDBQT files for both the prepared receptor and ligand using ADT. These files contain the atomic coordinates, charges, and atom type information required by Vina.

    • Configure Vina: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the search space, and the desired output file name.

    • Run Vina: Execute the docking run from the command line. Vina will typically generate multiple binding poses (e.g., 9 or 10) ranked by their predicted binding affinity in kcal/mol.

  • Analysis of Results:

    • Examine Binding Affinity: The top-ranked pose is the one with the most favorable (most negative) score. A score below -6.0 kcal/mol is generally considered a reasonable starting point.

    • Visualize Interactions: Load the receptor and the docked ligand poses into a molecular viewer. The most critical step is to visually inspect the top-ranked pose. A plausible pose should exhibit chemically sensible interactions with the active site residues. For a sulfonamide binding to hCA II, one would expect to see the sulfonamide group coordinating with the active site Zn²⁺ ion and forming hydrogen bonds with key residues like Thr199 and Thr200.[7]

Data Presentation: Docking Software Comparison

SoftwareSearch AlgorithmScoring Function TypeKey Advantage
AutoDock Vina Iterated Local Search Global OptimizerEmpirical + Machine-Learning BasedSpeed and ease of use
Glide (Schrödinger) Exhaustive SearchEmpirical (ChemScore-like)High accuracy, integrates with a full software suite
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore)Excellent handling of ligand and protein flexibility

Visualization: Molecular Docking Workflow

G cluster_1 Molecular Docking Workflow ReceptorPrep Receptor Preparation (Clean PDB, Add H+, Define Site) Docking Execute Docking (AutoDock Vina) ReceptorPrep->Docking LigandPrep Ligand Preparation (3D Conversion, Minimize, Add Charges) LigandPrep->Docking Analysis Analyze Results (Scores, Poses, Interactions) Docking->Analysis BestPose Plausible Binding Pose Analysis->BestPose

Caption: A streamlined workflow for predicting ligand binding poses via molecular docking.

Part III: Molecular Dynamics: Assessing Complex Stability

Theoretical Background: Beyond the Static Picture

Molecular docking provides a static snapshot of the interaction. However, proteins are dynamic entities that fluctuate in a cellular environment.[9] Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the movement of every atom in the protein-ligand complex over time, typically nanoseconds to microseconds.[10][11] This allows us to assess the stability of the docked pose, observe conformational changes, and understand the role of solvent.[[“]][13]

Protocol: Step-by-Step MD Simulation using GROMACS/AMBER

This protocol describes a general workflow applicable to software packages like GROMACS or AMBER, starting from the best-docked pose obtained in Part II.

  • System Setup (Causality: To create a realistic, periodic simulation cell that mimics physiological conditions):

    • Prepare Complex Topology: Generate a topology file for the protein-ligand complex. This involves selecting an appropriate force field (e.g., AMBER ff19SB for the protein, GAFF2 for the ligand). The force field is a set of parameters that defines the potential energy of the system, governing the interactions between atoms. Ligand parameterization (generating charges and atom types) is a critical step, often performed using tools like Antechamber.

    • Create Simulation Box: Place the complex in the center of a simulation box (e.g., a cubic or dodecahedron shape). The box should be large enough that the protein does not interact with its own image across the periodic boundary (a minimum of 1.0 nm distance from the box edge is standard).

    • Solvation: Fill the simulation box with explicit water molecules (e.g., TIP3P water model). This is essential for accurately modeling solvation effects and water-mediated interactions.

    • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to the system to neutralize the net charge of the protein and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization and Equilibration (Causality: To relax the system and bring it to the desired temperature and pressure without introducing artifacts):

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup phase.

    • NVT Equilibration (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them first. This is typically run for ~100-200 picoseconds.

    • NPT Equilibration (Constant Pressure): Continue the simulation at the target temperature and now also at constant pressure (e.g., 1 bar). This allows the density of the box to relax to the correct value. The positional restraints on the protein-ligand complex are gradually released. This phase typically runs for ~1-2 nanoseconds.

  • Production Run:

    • Once the system is well-equilibrated (i.e., temperature, pressure, and density have stabilized), remove all restraints and run the production MD simulation for the desired length of time (e.g., 100-200 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to the starting structure. A stable, plateauing RMSD for both indicates that the simulation has reached equilibrium and the ligand's binding pose is stable.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible and rigid regions. High fluctuation in the binding site could indicate instability.

    • Interaction Analysis: Analyze the trajectory to monitor key interactions (hydrogen bonds, hydrophobic contacts, coordination to the Zn²⁺ ion) over the course of the simulation. The persistence of these interactions is a strong indicator of a stable binding mode.

Visualization: MD Simulation Pipeline

G cluster_2 Molecular Dynamics Simulation Pipeline Start Docked Protein-Ligand Complex Setup System Setup (Force Field, Solvate, Add Ions) Start->Setup Min Energy Minimization Setup->Min NVT NVT Equilibration (Constant Volume & Temp) Min->NVT NPT NPT Equilibration (Constant Pressure & Temp) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Prod->Analysis

Sources

A Toxicological Evaluation Framework for 4-chloro-N-methyl-3-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the toxicological profile of 4-chloro-N-methyl-3-nitrobenzenesulfonamide (CAS No. Not Available), a compound for which extensive public toxicological data is not currently available. In the absence of direct experimental studies, this document provides a comprehensive framework for establishing such a profile. As a Senior Application Scientist, the approach outlined herein is grounded in established regulatory science principles, including data gap analysis, structural analogue read-across, and a tiered testing strategy consistent with international standards. We will detail the necessary in silico, in vitro, and in vivo assays required to thoroughly characterize the potential hazards associated with this molecule. This guide is intended for researchers, toxicologists, and drug development professionals tasked with evaluating the safety of novel chemical entities.

Introduction and Statement of the Problem

4-chloro-N-methyl-3-nitrobenzenesulfonamide is a substituted aromatic sulfonamide. The core structure combines three key functional groups known to have toxicological significance: a sulfonamide group, a nitroaromatic system, and a chlorinated benzene ring. While specific toxicological data for this N-methylated derivative is scarce, the potential for biological activity and associated hazards can be inferred from its structural motifs.

A thorough review of public databases and scientific literature reveals a critical data gap. Standardized toxicological studies evaluating endpoints such as genotoxicity, carcinogenicity, reproductive toxicity, and systemic organ toxicity have not been published for this specific chemical. Therefore, any research or development involving this compound necessitates a structured, evidence-based approach to hazard identification and risk assessment.

Predictive Toxicology and Analogue Read-Across

In the absence of direct data, a "read-across" approach from structurally similar compounds is the logical first step. This involves analyzing the toxicology of chemicals that share key functional moieties.

Structural Analogues of Concern
  • Chloronitrobenzenes: This class of compounds is well-studied. For instance, 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene are known to be toxic. Key hazards include their ability to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[1][2] Symptoms can include cyanosis (blue skin), headache, dizziness, and weakness.[1][2] Furthermore, some chloronitrobenzenes are considered possibly carcinogenic to humans and may cause liver damage upon repeated exposure.[1][3] The National Toxicology Program (NTP) has conducted studies on related isomers, providing a basis for concern.[4]

  • Nitrobenzenesulfonamides: The broader sulfonamide class of drugs is known for a range of hypersensitivity reactions. More specifically, the nitroaromatic group is a structural alert for potential genotoxicity, as its metabolic reduction can form reactive intermediates that bind to DNA.

  • Nitrobenzene: The parent nitrobenzene structure is associated with methemoglobinemia and toxicity to the hemato-lymphoreticular system, central nervous system, and liver.[5]

In Silico Predictions

Before embarking on laboratory studies, computational (in silico) models can predict potential liabilities.

Toxicological Endpoint Prediction Based on Structural Alerts Rationale
Mutagenicity ProbableThe nitroaromatic group is a well-known structural alert for bacterial mutagenicity (Ames test).
Methemoglobinemia High ProbabilityA primary toxic effect of many nitroaromatic compounds, including chloronitrobenzenes.[1][2][5]
Skin Sensitization PossibleAromatic sulfonamides can act as haptens, and GHS classifications for similar compounds suggest this risk.[6]
Hepatotoxicity PossibleChloronitrobenzenes and other sulfonamides have been linked to liver impairment.[1][7]
Carcinogenicity PossibleSome metabolites (e.g., chloroanilines from reduction of the nitro group) are known or suspected carcinogens.[3]

A Tiered Toxicological Testing Strategy

A logical, tiered approach is essential to characterize the compound's safety profile efficiently and ethically, in line with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).[8] The strategy below follows internationally recognized testing guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).[9][10]

G T1_Genotox Genotoxicity (OECD 471, 487) T2_Repeat 28-Day Repeated Dose Study (OECD 407) T1_Genotox->T2_Repeat If Negative T1_Acute Acute Oral Toxicity (OECD 423) T1_Acute->T2_Repeat Provides Dose Range T1_Dermal Skin/Eye Irritation (OECD 439, 492) T3_Chronic Chronic Toxicity/ Carcinogenicity (OECD 452) T2_Repeat->T3_Chronic If Warranted by Use Case T3_Repro Reproductive/Developmental Toxicity Screening (OECD 421/414) T2_Repeat->T3_Repro If Warranted T2_Metabolism Metabolism & Toxicokinetics (In Vitro/In Vivo) T2_Metabolism->T3_Chronic Informs Study Design

Caption: Tiered toxicological testing workflow.

Tier 1: Foundational Safety Assessment

The goal of Tier 1 is to identify acute hazards and screen for genotoxicity.

Causality: A positive genotoxicity finding is a major red flag for potential carcinogenicity and is often a primary reason for halting the development of a compound. The nitroaromatic moiety is a classic structural alert, making this a critical first step.

Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify metabolites that may be mutagenic.

  • Procedure: The test compound is incubated with the bacterial strains on a minimal agar plate. If the compound or its metabolites cause a mutation that reverses the strain's auxotrophy, colonies will grow.

  • Validation: A statistically significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Causality: This study provides a preliminary understanding of the compound's intrinsic toxicity from a single dose, informs GHS classification, and is crucial for setting dose levels in subsequent repeated-dose studies.

Protocol: Acute Oral Toxicity – Acute Toxic Class Method - OECD 423

  • Species: Typically performed in a single rodent species (e.g., Wistar rats), using one sex (usually females, as they are often slightly more sensitive).

  • Procedure: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the next step. Dosing starts at a level predicted to cause some toxicity.

  • Endpoints: Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, coordination), and body weight changes for up to 14 days. A gross necropsy is performed on all animals.

  • Validation: The result allows the classification of the substance into a GHS toxicity category and provides an estimate of the LD50.

Tier 2: Sub-Chronic Toxicity and Metabolism

If Tier 1 results are acceptable, Tier 2 investigates the effects of repeated exposure and how the body processes the compound.

Repeated Dose 28-Day Oral Toxicity Study - OECD 407

Causality: Many toxic effects only manifest after repeated exposure. This study identifies target organs for toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL), a critical value for risk assessment.

Protocol:

  • Species: Rodent (typically rat).

  • Dosing: Administer the compound daily via oral gavage to at least 3 dose groups and one control group for 28 days. Dose levels are based on the acute toxicity study.

  • Endpoints:

    • In-life: Daily clinical observations, weekly body weight, food/water consumption.

    • Terminal: Hematology, clinical chemistry (to assess blood and organ function), and full histopathological examination of all major organs and tissues.

  • Validation: A board-certified veterinary pathologist evaluates tissues to identify target organs of toxicity. The NOAEL is the highest dose at which no adverse treatment-related findings are observed.

Hypothetical Metabolic Pathway

Understanding the compound's metabolism is key, as metabolites can be more or less toxic than the parent compound. Based on its structure, a probable metabolic pathway can be hypothesized.

G cluster_pathways Metabolic Pathways cluster_metabolites Resulting Metabolites Parent 4-chloro-N-methyl-3-nitrobenzenesulfonamide NitroReduction Nitro Reduction (Phase I) Parent->NitroReduction Demethylation N-Demethylation (Phase I) Parent->Demethylation Conjugation Glucuronide/Sulfate Conjugation (Phase II) Parent->Conjugation AminoMetabolite Amino Metabolite (Potentially Toxic) NitroReduction->AminoMetabolite DemethylMetabolite Demethylated Sulfonamide Demethylation->DemethylMetabolite ConjugatedMetabolite Water-Soluble Conjugate Conjugation->ConjugatedMetabolite Excretion AminoMetabolite->Conjugation DemethylMetabolite->Conjugation

Caption: Hypothetical metabolic pathway for the compound.

Tier 3: Long-Term and Specialized Toxicity

These studies are resource-intensive and are typically undertaken only if the intended use of the compound (e.g., a pharmaceutical or a high-exposure industrial chemical) warrants such investigation.

  • Chronic Toxicity/Carcinogenicity Studies (OECD 452): Long-term (e.g., 2-year) studies in rodents to assess the potential for cancer development. These are guided by findings from genotoxicity and repeated-dose studies.

  • Reproductive and Developmental Toxicity Studies (OECD 414, 421): These studies investigate potential adverse effects on fertility and fetal development.

Conclusion and Path Forward

The toxicological profile of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is currently undefined. This guide presents a systematic, tiered approach for its evaluation, grounded in established OECD guidelines and predictive toxicology principles.[9][11][12] The primary initial concerns, based on structural read-across, are genotoxicity and methemoglobinemia .[1][2][5] Therefore, an in vitro genotoxicity battery and a well-designed acute in vivo study are the minimally required first steps to enable any further research. A negative result in a comprehensive in vitro test battery would significantly de-risk the compound, while a positive result would necessitate a careful re-evaluation of its potential utility versus its inherent hazard.

References

  • Title: Guidelines for the Testing of Chemicals Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ICSC 0028 - 1-CHLORO-2-NITROBENZENE Source: Inchem.org URL: [Link]

  • Title: OECD Chemical Testing Guidelines 2025 Updated Source: Auxilife URL: [Link]

  • Title: CHLORONITROBENZENES (mixed isomers) HAZARD SUMMARY Source: NJ.gov Department of Health URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1 Source: Northeastern University URL: [Link]

  • Title: TOX-33: 2-Chloronitrobenzene (CASRN 88-73-3) and 4-Chloronitrobenzene (CASRN 100-00-5) Source: National Toxicology Program (NTP) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 4 Source: OECD iLibrary URL: [Link]

  • Title: EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE Source: OEHHA URL: [Link]

  • Title: 4-Chloro-3-nitrobenzenesulfonamide - Hazardous Agents Source: Haz-Map URL: [Link]

  • Title: A critical review of the literature on nitrobenzene toxicity Source: PubMed URL: [Link]

  • Title: 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 Source: PubChem URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-Chloro-N-methyl-3-nitrobenzenesulfonamide as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to its robust chemical properties and ability to engage in critical hydrogen bonding interactions with biological targets. This guide provides an in-depth exploration of 4-chloro-N-methyl-3-nitrobenzenesulfonamide , a strategically functionalized intermediate poised for versatile application in drug discovery campaigns. We will detail its physicochemical properties, provide validated, step-by-step protocols for its two primary modes of reactivity—Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction—and illustrate how these transformations can be strategically sequenced to rapidly generate diverse compound libraries for screening and lead optimization.

Introduction: The Strategic Value of a Bifunctional Intermediate

The success of a small molecule drug discovery program often hinges on the ability to rapidly synthesize and test a diverse range of chemical structures around a core scaffold. The choice of starting materials is therefore paramount. 4-Chloro-N-methyl-3-nitrobenzenesulfonamide (CAS No. 137-48-4) is an exemplary building block, offering two distinct and orthogonally reactive functional handles on a privileged benzenesulfonamide core.

  • The C4-Chloro Group: This position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the powerfully electron-withdrawing nitro group situated ortho to it. This allows for the facile introduction of a wide variety of nucleophiles, forming a key diversity point.

  • The C3-Nitro Group: This group can be selectively reduced to a primary amine, providing a vector for a second wave of diversification through reactions like amide bond formation, reductive amination, or further sulfonylation.

The presence of these two handles allows for a divergent synthetic approach, enabling the exploration of vast chemical space from a single, readily accessible intermediate. Benzenesulfonamide derivatives have found success as carbonic anhydrase inhibitors, anticonvulsants, and anticancer agents, underscoring the therapeutic potential of molecules derived from this scaffold.[1][2]

Physicochemical Properties

A thorough understanding of the starting material's properties is essential for experimental design and safety.

PropertyValueSource
IUPAC Name 4-chloro-N-methyl-3-nitrobenzenesulfonamide[3]
CAS Number 137-48-4[3]
Molecular Formula C₇H₇ClN₂O₄S[]
Molecular Weight 250.66 g/mol -
Appearance Light yellow solid[5]
Density 1.53 g/cm³[]
Solubility Soluble in methanol, DMSO, DMF[5]

Core Synthetic Protocols & Methodologies

The true utility of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is realized through its two primary chemical transformations. The following protocols are designed to be robust and reproducible.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Expert Rationale: The SNAr reaction is highly efficient on this substrate due to the electronic activation provided by the ortho nitro group. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.[6][7][8] This allows the reaction to proceed under relatively mild conditions. We select a weak base like potassium carbonate to neutralize the HCl byproduct without promoting unwanted side reactions. DMSO is an excellent solvent for this transformation as its polar aprotic nature effectively solvates the potassium salt and accelerates the reaction.

Experimental Workflow: SNAr Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Intermediate, Amine Nucleophile (1.1 eq), and K2CO3 (2.0 eq) in a Flask B Add Anhydrous DMSO A->B C Heat Reaction Mixture (e.g., 80-100 °C) B->C D Monitor by TLC/LC-MS for Starting Material Consumption C->D E Cool to RT, Pour into Ice-Water D->E F Collect Precipitate by Filtration E->F G Wash Solid with Water, then a Non-polar Solvent (e.g., Hexanes) F->G H Dry Under Vacuum to Yield Product G->H

Caption: Workflow for the SNAr reaction.

Step-by-Step Methodology:

  • Materials & Reagents:

    • 4-chloro-N-methyl-3-nitrobenzenesulfonamide (1.0 eq)

    • Desired primary or secondary amine (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Deionized water

    • Ethyl acetate and Hexanes for washing/extraction

    • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-N-methyl-3-nitrobenzenesulfonamide, the amine nucleophile, and anhydrous potassium carbonate.

    • Seal the flask with a septum and flush with an inert gas (Nitrogen or Argon).

    • Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction Execution:

    • Place the flask in a heating mantle and heat the mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water, while stirring. A solid product should precipitate.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, washing the filter cake thoroughly with deionized water to remove DMSO and inorganic salts.

    • Wash the solid with a small amount of a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.

    • Dry the purified product under high vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Validation: Confirm the structure and purity of the resulting 4-(substituted-amino)-N-methyl-3-nitrobenzenesulfonamide using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Selective Reduction of the C3-Nitro Group

Expert Rationale: The conversion of the nitro group to an amine is a pivotal step. Catalytic hydrogenation is often the cleanest method, but can sometimes be non-selective.[9] A robust and highly chemoselective alternative for substrates containing sensitive groups like aryl chlorides is reduction with Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (or ethanol).[9] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group. This method is highly reliable, scalable, and tolerates the aryl chloride and sulfonamide functionalities, making it ideal for this intermediate.

Experimental Workflow: Nitro Group Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Nitro-Compound in Ethanol or Ethyl Acetate B Add SnCl2·2H2O (4-5 eq) Portion-wise A->B C Heat to Reflux (e.g., 70-80 °C) B->C D Monitor by TLC/LC-MS C->D E Cool to RT, Concentrate Solvent D->E F Add Ethyl Acetate and Saturated NaHCO3 (aq) E->F G Filter through Celite® to Remove Tin Salts F->G H Extract Aqueous Layer, Dry Organic Layer, and Concentrate to Yield Product G->H

Caption: Workflow for nitro group reduction.

Step-by-Step Methodology:

  • Materials & Reagents:

    • Nitro-substituted benzenesulfonamide (from Protocol 1 or the starting material) (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

    • Ethanol (or Ethyl Acetate)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Celite®

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the nitro-compound in ethanol (approx. 0.2 M).

    • Begin stirring the solution at room temperature.

  • Reaction Execution:

    • Add the Tin(II) chloride dihydrate in portions over 10-15 minutes. The reaction can be exothermic.

    • After the addition is complete, attach a condenser and heat the mixture to reflux (approx. 78 °C for ethanol).

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Allow the reaction to cool to room temperature and concentrate the solvent under reduced pressure.

    • Re-dissolve the residue in a generous amount of ethyl acetate.

    • Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts (Caution: CO₂ evolution).

    • Stir the resulting slurry for 30 minutes, then filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the Celite® pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired aniline.

  • Validation: Confirm the formation of the amine and absence of the nitro group using ¹H NMR (disappearance of nitro-aromatic protons, appearance of -NH₂ protons which are D₂O exchangeable) and Mass Spectrometry (correct mass for the reduced product).

Strategic Application in Drug Discovery

The power of this intermediate lies in the ability to sequence these reactions to build molecular complexity. This divergent approach allows for the rapid creation of a library of related compounds, ideal for establishing Structure-Activity Relationships (SAR).

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 Start 4-Chloro-N-methyl- 3-nitrobenzenesulfonamide A1 Protocol 1: SNAr (Add R1-NH2) Start->A1 B1 Protocol 2: Reduction Start->B1 P1 Intermediate A (R1-substituted) A1->P1 A2 Protocol 2: Reduction P1->A2 F1 Product Library 1 (Diverse R1) A2->F1 P2 Intermediate B (3-Amino-4-chloro) B1->P2 B2 Amide Coupling / Sulfonylation (Add R2-X) P2->B2 F2 Product Library 2 (Diverse R2) B2->F2

Caption: Divergent synthesis pathways.

  • Pathway 1 (SNAr first): This pathway is ideal for exploring a wide range of substituents at the C4 position. By reacting the starting material with a library of diverse amines (R¹-NH₂) and then performing the nitro reduction, one can generate a library of 3-amino-4-(R¹-amino)-N-methylbenzenesulfonamides. These products are excellent starting points for screening, as the primary amine remains available for further conjugation or interaction with a biological target.

  • Pathway 2 (Reduction first): Reducing the nitro group first yields 3-amino-4-chloro-N-methylbenzenesulfonamide. The newly formed aniline is a versatile handle for derivatization (e.g., acylation, sulfonylation, reductive amination) to install a second set of diverse groups (R²). This pathway is useful when the desired C4-substituent is incompatible with the conditions of the nitro reduction.

This dual-pathway approach maximizes the chemical space that can be explored from a single intermediate, accelerating the hit-to-lead process in a drug discovery campaign. The resulting scaffolds are valuable for targeting enzymes like PI3K/mTOR or carbonic anhydrases, where the sulfonamide moiety can act as a key pharmacophore.[2][10]

References

  • Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents . PubMed. [Link]

  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies . Taylor & Francis Online. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation . PubMed. [Link]

  • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma . PubMed. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . RSC Publishing. [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines . ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

  • Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides . ACS Publications. [Link]

  • Nucleophilic aromatic substitution of the nitro-group . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • The reduction transformation of nitroene-sulfonamide products . ResearchGate. [Link]

  • 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 . PubChem. [Link]

  • 4-Chloro-3-nitrobenzenesulfonamide - High purity . Georganics. [Link]

  • Nucleophilic Substitutions on Aromatic Systems . Chemistry LibreTexts. [Link]

  • Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- . SIELC Technologies. [Link]

  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • 4-chloro-3-nitrobenzenesulfonamide at Best Price in Hyderabad, Telangana . Tradeindia. [Link]

  • Amine synthesis by nitro compound reduction . Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 4-chloro-N-methyl-3-nitrobenzenesulfonamide as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for evaluating the preclinical efficacy of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, a novel sulfonamide derivative. Given the well-documented history of sulfonamides in exhibiting diverse pharmacological activities, including anticancer properties, this guide outlines a logical, multi-stage approach to characterize the compound's potential as a therapeutic agent.[1][2][3] The protocols herein are designed to establish a robust data package, beginning with foundational in vitro cytotoxicity screening and progressing through mechanistic elucidation and in vivo validation in established tumor models.

Introduction: The Rationale for Investigating Novel Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of approved therapeutics.[4] While initially famed for their antimicrobial effects, synthetic exploration has revealed potent activities in other areas, including oncology.[4][5] Novel sulfonamide derivatives have been shown to exert antitumor effects through various mechanisms, such as cell cycle arrest and inhibition of critical enzymes like pyruvate kinase M2 (PKM2).[1]

The subject of this guide, 4-chloro-N-methyl-3-nitrobenzenesulfonamide, is a small molecule whose biological activity is largely uncharacterized. Its structure, featuring a nitrobenzenesulfonamide core, suggests the potential for interaction with biological systems. This document, therefore, serves as a roadmap for its initial preclinical evaluation as a putative anticancer agent, a common application for novel sulfonamide compounds.[1][5]

Strategic Overview of the Experimental Workflow

A phased approach is critical for the efficient evaluation of a new chemical entity.[6][7] This ensures that resources are committed to in-depth studies only after foundational efficacy and safety metrics are met. Our proposed workflow is designed to first establish biological activity, then to understand the mechanism, and finally to verify efficacy in a more complex biological system.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Efficacy A Compound Preparation & Quality Control B Multi-Cell Line Cytotoxicity Screening (MTT/MTS Assay) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Select Sensitive Cell Line E Apoptosis Assay (Annexin V/PI Staining) C->E Select Sensitive Cell Line F Signaling Pathway Analysis (Western Blot) D->F E->F G Preliminary Toxicology (Acute Toxicity Study) F->G Promising In Vitro Results H Xenograft Tumor Model Establishment G->H I Efficacy Study: Tumor Growth Inhibition H->I

Figure 1: Phased Experimental Workflow. A strategic workflow ensures a logical progression from initial screening to in vivo validation.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine if 4-chloro-N-methyl-3-nitrobenzenesulfonamide possesses cytotoxic or anti-proliferative activity against cancer cells.[8][9] A panel of human cancer cell lines from diverse origins should be used to identify potential tissue-specific sensitivity.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard for assessing metabolic activity as a proxy for cell viability.[10][11][12] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][12]

Materials:

  • Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 4-chloro-N-methyl-3-nitrobenzenesulfonamide (Test Compound)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]

  • 96-well plates, sterile

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Concentrations should range from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle only" (DMSO) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be consistent across experiments.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13] Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

ParameterExample ValueDescription
Seeding Density 8,000 cells/wellOptimized to ensure cells are in logarithmic growth phase at the end of the assay.[10]
Compound Conc. 0.01 - 100 µMA wide range to capture the full dose-response curve.
Incubation Time 72 hoursAllows for multiple cell doubling times to observe anti-proliferative effects.
MTT Incubation 4 hoursSufficient time for formazan development in viable cells.[13]
Readout OD at 570 nmAbsorbance is directly proportional to the number of viable cells.
Table 1: Key Parameters for the MTT Cytotoxicity Assay.

Phase 2: Mechanistic Investigation

Once a sensitive cell line is identified (i.e., one with a low IC50 value), the next phase investigates how the compound exerts its cytotoxic effects. Key questions include whether it halts cell division or induces programmed cell death (apoptosis).

Protocol: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G1, S, G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Materials:

  • Selected cancer cell line

  • Test Compound at IC50 and 2x IC50 concentrations

  • Propidium Iodide (PI) staining solution with RNase A

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the test compound (vehicle, IC50, 2x IC50) for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.

Protocol: Western Blot for Key Signaling Proteins

Western blotting allows for the analysis of specific protein expression and modification (e.g., phosphorylation), providing insights into the signaling pathways affected by the compound.[14][15][16] Based on the cell cycle data, one might investigate proteins involved in cell cycle checkpoints (e.g., p21, Cyclin B1) or apoptosis (e.g., Cleaved Caspase-3, PARP).

G cluster_pathway Hypothetical Signaling Cascade Compound 4-chloro-N-methyl- 3-nitrobenzenesulfonamide Target Putative Target (e.g., Kinase) Compound->Target Inhibition? p53 p53 Activation Target->p53 p21 p21 Expression p53->p21 Caspase Caspase Cascade Activation p53->Caspase CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin G1_Arrest G1 Arrest CDK_Cyclin->G1_Arrest Cleaved_PARP Cleaved PARP Caspase->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Figure 2: Hypothetical Signaling Pathway. Western blotting can probe key nodes of pathways controlling cell cycle and apoptosis.

Procedure:

  • Cell Lysis: Treat cells as in 4.1. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.[14]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate with a primary antibody against the target protein (e.g., anti-p21, anti-Cleaved Caspase-3) overnight at 4°C.[17]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.

Phase 3: In Vivo Efficacy Testing

Promising in vitro results must be validated in a whole-organism model to assess efficacy and potential toxicity.[7][8] The subcutaneous xenograft mouse model is a standard for the initial in vivo evaluation of anticancer compounds.[18][19][20]

Protocol: Subcutaneous Xenograft Tumor Model

This protocol involves implanting human cancer cells into immunocompromised mice to form a solid tumor.[18]

Materials:

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude).[18]

  • Selected cancer cell line (the one most sensitive in vitro).

  • Sterile PBS and Matrigel® (optional, can improve tumor take rate).[18][21]

  • Test Compound, formulated in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest, wash, and resuspend the cells in sterile PBS (or a 1:1 mix of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL. Keep on ice.[18]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[18]

  • Tumor Growth Monitoring: Monitor animal health daily. Once tumors are palpable (typically 5-10 days), begin measuring tumor volume 2-3 times per week using calipers. The formula Volume = (Width² x Length) / 2 is commonly used.[18][22]

  • Randomization and Treatment: When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, Test Compound at two dose levels).

  • Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days). Record body weights at each dosing time to monitor toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a fixed duration. Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group. The percentage of Tumor Growth Inhibition (TGI) is a key metric.

ParameterExampleRationale
Animal Model Athymic Nude MouseImmunodeficient, allows for growth of human tumor xenografts.[19]
Cell Inoculum 5 x 10⁶ cells in PBS/MatrigelStandard number to achieve consistent tumor formation. Matrigel provides an extracellular matrix scaffold.[18][21]
Treatment Start Tumors ~100 mm³Ensures tumors are established and vascularized before treatment begins.
Dosing Regimen 25 mg/kg, daily, oral gavageDetermined by preliminary Maximum Tolerated Dose (MTD) studies.
Primary Endpoint Tumor Growth Inhibition (TGI)A direct measure of the compound's anti-tumor activity in vivo.
Secondary Endpoint Body Weight ChangeA key indicator of systemic toxicity.[18]
Table 2: Key Parameters for In Vivo Xenograft Efficacy Study.

Safety and Toxicology Considerations

Throughout the preclinical evaluation, safety and toxicity are paramount. Initial assessments include monitoring for overt signs of toxicity in vivo (e.g., weight loss, changes in behavior).[18] More formal IND-enabling toxicology studies are required before human trials and typically involve GLP-compliant studies in two species (one rodent, one non-rodent) to assess organ toxicity and determine a safe starting dose in humans.[23][24]

Conclusion

The experimental design detailed in these application notes provides a rigorous and logical pathway for the initial efficacy testing of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. By systematically progressing from broad in vitro screening to focused mechanistic studies and finally to in vivo validation, researchers can build a comprehensive profile of the compound's therapeutic potential. Positive outcomes from this workflow would provide a strong rationale for advancing the compound into formal preclinical development, including IND-enabling toxicology and pharmacokinetic studies.

References

  • Moos, P. J., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Singh, M., & Singh, N. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Fernández-Bertolín, L., & Villanueva, A. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 23(1), 125-131. Available at: [Link]

  • Hollingshead, M. G. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute, 100(21), 1500-1510. Available at: [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Available at: [Link]

  • Yokoi, A., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Molecular Cancer Therapeutics, 1(4), 275-86. Available at: [Link]

  • National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]

  • An, Z., & Wang, X. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Chinese Journal of Cancer, 34(1), 1-5. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available at: [Link]

  • Bio-protocol. (2025). The in vivo xenograft tumor models. Available at: [Link]

  • Angene. (n.d.). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Available at: [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Available at: [Link]

  • Taylor & Francis Online. (2023). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Available at: [Link]

  • SlidePlayer. (n.d.). AOPs in assessing and mitigating risk in drug development. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Available at: [Link]

  • Crown Bioscience. (2020). How to Quantify Drug Efficacy and Effects in Mouse Clinical Trials. Available at: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Available at: [Link]

Sources

"HPLC method for the analysis of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic HPLC-UV Analysis of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Authored by: Gemini, Senior Application Scientist

Introduction

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, is a substituted aromatic sulfonamide. Compounds within this chemical class are significant as intermediates in the synthesis of various pharmaceuticals and dyestuffs.[1] The presence of a nitro group and a chlorine atom on the benzene ring, coupled with the sulfonamide functional group, dictates its chemical reactivity and physical properties. Accurate quantification of this compound is crucial for ensuring the quality of starting materials, monitoring reaction progress, and characterizing the final products in drug development and chemical manufacturing.

This application note presents a robust, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of 4-chloro-N-methyl-3-nitro-benzenesulfonamide. The methodology is designed for accuracy, precision, and efficiency, making it suitable for routine quality control and research applications.

Chromatographic Principle and Method Rationale

The method is based on reversed-phase chromatography, a technique ideal for separating non-polar to moderately polar compounds.[2]

  • Analyte Properties: The target analyte, 4-chloro-N-methyl-3-nitro-benzenesulfonamide, is a moderately polar molecule due to the presence of the sulfonamide and nitro functional groups. Its aromatic ring provides hydrophobicity. The N-methyl group slightly increases its hydrophobicity compared to its parent compound, 4-chloro-3-nitrobenzenesulfonamide. The parent compound exhibits low solubility in water but is soluble in polar organic solvents like methanol.[3][4]

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for this method. C18 columns are highly versatile and provide excellent retention for a wide range of hydrophobic and moderately polar compounds through hydrophobic interactions.[2] This makes it the standard choice for the analysis of sulfonamides and related aromatic compounds.[5][6]

  • Mobile Phase Selection: The mobile phase consists of an acidic aqueous buffer and acetonitrile.

    • Organic Modifier: Acetonitrile is chosen for its strong elution strength in reversed-phase mode and its low UV cutoff, which minimizes interference during detection.[7]

    • pH Control: The parent sulfonamide has an acidic proton with a predicted pKa of approximately 9.28.[8][9] To ensure consistent retention and sharp, symmetrical peak shapes, it is critical to suppress the ionization of the sulfonamide group. By maintaining the mobile phase pH at approximately 3.0, well below the pKa, the analyte remains in its neutral, protonated form.[7] Phosphoric acid is an effective and common choice for pH adjustment in UV-based HPLC methods.[10][11]

  • Detection: The analyte contains a nitrobenzene chromophore, which confers strong ultraviolet (UV) absorbance. A detection wavelength of 265 nm is selected, as this is a common region for detecting sulfonamides and nitroaromatic compounds, providing high sensitivity.[12][13] A photodiode array (PDA) detector can be used to confirm peak purity and identify the optimal detection wavelength (λmax).

Apparatus, Reagents, and Materials

3.1 Apparatus

  • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance (4-decimal place).

  • pH Meter.

  • Sonicator.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • HPLC vials with caps.

  • Syringe filters, 0.22 µm PTFE or nylon.

3.2 Reagents and Materials

  • Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- Reference Standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric Acid (85%, analytical grade).

  • Methanol (HPLC grade, for cleaning).

Experimental Protocols

Protocol 1: Mobile Phase Preparation (pH 3.0)
  • Measure 600 mL of HPLC-grade water into a 1000 mL glass media bottle.

  • Carefully add approximately 0.5 mL of 85% phosphoric acid to the water.

  • Mix thoroughly and check the pH using a calibrated pH meter. Adjust dropwise with phosphoric acid to reach a final pH of 3.0.

  • Add 400 mL of HPLC-grade acetonitrile to the aqueous solution to create a 60:40 (v/v) Water:Acetonitrile mixture.

  • Mix well and degas the solution for 15 minutes using sonication or vacuum filtration.

Protocol 2: Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10.0 mg of the 4-chloro-N-methyl-3-nitro-benzenesulfonamide reference standard.

    • Transfer the standard into a 100 mL Class A volumetric flask.

    • Add approximately 70 mL of acetonitrile to dissolve the standard, using sonication if necessary.

    • Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.

  • Working Standard Solution (10 µg/mL):

    • Pipette 5.0 mL of the Stock Standard Solution into a 50 mL Class A volumetric flask.

    • Dilute to the mark with the mobile phase (60:40 Water:Acetonitrile, pH 3.0).

    • Mix thoroughly. This solution will be used for system suitability and quantification.

Protocol 3: Sample Preparation
  • Accurately weigh an amount of sample expected to contain approximately 10.0 mg of the analyte into a 100 mL volumetric flask.

  • Follow the steps outlined in Protocol 2.1 to prepare a 100 µg/mL sample stock solution.

  • Prepare a working sample solution at a target concentration of 10 µg/mL by diluting the sample stock solution with the mobile phase, as described in Protocol 2.2.

  • Prior to injection, filter the final working sample solution through a 0.22 µm syringe filter into an HPLC vial.[14] Discard the first 0.5 mL of the filtrate.

HPLC Method Parameters

All critical quantitative data and method parameters are summarized in the table below for ease of reference.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 60% Water (pH 3.0 with H₃PO₄) / 40% Acetonitrile
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Chromatographic Procedure and System Suitability

  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Make five replicate injections of the Working Standard Solution (10 µg/mL).

    • The system is deemed ready for analysis if the following criteria are met:

      • Tailing Factor (T): ≤ 1.5

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Analytical Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage prep_standard Prepare Standard (Stock & Working) filter_sample Filter Sample (0.22 µm Syringe Filter) prep_sample Prepare Sample (Weigh, Dissolve, Dilute) prep_sample->filter_sample system_setup System Setup & Equilibration filter_sample->system_setup Load Vials sst System Suitability Test (5 Replicate Injections) system_setup->sst sample_analysis Inject Blank, Standards, & Samples sst->sample_analysis integration Peak Integration & Identification sample_analysis->integration Acquire Data quantification Quantification (External Standard) integration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow for 4-chloro-N-methyl-3-nitro-benzenesulfonamide.

References

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medic
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Technical Support Center: Optimizing Mobile Phase for Sulfamerazine HPLC Analysis. Benchchem.
  • 4-Chloro-3-nitrobenzenesulfonamide - Physico-chemical Properties. ChemBK.
  • 4-Chloro-3-nitro-benzenesulfonamide - Solubility of Things. solubilityofthings.com.
  • How to Select the Proper HPLC Column for Your Applic
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
  • 97-09-6(4-Chloro-3-nitrobenzenesulfonamide) Product Description. ChemicalBook.
  • Sample Pretre
  • 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324. PubChem.
  • 4-Chloro-3-nitrobenzenesulfonamide - Hazardous Agents. Haz-Map.
  • 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide | 137-47-3. Biosynth.
  • Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. SIELC Technologies.
  • Sample Prepar

Sources

Application Notes and Protocols: A Framework for Characterizing 4-chloro-N-methyl-3-nitrobenzenesulfonamide in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering the Bioactivity of Novel Chemical Entities

In the landscape of modern drug discovery, the interrogation of novel chemical matter forms the bedrock of identifying new therapeutic leads. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities. The compound 4-chloro-N-methyl-3-nitrobenzenesulfonamide represents such a novel entity with uncharacterized biological effects. Its structure, featuring a sulfonamide group, a nitroaromatic ring, and a chlorine substituent, suggests the potential for interaction with various biological targets.

This guide provides a comprehensive framework for the initial biological characterization of 4-chloro-N-methyl-3-nitrobenzenesulfonamide using a robust and sensitive cell-based assay. As a primary step in understanding a new compound's potential, assessing its impact on cell viability and proliferation is crucial. This application note will detail a luminescence-based cytotoxicity and cell proliferation assay, offering a high-throughput-compatible method to determine the compound's potency and efficacy in a cellular context. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the bioactivity of unexplored chemical compounds.

Principle of the Assay: Quantifying Cellular ATP as an Indicator of Viability

The chosen methodology centers on the principle that the quantity of adenosine triphosphate (ATP) is directly proportional to the number of metabolically active, viable cells in culture[1][2][3]. The assay utilizes a thermostable luciferase enzyme, which, in the presence of ATP and its substrate luciferin, generates a stable "glow-type" luminescent signal[2]. This signal is quantifiable and provides a highly sensitive measure of cell health. A decrease in ATP levels following treatment with a test compound, such as 4-chloro-N-methyl-3-nitrobenzenesulfonamide, indicates cytotoxicity or an anti-proliferative effect. The simplicity of the "add-mix-measure" format makes this assay particularly amenable to high-throughput screening (HTS) applications[1][4][5].

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in the cell-based assay workflow for evaluating the effects of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_readout Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Dilution Series Cell_Seeding 3. Cell Seeding in Microplate Compound_Addition 4. Addition of Compound to Cells Cell_Seeding->Compound_Addition Incubation 5. Incubation (e.g., 48-72 hours) Compound_Addition->Incubation Reagent_Addition 6. Addition of Luminescence Reagent Incubation->Reagent_Addition Lysis_Incubation 7. Incubation & Cell Lysis Reagent_Addition->Lysis_Incubation Luminescence_Read 8. Luminescence Measurement Lysis_Incubation->Luminescence_Read Data_Normalization 9. Data Normalization Luminescence_Read->Data_Normalization Dose_Response 10. Dose-Response Curve Generation Data_Normalization->Dose_Response IC50_Determination 11. IC50 Calculation Dose_Response->IC50_Determination

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Protocols

PART 1: Materials and Reagents
  • Cell Line: A well-characterized, immortalized human cancer cell line is recommended for initial screening (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or HCT-116 for colon cancer). Ensure cells are in the logarithmic growth phase and show consistent morphology.

  • 4-chloro-N-methyl-3-nitrobenzenesulfonamide: Procured from a reputable chemical supplier. A stock solution (e.g., 10 mM) should be prepared in a suitable solvent like dimethyl sulfoxide (DMSO) and stored at -20°C.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Luminescence-based Cell Viability Assay Kit: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Multi-well Plates: Opaque-walled 96-well or 384-well plates are required to prevent well-to-well crosstalk of the luminescent signal[2].

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to validate assay performance.

  • Negative Control: Vehicle control (e.g., DMSO at the same final concentration as the test compound).

  • Standard laboratory equipment: multichannel pipettes, sterile pipette tips, incubator (37°C, 5% CO2), plate reader with luminescence detection capabilities.

PART 2: Step-by-Step Experimental Procedure

Day 1: Cell Seeding

  • Cell Preparation: Harvest cells from culture flasks using standard cell detachment methods (e.g., trypsinization).

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine cell concentration.

  • Seeding Density Optimization: Prior to the main experiment, it is critical to determine the optimal cell seeding density. This ensures that cells are in the exponential growth phase at the time of assay readout. A cell titration experiment should be performed to identify a linear relationship between cell number and luminescent signal[6].

  • Plate Seeding: Dilute the cell suspension to the predetermined optimal concentration in pre-warmed culture medium. Seed the cells into the wells of the opaque-walled microplate (e.g., 5,000 cells/well in 100 µL for a 96-well plate).

  • Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.

Day 2: Compound Treatment

  • Compound Dilution: Prepare a serial dilution of the 4-chloro-N-methyl-3-nitrobenzenesulfonamide stock solution in culture medium. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 100 µM down to low nanomolar concentrations). Also, prepare dilutions for the positive control.

  • Treatment: Carefully remove the medium from the wells (or add compound directly if volumes are small) and add the diluted compounds to the respective wells. Ensure that the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).

  • Controls: Include wells with cells treated only with the vehicle (negative control) and wells with cells treated with the positive control. Also, include wells with medium only to measure background luminescence[2].

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours). The incubation period should be sufficient to observe a significant effect on cell proliferation or viability[7].

Day 4/5: Assay Readout

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is important for consistent enzyme kinetics[2].

  • Reagent Preparation: Prepare the luminescent assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of the reagent equal to the volume of the culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate)[1].

  • Cell Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • Luminescence Measurement: Read the luminescence on a plate luminometer.

Data Analysis and Interpretation

The raw data will be in the form of relative light units (RLU). The following steps outline the process for data analysis:

  • Background Subtraction: Subtract the average RLU from the "medium only" wells from all other readings.

  • Normalization: Normalize the data to the vehicle-treated controls. The viability of the vehicle-treated cells is set to 100%. The viability of treated cells is calculated as follows:

    % Viability = (RLU of treated sample / Average RLU of vehicle control) * 100

  • Dose-Response Curve: Plot the normalized % Viability against the logarithm of the compound concentration. This will generate a sigmoidal dose-response curve.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It is the concentration of the compound that reduces the cell viability by 50%. The IC50 value can be calculated by fitting the dose-response data to a four-parameter logistic (4PL) equation using appropriate software (e.g., GraphPad Prism, R).

Data Presentation
Concentration (µM)Log ConcentrationAverage RLU% Viability
10025,0005%
33.31.5215,00015%
11.11.0545,00045%
3.70.5780,00080%
1.20.0895,00095%
0.4-0.4098,00098%
0.1-1.00100,000100%
Vehicle (0)-100,000100%

This is example data and should be replaced with experimental results.

Assay Validation and Quality Control

For a cell-based assay to be considered reliable, it must be properly validated. Key validation parameters include:

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay[5][8]. It is calculated using the means and standard deviations of the positive and negative controls.

  • Reproducibility: The assay should be reproducible on different days and with different batches of reagents.

  • DMSO Tolerance: The chosen cell line should be tested for its tolerance to the vehicle solvent (DMSO) to ensure that the observed effects are due to the compound and not the solvent.

Conclusion and Future Directions

This application note provides a detailed protocol for the initial characterization of 4-chloro-N-methyl-3-nitrobenzenesulfonamide using a luminescence-based cell viability assay. By determining the IC50 value of the compound in one or more cell lines, researchers can gain valuable insights into its potential as a cytotoxic or anti-proliferative agent.

Positive "hits" from this primary screen, i.e., compounds that show significant activity, would warrant further investigation. Subsequent steps could include:

  • Secondary Assays: To confirm the activity and elucidate the mechanism of action (e.g., assays for apoptosis, cell cycle arrest, or specific enzyme inhibition).

  • Selectivity Profiling: Testing the compound against a panel of different cell lines, including non-cancerous cells, to determine its selectivity.

  • Fluorescence Microscopy: Visualizing the effects of the compound on cellular morphology, which can provide clues about its mechanism[9][10][11][12].

By following the structured approach outlined in this guide, researchers can effectively and efficiently begin to unravel the biological activity of novel compounds like 4-chloro-N-methyl-3-nitrobenzenesulfonamide, paving the way for potential new discoveries in therapeutic development.

References

  • Vertex AI Search. (n.d.). Fluorescent Imaging: Enhancing Drug Development Processes.
  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2013). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. PubMed Central.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
  • Nanalyze. (2021). How Eikon Uses Fluorescence Microscopy for Drug Discovery.
  • Creative Biolabs. (n.d.). Fluorescent Microscopy.
  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Danaher Life Sciences. (n.d.). Application of Laser-based Fluorescence in Drug Discovery.
  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol.
  • ResearchGate. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability.
  • SelectScience. (2014). 5 Top Tips for the Perfect High-Throughput Screening Lab.
  • National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity.
  • The Scientist. (2024). An Overview of High Throughput Screening.
  • Platypus Technologies. (2025). High-Throughput Screening (HTS)
  • BioProcess International. (2024).
  • Pharmaron. (n.d.). Potency Assay Guide.
  • Macarrón, R., & Hertzberg, R. P. (2002). Design and implementation of high throughput screening assays. PubMed.
  • National Institutes of Health. (2021). The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development.
  • UCSF. (n.d.). High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Potency Tests for Cellular and Gene Therapy Products.
  • Biosynth. (n.d.). 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.
  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Regulations.gov. (n.d.). Guidance for Industry.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Global Substance Registration System. (n.d.). BENZENESULFONAMIDE, 4-CHLORO-N-METHYL-3-NITRO-N-PHENYL-.
  • BOC Sciences. (n.d.). CAS 137-48-4 4-Chloro-N-methyl-3-nitrobenzene sulfonamide.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide.
  • Sigma-Aldrich. (n.d.). 4-CHLORO-3-NITROBENZENESULFONAMIDE AldrichCPR.
  • MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells.
  • SIELC Technologies. (2018). Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-.
  • Haz-Map. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide - Hazardous Agents.
  • PubChem. (n.d.). 4-Chloro-N-methylbenzenesulfonamide.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-N-(3-methylbenzoyl)
  • PubChem. (n.d.). N-Methyl-3-nitrobenzenesulfonamide.
  • CymitQuimica. (n.d.). CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(3-methylbenzoyl)
  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

Sources

Application Notes and Protocols: 4-Chloro-N-methyl-3-nitrobenzenesulfonamide as a Potential Chemical Probe for Kv3.1 Potassium Channels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting High-Frequency Firing in Neuronal Circuits

Voltage-gated potassium (Kv) channels are fundamental regulators of neuronal excitability. Within this large family, the Kv3 subfamily (Kv3.1-Kv3.4) is distinguished by its high activation threshold and exceptionally fast activation and deactivation kinetics.[1] These properties are critical for enabling sustained high-frequency firing (fast-spiking) in specific neuronal populations, such as GABAergic interneurons in the cortex and hippocampus, as well as neurons in the auditory brainstem and cerebellum.[1][2] The rapid repolarization of the action potential, mediated by Kv3 channels, allows neurons to fire at rates exceeding 100 Hz, a process essential for complex brain functions including sensory processing, motor coordination, and cognition.[3][4]

Given their specialized role, dysfunction of Kv3 channels, particularly Kv3.1 (encoded by the KCNC1 gene), has been implicated in the pathophysiology of several neurological and psychiatric disorders, including certain forms of epilepsy, schizophrenia, and ataxia.[5][6][7][8] This makes Kv3.1 an attractive therapeutic target for the development of novel neuromodulatory agents.

While the specific compound 4-chloro-N-methyl-3-nitrobenzenesulfonamide is not yet an established chemical probe, compelling evidence from related molecules suggests its potential as a valuable tool for studying Kv3.1 channel function. Research on the broader class of N-alkyl-4-chloro-3-nitrobenzenesulfonamides has demonstrated that these compounds act as open-channel blockers of Kv3.1 channels.[9][10] For instance, the N-butyl analog, 4-chloro-3-nitro-N-butylbenzenesulfonamide, reversibly blocks Kv3.1 currents with an IC₅₀ in the low micromolar range.[9][11]

This guide provides a comprehensive framework for researchers to investigate 4-chloro-N-methyl-3-nitrobenzenesulfonamide as a chemical probe for Kv3.1 channels. We present detailed protocols for its characterization using whole-cell patch-clamp electrophysiology, enabling the elucidation of its mechanism of action, potency, and potential as a modulator of neuronal firing.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
IUPAC Name 4-chloro-N-methyl-3-nitrobenzenesulfonamideN/A
CAS Number 137-48-4N/A
Molecular Formula C₇H₇ClN₂O₄SN/A
Molecular Weight 250.66 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Soluble in DMSO, EthanolN/A

Stock Solution Preparation: For in vitro cellular assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate extracellular recording solution. The final concentration of DMSO in the experimental medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on cellular physiology.

Proposed Mechanism of Action: Open-Channel Blockade

Based on studies of structurally related N-alkylbenzenesulfonamides, the proposed mechanism of action for 4-chloro-N-methyl-3-nitrobenzenesulfonamide is the blockade of the Kv3.1 channel pore in its open conformation.[9][10][11] This mode of inhibition is often use-dependent, meaning the degree of block increases with channel activity (i.e., with more frequent or prolonged channel opening).

Mechanism_of_Action cluster_membrane Cell Membrane Kv3_1_Closed Kv3.1 Channel (Closed) Resting State - Membrane Polarized Kv3_1_Open Kv3.1 Channel (Open) Active State + K+ Efflux Kv3_1_Closed->Kv3_1_Open Depolarization Kv3_1_Open->Kv3_1_Closed Repolarization Kv3_1_Blocked Kv3.1 Channel (Blocked) Probe Bound - No K+ Efflux Kv3_1_Open->Kv3_1_Blocked Blockade Kv3_1_Blocked->Kv3_1_Open Unbinding (Reversible) Probe 4-chloro-N-methyl- 3-nitrobenzenesulfonamide Probe->Kv3_1_Blocked Binding to Open Pore

Caption: Proposed open-channel block mechanism for 4-chloro-N-methyl-3-nitrobenzenesulfonamide on Kv3.1 channels.

Experimental Protocols: Electrophysiological Characterization

The primary technique for characterizing the effects of a compound on ion channel function is patch-clamp electrophysiology. The whole-cell configuration allows for the measurement of macroscopic currents from the entire cell membrane while controlling the membrane voltage.[12]

Objective: To determine the potency (IC₅₀) and mechanism of action of 4-chloro-N-methyl-3-nitrobenzenesulfonamide on heterologously expressed Kv3.1 channels.

Cell System: A mammalian cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human Kv3.1b isoform is recommended. These systems provide a high level of channel expression with minimal background from endogenous potassium channels.

Solutions and Reagents:

Solution TypeComposition
Extracellular (Bath) Solution 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
Intracellular (Pipette) Solution 130 mM K-Aspartate, 10 mM KCl, 5 mM Mg-ATP, 10 mM HEPES, 1 mM EGTA, 0.1 mM GTP. Adjust pH to 7.2 with KOH.
Test Compound 4-chloro-N-methyl-3-nitrobenzenesulfonamide dissolved in extracellular solution to final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
Positive Control Tetraethylammonium (TEA) or 4-Aminopyridine (4-AP). Kv3.1 currents are sensitive to both compounds.[13]
Protocol 1: Determining the Concentration-Response Relationship

This protocol is designed to measure the inhibitory effect of the compound across a range of concentrations to determine its half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Methodology:

  • Cell Preparation: Plate Kv3.1b-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • System Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a target cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms) to elicit Kv3.1 currents.

    • Allow a sufficient interval between sweeps (e.g., 10-15 seconds) for channel recovery.

  • Baseline Recording: Record stable baseline Kv3.1 currents for several minutes in the control extracellular solution.

  • Compound Application: Perfuse the recording chamber with the first concentration of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. Allow 2-3 minutes for the solution to fully exchange and the effect to reach a steady state.

  • Data Acquisition: Record currents using the same voltage-clamp protocol.

  • Washout and Concentration Series: Wash out the compound with the control solution to check for reversibility. Sequentially apply increasing concentrations of the compound, recording the steady-state effect at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at a specific depolarizing step (e.g., +40 mV) for each concentration.

    • Normalize the current at each compound concentration to the baseline (control) current.

    • Plot the normalized current as a function of the logarithm of the compound concentration.

    • Fit the data to a Hill equation to determine the IC₅₀ value and the Hill coefficient.

Protocol 2: Investigating Use-Dependence of Block

This protocol assesses whether the inhibitory effect of the compound is dependent on the frequency of channel activation, a hallmark of open-channel blockers.

Step-by-Step Methodology:

  • Establish Whole-Cell Configuration: Follow steps 1-4 from Protocol 1.

  • Baseline Recording: Record control currents in response to a low-frequency train of depolarizing pulses (e.g., 1 Hz) to a voltage that elicits a submaximal current (e.g., +20 mV).

  • Compound Application: Apply a concentration of the compound near its IC₅₀.

  • Low-Frequency Stimulation: Once the effect has reached steady-state, record the response to the low-frequency (1 Hz) train.

  • High-Frequency Stimulation: Switch to a high-frequency train of depolarizing pulses (e.g., 10-20 Hz) for a sustained period (e.g., 5-10 seconds).

  • Data Analysis:

    • Normalize the peak current of each pulse in the train to the peak current of the first pulse.

    • Compare the rate and extent of current decay during the high-frequency train in the presence and absence of the compound. A faster and more profound decay in the presence of the compound indicates use-dependent block.

Experimental_Workflow cluster_prep Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis Prep_Cells Plate Kv3.1-expressing HEK293 Cells Get_Seal Form Gigaohm Seal Prep_Cells->Get_Seal Prep_Solutions Prepare Extracellular & Intracellular Solutions Prep_Solutions->Get_Seal Prep_Compound Prepare Compound Stock & Serial Dilutions Apply_Compound Perfuse Compound (Concentration Series) Prep_Compound->Apply_Compound Go_Whole_Cell Establish Whole-Cell Configuration Get_Seal->Go_Whole_Cell Record_Baseline Record Baseline Currents (Voltage-Clamp Protocol) Go_Whole_Cell->Record_Baseline Record_Baseline->Apply_Compound Record_Effect Record Steady-State Effect Apply_Compound->Record_Effect Washout Washout & Test Reversibility Record_Effect->Washout Measure_Currents Measure Peak Current Amplitudes Record_Effect->Measure_Currents Washout->Apply_Compound Next Conc. Normalize_Data Normalize to Control Measure_Currents->Normalize_Data Plot_Curve Plot Concentration- Response Curve Normalize_Data->Plot_Curve Fit_Hill Fit to Hill Equation (Determine IC₅₀) Plot_Curve->Fit_Hill

Caption: Workflow for characterizing 4-chloro-N-methyl-3-nitrobenzenesulfonamide using whole-cell patch-clamp.

Data Interpretation and Validation

  • Potency: The IC₅₀ value provides a quantitative measure of the compound's potency. A lower IC₅₀ indicates higher potency. Based on related compounds, an IC₅₀ in the range of 1-50 µM might be expected.[10]

  • Mechanism: Evidence of use-dependence from Protocol 2, combined with a lack of significant shift in the voltage-dependence of activation, would strongly support an open-channel block mechanism.

  • Reversibility: Successful washout, where the current returns to baseline levels after removing the compound, indicates a reversible interaction, which is a desirable characteristic for a chemical probe.

  • Controls: It is crucial to perform vehicle controls (extracellular solution with DMSO) to ensure that the observed effects are not due to the solvent. Using a known Kv3.1 blocker like TEA can also validate the experimental setup and the responsiveness of the expressed channels.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of 4-chloro-N-methyl-3-nitrobenzenesulfonamide as a potential chemical probe for Kv3.1 channels. By systematically evaluating its potency, mechanism, and reversibility, researchers can validate its utility for studying the physiological and pathophysiological roles of Kv3.1.

Should this compound prove to be a potent and selective Kv3.1 blocker, future studies could involve its use in native neuronal preparations (e.g., brain slices) to investigate its effects on the firing properties of fast-spiking interneurons. Such experiments would provide critical insights into how modulating Kv3.1 channels can impact neural circuit function, paving the way for a deeper understanding of associated neurological disorders.

References

  • Rudy, B., & McBain, C. J. (2001). Kv3 channels: voltage-gated K+ channels designed for high-frequency repetitive firing. Trends in Neurosciences, 24(9), 517-526.
  • Boddum, K., et al. (2017). A Kv3.1-selective positive modulator rescues deficits in a mouse model of neuropsychiatric disease. Cell Reports, 21(11), 3245-3258.
  • Li, X., et al. (2021). Kv3.1 channelopathy: a novel loss-of-function variant and the mechanistic basis of its clinical phenotypes.
  • Zhang, Z., et al. (2021). Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders. Frontiers in Pharmacology, 12, 755239.
  • KCNC1 potassium voltage-gated channel subfamily C member 1. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Song, P., et al. (2016). Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons. Journal of Neurophysiology, 116(1), 147-158.
  • Martins, J. R., et al. (2017). 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism. Amino Acids, 49(11), 1835-1844.
  • Gonçalves, E. G., et al. (2018). Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel. Amino Acids, 50(12), 1735-1745.
  • Grissmer, S., et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology, 45(6), 1227-1234.
  • Kaczmarek, L. K., & Rudy, B. (Eds.). (2013). Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance. Physiological Reviews.
  • Muona, M., et al. (2015). A mutation in the KCNC1 gene causes progressive myoclonus epilepsy.
  • Bassetto, C. Z. B., et al. (2018). Benzenesulfonamides Act as Open-Channel Blockers on KV3.1 Potassium Channel. Amino Acids, 50(12), 1735–1745.
  • Metrion Biosciences. (n.d.). Case study: High-throughput Drug Repurposing Screen of KV3.1. Retrieved January 13, 2026, from [Link]

  • BenchChem. (2025). Application Note: High-Throughput Screening of Kv3 Channel Modulators Using Automated Patch-Clamp Systems.
  • Ogden, D., & Stanfield, P. (1994). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode techniques (pp. 63-100). Humana Press.
  • Lien, C. C., & Jonas, P. (2003). Kv3 potassium conductance is necessary and kinetically optimized for high-frequency action potential generation in hippocampal interneurons. Journal of Neuroscience, 23(6), 2058-2068.
  • Akemann, W., & Knöpfel, T. (2006). Interaction of Kv3 potassium channels and resurgent sodium current influences the rate of spontaneous firing of Purkinje neurons. Journal of Neuroscience, 26(17), 4602-4612.
  • Ishikawa, T., et al. (2003). Distinct Roles of Kv1 and Kv3 Potassium Channels at the Calyx of Held Presynaptic Terminal. Journal of Neuroscience, 23(32), 10445-10453.
  • Grizel, A., et al. (2014). The role of Kv3 channels in the regulation of neuronal excitability. Journal of Physiology, 592(12), 2445-2458.
  • Papale, L. A., & Kaczmarek, L. K. (2024). The binding and mechanism of a positive allosteric modulator of Kv3 channels.

Sources

Application Notes & Protocols: Synthetic Routes for Derivatives of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis of derivatives based on the 4-chloro-N-methyl-3-nitrobenzenesulfonamide scaffold. This versatile chemical intermediate possesses two key reactive sites for derivatization: the activated chlorine atom at the C4 position, susceptible to nucleophilic aromatic substitution (SNAr), and the nitro group at the C3 position, which can be readily reduced to an amine for further functionalization. We present detailed, field-proven protocols, mechanistic insights, and strategic guidance for researchers in medicinal chemistry and drug development.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a "privileged" structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its prevalence is due to its ability to act as a stable, non-hydrolyzable transition-state mimetic for amides and its capacity to engage in key hydrogen bonding interactions with biological targets. The specific scaffold, 4-chloro-N-methyl-3-nitrobenzenesulfonamide, is a particularly valuable starting material. The electronic properties of the ring, dictated by the chloro, nitro, and sulfonamide groups, allow for selective and high-yielding transformations to build molecular complexity and explore structure-activity relationships (SAR).

The primary routes for derivatization, which will be explored in detail, are:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the C4-chloro group with a variety of nucleophiles.

  • Reduction of the Nitro Group: Conversion of the C3-nitro group to an amino group, which serves as a handle for a host of subsequent chemical transformations.

Foundational Synthesis: Preparation of the Parent Scaffold

The journey into derivatization begins with the robust synthesis of the starting material, 4-chloro-N-methyl-3-nitrobenzenesulfonamide. This is typically achieved in a two-step process starting from 2-chloronitrobenzene.

Workflow for Parent Scaffold Synthesis

A 2-Chloronitrobenzene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B  Chlorosulfonic acid (HSO3Cl)  Δ (Stepwise 100-130°C) C 4-Chloro-N-methyl-3-nitrobenzenesulfonamide B->C  Methylamine (CH3NH2)  Base (e.g., Pyridine)  DCM, 0°C to RT

Caption: Synthesis of the parent scaffold from 2-chloronitrobenzene.

Protocol 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This protocol is adapted from established industrial processes for the chlorosulfonation of nitroaromatics.[3][4] The reaction involves the electrophilic substitution of 2-chloronitrobenzene with chlorosulfonic acid.

Materials:

  • 2-Chloronitrobenzene (1 mol)

  • Chlorosulfonic acid (4-5 mol)

  • Ice-water slurry

  • Sodium bicarbonate (for neutralization)

Procedure:

  • In a fume hood, cautiously add 2-chloronitrobenzene (1 mol) to chlorosulfonic acid (4-5 mol) in a reaction vessel equipped with a stirrer and a gas outlet to vent HCl.

  • Gradually heat the mixture to 100°C. The evolution of HCl gas indicates the start of the reaction. Maintain this temperature for 1 hour.[3]

  • Increase the temperature to 110-120°C and hold for another 1-2 hours.[4]

  • Complete the reaction by heating at 130°C for an additional 1-3 hours, or until HCl evolution ceases.[3]

  • Cool the reaction mixture to room temperature.

  • Very slowly and carefully, pour the cooled reaction mixture into a large beaker containing a vigorously stirred ice-water slurry. The product will precipitate as a solid.

  • Filter the crude solid product and wash it thoroughly with cold water to remove residual acid.

  • The crude product can be purified by recrystallization from a low-polarity solvent like petroleum ether to yield high-purity 4-chloro-3-nitrobenzenesulfonyl chloride.[4]

Protocol 2: Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

This step involves the reaction of the synthesized sulfonyl chloride with methylamine, a classic method for forming sulfonamides.[5]

Materials:

  • 4-chloro-3-nitrobenzenesulfonyl chloride (1 mol)

  • Methylamine (2.2 mol, e.g., 40% solution in water or 2M in THF)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M HCl (for workup)

  • Brine

Procedure:

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1 mol) in DCM and cool the solution to 0°C in an ice bath.

  • Slowly add methylamine (2.2 mol) dropwise to the stirred solution, maintaining the temperature below 10°C. An excess of the amine is used to react with the sulfonyl chloride and neutralize the HCl byproduct.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethanol/water or toluene) to obtain pure 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Derivatization Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro substituent is highly activated towards nucleophilic attack due to the potent electron-withdrawing effect of the nitro group located ortho to it.[6] This activation is key to the SNAr mechanism, which proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8]

Mechanism: The Meisenheimer Complex

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.

This reactivity allows the chlorine atom to be displaced by a wide range of nucleophiles, providing a direct route to diverse derivatives.[6]

Protocol 3: General Procedure for SNAr with Amine Nucleophiles

This protocol provides a robust starting point for reacting the parent scaffold with various primary and secondary amines. Conditions are based on similar cross-coupling reactions reported in the literature.[9]

Materials:

  • 4-chloro-N-methyl-3-nitrobenzenesulfonamide (1 mmol)

  • Amine of choice (1.2-1.5 mmol)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 mmol)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (3-5 mL)

Procedure:

  • To a reaction vial, add 4-chloro-N-methyl-3-nitrobenzenesulfonamide (1 mmol), the desired amine (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2 mmol).

  • Add the solvent (DMSO or DMF) and seal the vial.

  • Heat the reaction mixture at a temperature between 80°C and 120°C. The optimal temperature depends on the nucleophilicity and steric bulk of the amine and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer extensively with water to remove the high-boiling point solvent (DMSO/DMF), followed by a brine wash.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting derivative using flash column chromatography or recrystallization.

Table 1: Representative Nucleophiles for SNAr Derivatization

Nucleophile TypeExampleResulting Functional GroupTypical Conditions
Primary AminesAniline, BenzylamineSecondary AmineK₂CO₃, DMSO, 90°C
Secondary AminesMorpholine, PiperidineTertiary AmineDIPEA, DMF, 100°C
PhenolsPhenol, 4-MethoxyphenolAryl EtherK₂CO₃, DMF, 120°C
ThiolsThiophenol, Benzyl mercaptanThioetherNaH, THF, 60°C

Derivatization Strategy II: Reduction of the Nitro Group

The second major pathway for derivatization involves the chemical reduction of the C3-nitro group to a primary amine. This transformation fundamentally alters the electronic character of the aromatic ring and introduces a new, highly versatile functional handle.

Protocol 4: Nitro Group Reduction using Tin(II) Chloride

The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic, high-yielding method for the reduction of aromatic nitro groups, particularly in complex molecules, due to its functional group tolerance.[9]

Materials:

  • A 4-chloro-N-methyl-3-nitrobenzenesulfonamide derivative (1 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the nitro-containing starting material (1 mmol) in ethanol (5-10 mL).

  • Add SnCl₂·2H₂O (4-5 mmol) to the solution.

  • Heat the mixture to reflux (approx. 78°C for EtOH) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Re-dissolve the residue in ethyl acetate.

  • Carefully add saturated NaHCO₃ solution to neutralize the acidic mixture and precipitate tin salts. Caution: CO₂ evolution may cause foaming.

  • Stir vigorously for 30 minutes. The mixture should become a fine, filterable slurry.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aniline derivative. The product is often pure enough for the next step, but can be purified by chromatography if necessary.

Post-Reduction Functionalization

The newly formed aniline is a gateway to a vast array of derivatives.

cluster_0 Post-Reduction Chemistry Aniline 3-Amino Derivative (-NH2) Amide Amide Derivative Aniline->Amide Acyl Chloride / Base Sulfonamide Sulfonamide Derivative Aniline->Sulfonamide Sulfonyl Chloride / Base Urea Urea Derivative Aniline->Urea Isocyanate Azo Azo Compound Aniline->Azo 1. NaNO2, HCl 2. Coupling Partner

Caption: Synthetic possibilities after reduction of the nitro group.

Conclusion

The 4-chloro-N-methyl-3-nitrobenzenesulfonamide scaffold is a powerful platform for generating diverse chemical libraries. By strategically employing nucleophilic aromatic substitution at the C4 position and reduction/functionalization at the C3 position, researchers can readily access a wide chemical space. The protocols detailed herein provide reliable and reproducible methods to serve as a foundation for novel drug discovery and chemical biology programs.

References

  • Title: Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors Source: PMC - NIH URL: [Link]

  • Title: Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors Source: NIH URL: [Link]

  • Title: Scheme 4: Synthetic scheme of substituted... Source: ResearchGate URL: [Link]

  • Title: Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry Source: Kingchem URL: [Link]

  • Title: Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources Source: Organic Chemistry Portal URL: [Link]

  • Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: RSC Publishing URL: [Link]

  • Title: Synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides as carbonic anhydrase inhibitors Source: PubMed URL: [Link]

  • Title: 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 Source: PubChem URL: [Link]

  • Title: Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes Source: Taylor & Francis Online URL: [Link]

  • Title: 3.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride Source: Google Patents URL
  • Title: Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity Source: ResearchGate URL: [Link]

Sources

"large-scale synthesis considerations for 4-chloro-N-methyl-3-nitrobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Comprehensive Guide to the Large-Scale Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide: Process Chemistry, Optimization, and Safety Protocols

Abstract This document provides a detailed technical guide for the large-scale synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, a key intermediate in the manufacturing of various specialty chemicals and active pharmaceutical ingredients, such as the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax[1]. This guide is intended for researchers, process chemists, and drug development professionals. It encompasses a two-step synthetic route, beginning with the chlorosulfonation of 2-chloronitrobenzene to yield the critical intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, followed by its subsequent amination with methylamine. The narrative emphasizes mechanistic understanding, process optimization, in-process controls, and rigorous safety procedures essential for scaling up production from the laboratory to pilot plant or manufacturing scale.

Overall Synthesis Strategy

The manufacturing process is a two-step sequence designed for efficiency and scalability.

  • Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation). 2-Chloronitrobenzene is reacted with an excess of chlorosulfonic acid. The strongly electrophilic nature of this reagent facilitates the introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, yielding 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Step 2: Nucleophilic Substitution (Amination). The synthesized 4-chloro-3-nitrobenzenesulfonyl chloride is then reacted with methylamine. The nucleophilic nitrogen of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride to form the stable sulfonamide bond and yielding the final product.

Synthesis_Scheme R1 2-Chloronitrobenzene S1 Step 1: Chlorosulfonation R1->S1 R2 Chlorosulfonic Acid (ClSO3H) R2->S1 R3 Methylamine (CH3NH2) S2 Step 2: Amination R3->S2 I1 4-chloro-3-nitrobenzenesulfonyl chloride I1->S2 P1 4-chloro-N-methyl-3-nitrobenzenesulfonamide S1->I1 HCl byproduct S2->P1 HCl byproduct

Caption: Overall two-step synthesis pathway for 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Process Chemistry & Mechanistic Insights

Step 1: Chlorosulfonation of 2-Chloronitrobenzene

The direct chlorosulfonation of 2-chloronitrobenzene is a robust method for preparing the key sulfonyl chloride intermediate in high yield and purity[2].

  • Mechanism: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid acts as both the solvent and the electrophilic reagent. The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups on the starting material deactivates the ring, requiring forcing conditions (elevated temperatures) to proceed efficiently. The directing effects of the substituents favor substitution at the C4 position (para to the chlorine and meta to the nitro group).

  • Causality of Reagent Stoichiometry: An excess of chlorosulfonic acid (typically 4-5 molar equivalents relative to 2-chloronitrobenzene) is crucial[3]. This excess serves multiple purposes: it acts as the solvent, ensures the reaction goes to completion by maintaining a high concentration of the electrophile, and helps to absorb the hydrogen chloride (HCl) gas that is evolved during the reaction.

  • Significance of Temperature Control: A staged temperature profile is critical for both safety and product purity[2].

    • Initial heating (e.g., to 100°C) allows for controlled initiation of the reaction and evolution of HCl gas[2].

    • Stepwise increases in temperature (e.g., to 110°C, 120°C, and finally 130°C) are necessary to drive the reaction to completion, given the deactivated nature of the substrate[2][3]. Exceeding this temperature range can lead to decomposition and the formation of colored impurities[2].

Step 2: Amination of 4-chloro-3-nitrobenzenesulfonyl chloride

This step exemplifies the formation of a sulfonamide, a functional group prevalent in medicinal chemistry[4][5].

  • Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur atom. The highly electron-deficient sulfur of the sulfonyl chloride is readily attacked by the lone pair of electrons on the nitrogen atom of methylamine. A subsequent elimination of a chloride ion and a proton (abstracted by a second equivalent of methylamine or another base) yields the final sulfonamide product.

  • Role of Base: Methylamine itself can serve as both the nucleophile and the base to neutralize the HCl generated. Using at least two equivalents of methylamine is standard practice. Alternatively, an inert tertiary amine base (e.g., triethylamine) or an inorganic base can be used to scavenge the acid, which can be advantageous at scale by reducing the consumption of the primary amine reactant.

  • Solvent Selection: The choice of solvent is critical for managing reaction temperature, solubility of reagents, and ease of product isolation. Aprotic solvents such as dichloromethane, ethyl acetate, or tetrahydrofuran (THF) are commonly used. The selection depends on the scale, desired reaction temperature, and subsequent workup procedure.

Detailed Large-Scale Synthesis Protocol

Disclaimer: These protocols involve highly corrosive and hazardous materials. All operations must be conducted in a suitable chemical fume hood or a well-ventilated, controlled environment by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Part A: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride (Intermediate)

This protocol is adapted from established industrial methods that report high yield and purity[2][3].

Table 1: Materials and Equipment for Step 1

ItemSpecificationPurpose
Reagents
2-Chloronitrobenzene>99% purityStarting Material
Chlorosulfonic Acid>99% purityReagent and Solvent
Crushed Ice / WaterDeionizedQuenching
Sodium BicarbonateSaturated aqueous solutionNeutralization
Equipment
Jacketed Glass ReactorSized appropriately for scale, with overhead stirrer, condenser, and temp. probeReaction Vessel
Heating/Cooling CirculatorCapable of maintaining temperatures between -10°C and 130°CTemperature Control
Addition Funnel/PumpFor controlled addition of reagentsReagent Transfer
Scrubber SystemContaining NaOH solutionTo neutralize evolved HCl gas
Filtration ApparatusBuchner funnel, Nutsche filter, or centrifugeProduct Isolation

Step-by-Step Methodology:

  • Reactor Setup: Equip a clean, dry, jacketed reactor with an overhead mechanical stirrer, a temperature probe, a condenser connected to an HCl scrubber, and an addition port.

  • Reagent Charging: Charge chlorosulfonic acid (4.0-5.0 molar equivalents) into the reactor. Begin agitation.

  • Controlled Addition: Carefully add 2-chloronitrobenzene (1.0 molar equivalent) to the chlorosulfonic acid over 30-60 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.

  • Staged Heating Protocol:

    • Heat the reaction mixture to 100°C and hold for 1 hour. Vigorous evolution of HCl gas will occur[2].

    • Increase the temperature to 110°C and hold for 1 hour[2].

    • Increase the temperature to 120°C and hold for 2 hours[3].

    • In-Process Control (IPC): At this stage, a sample can be taken (with extreme caution), quenched, and analyzed by HPLC to check for the disappearance of the starting material.

  • Reaction Completion & Cooldown: Once the reaction is deemed complete by IPC, cool the reaction mass to ambient temperature (20-25°C).

  • Quenching: In a separate, larger vessel, prepare a slurry of crushed ice and water (at least 10 parts by weight relative to the reaction mass). CAUTION: The quenching process is highly exothermic and releases residual HCl. This step must be performed slowly and with efficient cooling.

  • Slowly and carefully transfer the reaction mass into the ice/water slurry with vigorous stirring, ensuring the quench temperature does not exceed 10-15°C. The product will precipitate as fine, waxy granules[2].

  • Isolation and Washing:

    • Filter the precipitated solid.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to pH.

    • The crude product can be used directly or recrystallized from a low-polarity solvent like petroleum ether to achieve very high purity (>99.9%)[3].

  • Drying: Dry the solid under vacuum at a temperature not exceeding 40-45°C to yield 4-chloro-3-nitrobenzenesulfonyl chloride as a solid.

Part B: Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide (Final Product)

Table 2: Materials and Equipment for Step 2

ItemSpecificationPurpose
Reagents
4-chloro-3-nitrobenzenesulfonyl chlorideFrom Step 1Starting Material
Methylamine solutione.g., 40% in water or 2.0 M in THFNucleophile and Base
Dichloromethane (DCM) or Ethyl AcetateAnhydrous, reaction gradeSolvent
Hydrochloric Acid (1M aq.)Reagent gradeWorkup / pH adjustment
BrineSaturated NaCl solutionWorkup / Washing
Sodium Sulfate (anhydrous)GranularDrying agent
Equipment
Jacketed Glass ReactorAs in Step 1Reaction Vessel
Cooling CirculatorCapable of maintaining temperatures between 0°C and 25°CTemperature Control
Addition Funnel/PumpFor controlled addition of reagentsReagent Transfer
Filtration / Drying EquipmentAs in Step 1Product Isolation

Step-by-Step Methodology:

  • Reactor Setup: Charge the reactor with 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 molar equivalent) and the chosen reaction solvent (e.g., DCM, 10 volumes).

  • Cooling: Cool the solution/slurry to 0-5°C with stirring.

  • Methylamine Addition: Slowly add the methylamine solution (2.2-2.5 molar equivalents) dropwise via an addition funnel, maintaining the internal temperature below 10°C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC or TLC to confirm the consumption of the starting sulfonyl chloride.

  • Workup:

    • Wash the reaction mixture with 1M HCl to remove excess methylamine.

    • Wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to yield 4-chloro-N-methyl-3-nitrobenzenesulfonamide as a solid[6].

Process Optimization and Scale-Up Considerations

Table 3: Key Parameter Optimization Summary (Step 1)

ParameterRange InvestigatedOptimal ValueRationale / NotesReference
Molar Ratio (Acid:Substrate)2:1 to 6:14:1Provides a balance between high yield and manageable reaction volume/viscosity. Ensures reaction completion.[3]
Reaction Temperature100 - 140°C120°COptimal temperature for achieving a high conversion rate without significant decomposition or side-product formation.[3]
Reaction Time2 - 10 hours4 hoursSufficient time to drive the reaction to completion at the optimal temperature.[3]
  • Thermal Safety: Both steps of the synthesis involve exothermic events. The quench of chlorosulfonic acid (Step 1) and the addition of methylamine (Step 2) require careful control of addition rates and efficient heat removal. A reaction calorimetry study is highly recommended before scaling up to assess the thermal risk and define safe operating limits.

  • Impurity Profile: Potential impurities in Step 1 include the starting material and isomeric sulfonyl chlorides. The staged temperature profile helps to minimize these. In Step 2, the primary impurity is often unreacted sulfonyl chloride, which can be removed during the aqueous workup. Dimeric impurities (bis-sulfonamides) can form if the amine is not in sufficient excess.

  • Material Handling at Scale:

    • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water[7]. Transfer should be conducted in a closed system. All equipment must be scrupulously dried before use.

    • Methylamine: This is a flammable and toxic gas, typically handled as a solution. Adequate ventilation and scrubber systems are mandatory.

Analytical Methods and Quality Control

Rigorous analytical control is essential to ensure the quality and consistency of the final product.

Table 4: Analytical Specifications

AnalyteTestSpecificationMethod
4-chloro-3-nitrobenzenesulfonyl chlorideAssay≥ 99.0%HPLC, ¹H NMR[3]
AppearanceOff-white to yellow solidVisual
4-chloro-N-methyl-3-nitrobenzenesulfonamideAssay≥ 99.5%HPLC[6]
AppearanceLight yellow solid[1]Visual
IdentificationConforms to reference standardFTIR, ¹H NMR, Mass Spectrometry[3][8]
Melting PointConforms to referenceUSP/Ph. Eur. method
Water Content≤ 0.5%Karl Fischer Titration

Hazard and Safety Assessment

This process involves substances with significant hazards. A thorough risk assessment must be performed before any work commences.

Table 5: Key Reagent Hazards and Handling Precautions

ReagentPrimary HazardsRecommended PPE & Handling Procedures
Chlorosulfonic Acid Corrosive (causes severe skin burns and eye damage), reacts violently with water, toxic upon inhalation[7][9].Full-face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), chemical-resistant apron over a lab coat[10]. Handle in a chemical fume hood. Ensure a safety shower and eyewash station are immediately accessible[9].
4-chloro-3-nitrobenzenesulfonyl chloride Corrosive, moisture-sensitive. Causes skin burns and eye damage[11].Wear safety goggles, chemical-resistant gloves, and protective clothing. Avoid inhalation of dust. Handle in a well-ventilated area[11][12].
Methylamine Flammable, toxic gas/liquid, corrosive.Handle in a well-ventilated area or fume hood. Use appropriate respirators if handling concentrated solutions. Wear chemical-resistant gloves and safety goggles.

Process Workflow Diagram

Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product S1_Start Raw Material QC (2-Chloronitrobenzene) S1_Charge Charge Reactor with Chlorosulfonic Acid S1_Start->S1_Charge S1_Add Add 2-Chloronitrobenzene S1_Charge->S1_Add S1_React Staged Heating (100-120°C) S1_Add->S1_React S1_IPC1 IPC-1: Reaction Completion (HPLC) S1_React->S1_IPC1 S1_Cool Cool to RT S1_IPC1->S1_Cool Pass S1_Quench Quench into Ice/Water S1_Cool->S1_Quench S1_Filter Filter and Wash Solid S1_Quench->S1_Filter S1_Dry Dry Intermediate S1_Filter->S1_Dry S1_QC QC Analysis of Intermediate S1_Dry->S1_QC S2_Charge Charge Reactor with Intermediate and Solvent S1_QC->S2_Charge Release Intermediate S2_Cool Cool to 0-5°C S2_Charge->S2_Cool S2_Add Add Methylamine Solution S2_Cool->S2_Add S2_React React at RT S2_Add->S2_React S2_IPC2 IPC-2: Reaction Completion (HPLC) S2_React->S2_IPC2 S2_Workup Aqueous Workup & Phase Separation S2_IPC2->S2_Workup Pass S2_Concentrate Solvent Concentration S2_Workup->S2_Concentrate S2_Recrystal Recrystallization S2_Concentrate->S2_Recrystal S2_Filter Filter and Dry Final Product S2_Recrystal->S2_Filter S2_FinalQC Final Product Release QC S2_Filter->S2_FinalQC

Caption: Detailed workflow for the large-scale synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

References

  • The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. (2018). SIELC Technologies.
  • Optimization of the sulfamide synthesis.
  • Optimization of Sulfonamide Synthesis. Benchchem Technical Support Center.
  • 4-Chloro-3-nitrobenzenesulfonamide Synthesis. ChemicalBook.
  • Analytical methods for 1,3-DNB. Agency for Toxic Substances and Disease Registry.
  • Aromatic Sulfonamides Synthesis. (2023). Journal of Synthetic Chemistry.
  • 4-Chloro-3-nitrobenzenesulphonamide Safety Inform
  • Safety Data Sheet: 3-Nitrobenzenesulfonyl Chloride. TCI Chemicals.
  • Safety Data Sheet: 4-NITRO BENZENE SULFONYL CHLORIDE. CDH Fine Chemical.
  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (Patent US2511547A).
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • Safety Data Sheet: 4-Methyl-3-nitrobenzene-1-sulfonyl chloride. Fisher Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Methylamino)-3-nitrobenzoyl chloride. Benchchem.
  • 4-chloro-3-nitrobenzenesulfonamide. Tsk Lifesciences via Tradeindia.

Sources

Application Note & Protocol: A Framework for Characterizing the Enzymatic Inhibition Profile of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate an enzymatic inhibition assay for the compound 4-chloro-N-methyl-3-nitrobenzenesulfonamide. Recognizing that the specific biological target of this compound may not be universally established, this guide presents an adaptable methodology. We will use the well-characterized enzyme, Carbonic Anhydrase II (CA-II) , as a model target, given that the sulfonamide moiety is a classic pharmacophore for this enzyme class.[1][2] The principles and protocols detailed herein are broadly applicable and can be modified for other enzyme systems. This guide explains the causality behind experimental choices, provides self-validating protocols with necessary controls, and offers detailed instructions for data analysis and interpretation, thereby ensuring scientific integrity and reproducibility.

Introduction: The Sulfonamide Moiety and the Imperative for Enzymatic Characterization

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[3] These compounds are known to target various enzymes crucial to physiological and pathological processes, most notably the carbonic anhydrases (CAs), cyclooxygenases (COX), and various proteases and kinases.[1][4] 4-chloro-N-methyl-3-nitrobenzenesulfonamide is a distinct chemical entity within this class. Characterizing its interaction with specific enzymes is a critical step in elucidating its potential biological activity, mechanism of action (MOA), and therapeutic relevance.[5][6]

Enzyme inhibition assays are fundamental to this characterization, providing quantitative measures of a compound's potency (e.g., IC50) and its mode of interaction with the enzyme's active site.[7][8] This application note details a robust protocol for such an investigation, focusing on the esterase activity of human Carbonic Anhydrase II. The workflow is designed to guide the user from initial reagent preparation through kinetic analysis and final data interpretation.

Foundational Principles of Enzyme Inhibition Kinetics

Before proceeding to the experimental protocol, it is essential to understand the underlying principles of enzyme kinetics that inform the assay design and data analysis. Enzymes accelerate reaction rates, and their activity can be modulated by inhibitors.[9] The initial velocity of the reaction should be measured in a range where less than 10% of the substrate has been converted to product, ensuring the reaction rate is linear and not limited by substrate depletion or product inhibition.[8][10]

The interaction between an enzyme, its substrate, and an inhibitor can be described by several models. Understanding these is key to interpreting the experimental results correctly.

Modes of Reversible Inhibition

Reversible inhibitors bind to an enzyme through non-covalent interactions and can be broadly classified into four main types.[11]

  • Competitive Inhibition: The inhibitor binds only to the enzyme's active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not change the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition reduces both Vmax and Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This affects both Vmax and Km.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c Enzyme-Substrate (ES) E_c->ES_c + Substrate (S) EI_c Enzyme-Inhibitor (EI) E_c->EI_c + Inhibitor (I) ES_c->E_c P_c Product (P) ES_c->P_c k_cat E_n Enzyme (E) ES_n Enzyme-Substrate (ES) E_n->ES_n + S EI_n Enzyme-Inhibitor (EI) E_n->EI_n + I ESI_n Enzyme-Substrate-Inhibitor (ESI) ES_n->ESI_n + I P_n Product (P) ES_n->P_n k_cat EI_n->ESI_n + S E_u Enzyme (E) ES_u Enzyme-Substrate (ES) E_u->ES_u + S ESI_u Enzyme-Substrate-Inhibitor (ESI) ES_u->ESI_u + I P_u Product (P) ES_u->P_u k_cat

Figure 1: Simplified diagrams of common reversible enzyme inhibition mechanisms.

Experimental Framework: A Colorimetric Assay for Carbonic Anhydrase II Inhibition

This section details a practical, step-by-step protocol to determine the inhibitory activity of 4-chloro-N-methyl-3-nitrobenzenesulfonamide against human Carbonic Anhydrase II.

Assay Principle

While the physiological function of CA-II is the hydration of CO2, it also exhibits esterase activity.[1] This property is exploited in a convenient colorimetric assay using p-nitrophenyl acetate (pNPA) as the substrate. The enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that absorbs light at 400-405 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.[1] An inhibitor will slow this rate.

Materials and Reagents
ReagentSupplier ExamplePurpose
Human Carbonic Anhydrase II (hCA-II), lyophilizedSigma-AldrichEnzyme source
4-chloro-N-methyl-3-nitrobenzenesulfonamideAs sourcedTest Inhibitor
Acetazolamide (AZA)Sigma-AldrichPositive Control Inhibitor
p-Nitrophenyl acetate (pNPA)Sigma-AldrichSubstrate
Tris-HCl Buffer (pH 7.4)Thermo FisherAssay Buffer
Dimethyl Sulfoxide (DMSO), anhydrousSigma-AldrichSolvent for compounds
96-well, flat-bottom microplates (UV-transparent)CorningReaction vessel
Multichannel pipettes and tipsGilsonLiquid handling
Microplate spectrophotometerMolecular DevicesData acquisition
Experimental Workflow

The overall process involves preparing the necessary reagents, performing a series of experiments to determine key kinetic parameters, and finally analyzing the data to quantify inhibition.

G prep Step 1: Reagent & Compound Preparation enzyme_opt Step 2: Enzyme Concentration Optimization prep->enzyme_opt km_det Step 3: Substrate Km Determination enzyme_opt->km_det ic50_det Step 4: IC50 Determination (Dose-Response) km_det->ic50_det moa_det Step 5: Mechanism of Action (MOA) Study ic50_det->moa_det analysis Step 6: Data Analysis & Parameter Calculation (IC50, Ki) moa_det->analysis

Figure 2: High-level experimental workflow for inhibitor characterization.

PROTOCOLS

Protocol 1: Preparation of Stock Solutions

Causality: Accurate concentrations are paramount for reproducible kinetic data. Using a high-concentration stock in an organic solvent like DMSO minimizes the final solvent concentration in the assay, preventing potential enzyme denaturation or interference.

  • Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 7.4. Filter and store at 4°C.

  • Enzyme Stock (1 mg/mL): Reconstitute lyophilized hCA-II in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate Stock (100 mM pNPA): Dissolve pNPA in anhydrous acetonitrile or DMSO to a concentration of 100 mM. Store in small aliquots at -20°C, protected from light.

  • Inhibitor Stock (10 mM): Dissolve 4-chloro-N-methyl-3-nitrobenzenesulfonamide and Acetazolamide (positive control) in 100% DMSO to create 10 mM stock solutions. Store at -20°C.

Protocol 2: IC50 Determination

Causality: This experiment determines the concentration of inhibitor required to reduce enzyme activity by 50%. It is the primary measure of inhibitor potency. A semi-logarithmic dilution series is used to capture the full dose-response curve.[8]

  • Prepare Intermediate Solutions: On the day of the experiment, thaw all stock solutions. Dilute the enzyme stock with Assay Buffer to the pre-determined optimal working concentration. Dilute the pNPA stock with Assay Buffer to its Km concentration (determined in a separate experiment, for this example, assume Km is 1 mM).

  • Prepare Inhibitor Dilution Series: Perform a serial dilution of the 10 mM inhibitor stock. A common scheme is an 11-point, 3-fold serial dilution in 100% DMSO, starting from 10 mM down to ~0.17 µM. This will be further diluted in the assay plate.

  • Assay Plate Setup (Total Volume = 200 µL):

    • Test Wells: Add 178 µL of Assay Buffer, 2 µL of each inhibitor dilution (from step 2), and 10 µL of the working enzyme solution.

    • Positive Control (Max Inhibition): 178 µL Assay Buffer, 2 µL of 10 mM Acetazolamide, 10 µL enzyme.

    • Negative Control (No Inhibition): 178 µL Assay Buffer, 2 µL of 100% DMSO (vehicle), 10 µL enzyme.

    • Blank (No Enzyme): 188 µL Assay Buffer, 2 µL of 100% DMSO.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[1]

  • Reaction Initiation: Add 10 µL of the working pNPA substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Protocol 3: Mechanism of Inhibition (MOA) Study

Causality: This experiment elucidates how the inhibitor interacts with the enzyme and substrate. By measuring reaction rates at various substrate concentrations in the presence of a fixed inhibitor concentration, we can determine the mode of inhibition (e.g., competitive, non-competitive).[6]

  • Setup: The assay is set up as a matrix. You will have multiple groups of wells, each group containing a fixed concentration of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Substrate Titration: Within each inhibitor group, vary the substrate (pNPA) concentration across a wide range (e.g., 0.2x Km to 5x Km).

  • Procedure:

    • Add Assay Buffer, inhibitor (at its fixed concentration for that group, or DMSO for the control group), and enzyme to the wells.

    • Pre-incubate for 15 minutes.

    • Initiate the reaction by adding the varying concentrations of the substrate.

    • Measure the kinetic readouts as described in Protocol 2.

Data Analysis and Interpretation

Calculation of Initial Velocity

For each well, plot Absorbance vs. Time. The initial velocity (V₀) is the slope of the linear portion of this curve (typically the first 5-10 minutes). This can be calculated using the plate reader's software or external programs like Microsoft Excel or GraphPad Prism. The units will be mOD/min.

IC50 Determination
  • Normalize Data: Convert the initial velocities into percentage inhibition using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibition - V_blank))

  • Plot Dose-Response Curve: Plot % Inhibition versus the log[Inhibitor Concentration].

  • Non-linear Regression: Fit the data to a four-parameter logistic equation (sigmoidal dose-response) to determine the IC50 value.[8]

MOA Determination and Ki Calculation
  • Calculate Initial Velocities: Determine the V₀ for every combination of substrate and inhibitor concentration from the MOA study.

  • Lineweaver-Burk Plot: For a visual diagnosis of the inhibition mechanism, create a double reciprocal plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Competitive: Lines will intersect on the y-axis.

    • Non-competitive: Lines will intersect on the x-axis.

    • Uncompetitive: Lines will be parallel.

  • Global Fit and Ki Determination: While Lineweaver-Burk plots are useful for visualization, it is more accurate to determine the inhibition constant (Ki) by performing a global non-linear fit of the V₀ vs. [S] data to the appropriate inhibition model equation (e.g., Competitive, Non-competitive) using software like GraphPad Prism. The Ki represents the dissociation constant of the inhibitor from the enzyme and is a more fundamental measure of potency than the IC50.

Example Data Presentation

Quantitative results should be summarized in clear, concise tables.

Table 1: Inhibitory Potency against hCA-II

Compound IC50 (µM) [95% CI] Ki (µM) Mode of Inhibition
4-chloro-N-methyl-3-nitrobenzenesulfonamide [Experimental Value] [Calculated Value] [Determined Mode]

| Acetazolamide (Control) | 0.012 [0.010-0.015] | 0.009 | Competitive |

Assay Validation and Trustworthiness

To ensure the reliability of the results, every assay must be validated.

  • Controls: The inclusion of a no-enzyme blank, a no-inhibitor (vehicle) control, and a potent, well-characterized positive control (Acetazolamide) is mandatory in every experiment.[6]

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept constant across all wells (typically ≤1%) and be tested to ensure it does not significantly affect enzyme activity.

  • Z'-Factor: For high-throughput applications, the assay's quality and robustness can be quantified using the Z'-factor. A Z' > 0.5 indicates an excellent assay. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| (where max = no inhibition control, min = max inhibition control)

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the inhibitory activity of 4-chloro-N-methyl-3-nitrobenzenesulfonamide using Carbonic Anhydrase II as a model enzyme. By explaining the rationale behind each step and incorporating essential controls and robust data analysis techniques, this guide equips researchers to generate high-quality, reproducible data. The described workflow is not rigid; it is a framework that can be adapted to investigate the interaction of this compound with other putative enzyme targets, thereby accelerating research and drug development efforts.

References

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. Retrieved from [Link]

  • R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Blog. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • Johnson, K., & Goody, R. S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-43. Retrieved from [Link]

  • Patsnap Synapse. (2024). How to Perform a Standard Enzyme Activity Assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

  • AAPS J. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Retrieved from [Link]

  • The Bumbling Biochemist. (2024). My strategy for keeping track of assay data: logs, strategically-annotated figures, etc.. YouTube. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BENZENESULFONAMIDE, 4-CHLORO-N-METHYL-3-NITRO-N-PHENYL-. Retrieved from [Link]

  • PubMed Central. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Chloro-N-methyl-3-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in this specific sulfonamide synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and successful outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format to directly tackle the problems you may be encountering.

Question 1: My overall yield is significantly lower than expected. What are the most likely causes?

Low overall yield in a two-step synthesis process can stem from issues in either the initial chlorosulfonation of o-chloronitrobenzene or the subsequent amination with methylamine. It is crucial to isolate which step is underperforming.

Possible Cause A: Inefficient Chlorosulfonation

The formation of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, is a critical step. Low yields here will invariably lead to a poor overall yield.

  • Suboptimal Temperature Control: The reaction of o-chloronitrobenzene with chlorosulfonic acid is highly temperature-dependent. Temperatures below 100°C may lead to an incomplete reaction, while temperatures exceeding 130°C can cause decomposition and the formation of colored byproducts.[1] A stepwise increase in temperature is often recommended to control the reaction rate and minimize side reactions.[1]

  • Incorrect Molar Ratios: An insufficient amount of chlorosulfonic acid will result in an incomplete conversion of the starting material. Conversely, a large excess may complicate the work-up procedure. An optimal molar ratio of chlorosulfonic acid to o-chloro-nitrobenzene is typically around 4:1 to 5:1.[1][2]

  • Moisture Contamination: Chlorosulfonic acid reacts violently with water, and the starting sulfonyl chloride is also susceptible to hydrolysis.[3][4] Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.

Possible Cause B: Inefficient Amination

The reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with methylamine to form the desired sulfonamide can also be a source of yield loss.

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride intermediate is highly reactive and prone to hydrolysis, which converts it back to the corresponding sulfonic acid.[1] This is particularly problematic during the work-up of the chlorosulfonylation step and before the amination. The work-up should be performed at low temperatures (using ice) to minimize this side reaction.[1]

  • Side Reactions of Methylamine: While methylamine is the intended nucleophile, it is a strong base. Undesired side reactions can occur, especially if the reaction temperature is not adequately controlled.

  • Over-alkylation: It is possible for the product, a secondary sulfonamide, to react further, though this is less common under typical reaction conditions.[5]

Possible Cause C: Product Loss During Work-up and Purification

Significant amounts of product can be lost during the isolation and purification stages.

  • Precipitation Issues: The product may not fully precipitate from the reaction mixture if the pH is not optimal or if the solution is not sufficiently cooled.

  • Recrystallization Losses: While recrystallization is often necessary to achieve high purity, it can also lead to substantial loss of product if the solvent system is not well-chosen or if too much solvent is used.

Question 2: I am observing the formation of a significant amount of a water-soluble byproduct. What could it be?

The most likely water-soluble byproduct is 4-chloro-3-nitrobenzenesulfonic acid.

Explanation:

This byproduct is formed through the hydrolysis of the 4-chloro-3-nitrobenzenesulfonyl chloride intermediate.[1] The sulfonyl chloride group is highly electrophilic and readily reacts with water, especially at elevated temperatures or under non-neutral pH conditions.

Troubleshooting Steps:

  • Minimize Water Contact: Ensure all reagents and solvents are anhydrous.

  • Low-Temperature Work-up: When quenching the chlorosulfonylation reaction, add the reaction mixture to a slurry of crushed ice and water slowly to maintain a low temperature and minimize hydrolysis.[1]

  • Prompt Amination: Use the crude, dry 4-chloro-3-nitrobenzenesulfonyl chloride in the subsequent amination step as quickly as possible to reduce its exposure to atmospheric moisture.

Question 3: The purity of my final product is low, even after recrystallization. What are the likely impurities?

Low purity can be attributed to several factors, leading to a range of potential impurities.

Potential Impurities & Their Origin:

ImpurityOrigin
Unreacted 4-chloro-3-nitrobenzenesulfonyl chloride Incomplete amination reaction.
4-chloro-3-nitrobenzenesulfonic acid Hydrolysis of the sulfonyl chloride intermediate.[1]
Isomeric Sulfonamides Formation of other isomers during the chlorosulfonation of o-chloronitrobenzene.
Di-sulfonated byproducts Over-reaction during the chlorosulfonation step.

Troubleshooting Steps:

  • Optimize Amination Conditions: Ensure a slight excess of methylamine is used to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Improve Recrystallization Technique: Experiment with different solvent systems to find one that effectively separates the desired product from the impurities. Petroleum ether has been shown to be effective for recrystallizing the intermediate.[2]

  • Chromatographic Purification: If recrystallization is insufficient, column chromatography may be necessary to achieve the desired purity.

Question 4: The chlorosulfonylation reaction is turning dark, and the yield of the intermediate is poor. What is causing this?

A dark reaction mixture during chlorosulfonylation is often an indication of decomposition.

Explanation:

As mentioned, temperatures exceeding 130°C during the reaction of o-chloronitrobenzene with chlorosulfonic acid can lead to the decomposition of the starting material and/or product, resulting in a highly colored product and reduced yield.[1]

Troubleshooting Steps:

  • Strict Temperature Control: Carefully monitor and control the reaction temperature, ideally using a temperature-controlled heating mantle and a thermocouple.

  • Gradual Heating: Instead of heating directly to the final reaction temperature, a stepwise increase (e.g., holding at 100°C, then 110°C, 120°C, and finally 130°C) can help to control the exothermic nature of the reaction and prevent overheating.[1]

II. Frequently Asked Questions (FAQs)

What is the optimal molar ratio of chlorosulfonic acid to o-chloronitrobenzene?

For optimal results, a molar ratio of about 4 to 5 moles of chlorosulfonic acid for each mole of o-chloronitrobenzene is recommended.[1][2] This excess of chlorosulfonic acid helps to drive the reaction to completion and achieve a high yield of the desired 4-chloro-3-nitrobenzenesulfonyl chloride.

What is a suitable solvent for the amination step?

The amination reaction can be carried out in a variety of solvents. A common approach is to use an aqueous solution of methylamine, where the reaction proceeds readily. The use of a co-solvent like acetonitrile may also be beneficial in some cases.

How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the chlorosulfonylation and amination steps. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product.

What are the key safety precautions for this synthesis?
  • Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The chlorosulfonylation reaction releases hydrogen chloride gas, which is corrosive and toxic. The reaction must be performed in a well-ventilated fume hood.

  • Methylamine is a flammable and corrosive gas/liquid with a strong odor. It should also be handled in a fume hood.

III. Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, incorporating best practices to maximize yield and purity.

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride
  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl gas. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (4.5 molar equivalents). Begin stirring and slowly add o-chloronitrobenzene (1.0 molar equivalent) from the dropping funnel over a period of about 1 hour.

  • Controlled Heating: Gradually heat the reaction mixture. Maintain the temperature at 100°C for 1 hour, then increase to 110°C for 1 hour, followed by 120°C for 1 hour, and finally heat at 130°C for 3 hours to complete the reaction.[1]

  • Work-up: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully add the reaction mixture to the ice-water slurry with vigorous stirring.

  • Isolation of Intermediate: The product will separate as fine, waxy granules.[1] Filter the solid product and wash it with ice-water. Neutralize the crude product with a cold, dilute solution of sodium bicarbonate, filter again, and wash with ice-water until the washings are neutral.

  • Drying: Dry the crude 4-chloro-3-nitrobenzenesulfonyl chloride under vacuum.

Step 2: Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide
  • Reaction Setup: In a fume hood, dissolve the dry 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Amine Addition: Slowly add an aqueous solution of methylamine (e.g., 40% in water, 1.2 molar equivalents) to the cooled solution of the sulfonyl chloride.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, add water to the reaction mixture to precipitate the product.

  • Isolation and Purification: Filter the solid product, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

IV. Visualizing the Process

Reaction Scheme

Synthesis_Pathway cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination o_chloronitrobenzene o-Chloronitrobenzene intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride o_chloronitrobenzene->intermediate + HSO3Cl (100-130°C) chlorosulfonic_acid Chlorosulfonic Acid (HSO3Cl) chlorosulfonic_acid->intermediate final_product 4-Chloro-N-methyl-3-nitrobenzenesulfonamide intermediate->final_product + CH3NH2 hcl HCl (gas) intermediate->hcl methylamine Methylamine (CH3NH2) methylamine->final_product

Caption: Overall synthesis pathway for 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Troubleshooting Flowchart

Caption: A logical flowchart for troubleshooting low yield issues.

V. References

  • Hartz, A. H. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. 2,511,547. Washington, DC: U.S. Patent and Trademark Office.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7324, 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Etzbach, K. H., & Eilingsfeld, H. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride. U.S. Patent No. 5,436,370. Washington, DC: U.S. Patent and Trademark Office.

  • Suchetan, P. A., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2022.

  • Wang, Y., et al. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Chemical Research and Application, 22(1), 123-125.

  • Harnisch, H., & Kresze, G. (1986). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. European Patent No. EP0115328B1. Munich, Germany: European Patent Office.

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4008.

  • Wang, Y., et al. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. Bioorganic & Medicinal Chemistry Letters, 40, 127924.

  • Liu, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e357-e366.

  • Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts, 5(2), 10.

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Retrieved from [Link]

  • Amgen. (2018). Optimization of the sulfamide synthesis. ResearchGate. Retrieved from [Link]

  • Mąkosza, M., & Staliński, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811.

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

  • Aubert, P., & Leca, J. P. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. French Patent No. FR2795723A1.

  • Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. ResearchGate. Retrieved from [Link]

  • Quora. (2017). When ethanol chloride reacts with methyl amine, then what are the products?. Retrieved from [Link]

  • King, J. F., & Lee, T. M. L. (1982). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 60(13), 1681-1688.

  • Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21545-21553.

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 743-748.

Sources

Technical Support Center: Purification of Crude 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-chloro-N-methyl-3-nitrobenzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this key intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide in-depth, practical solutions to common issues encountered in the laboratory.

I. Understanding the Molecule and its Challenges

4-chloro-N-methyl-3-nitrobenzenesulfonamide is a multifaceted molecule, and its purification can be complicated by the interplay of its functional groups. The presence of a nitro group, a chlorinated aromatic ring, and an N-methylated sulfonamide moiety gives rise to specific challenges, including:

  • Polarity: The molecule possesses both polar (nitro, sulfonamide) and non-polar (chlorinated benzene ring) regions, which can lead to complex solubility behavior.

  • Impurities: The synthesis of this compound can result in a variety of impurities, such as unreacted starting materials, over-methylated products, hydrolyzed species, and regioisomers.

  • Crystallinity: Achieving good crystallinity can be challenging, and the crude product may "oil out" or form an amorphous solid during recrystallization attempts.

  • Stability: The molecule may be susceptible to hydrolysis under certain pH conditions.

This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Purification Issues

A. Recrystallization Problems

Question 1: My crude product "oils out" during recrystallization. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point of the mixture.

Causality and Solutions:

  • High Impurity Load: A high concentration of impurities can significantly lower the melting point of your crude product.

    • Solution: Consider a pre-purification step. A quick filtration through a short plug of silica gel, eluting with a solvent of intermediate polarity (e.g., dichloromethane or ethyl acetate/hexane mixture), can remove many impurities.

  • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be higher than the melting point of your crude product.

    • Solution: Choose a solvent with a lower boiling point. For this particular molecule, which has a reported melting point of around 70°C for a related dimethylated analog, solvents like ethanol, isopropanol, or mixtures with water are often good choices.

  • Cooling Too Slowly at High Concentration: If the solution is highly concentrated, even slow cooling may not be enough to prevent the separation of a liquid phase.

    • Solution: After dissolving the crude product in the minimum amount of hot solvent, add a small excess of the hot solvent (e.g., 5-10% more) to ensure the solution is not overly saturated.

Question 2: I've added a lot of hot solvent, but my crude product won't fully dissolve. What should I do?

Answer:

This issue can arise from either the presence of insoluble impurities or a poor choice of solvent for your compound.

Causality and Solutions:

  • Insoluble Impurities: The undissolved solid may not be your target compound. This can include inorganic salts from the workup or polymeric byproducts.

    • Solution: Perform a hot filtration. Add a slight excess of the hot solvent to ensure all your desired product is in solution, and then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.

  • Poor Solvent Choice: The solvent may simply not be a good solvent for your compound, even at elevated temperatures.

    • Solution: Consult solubility data or perform small-scale solubility tests. For 4-chloro-N-methyl-3-nitrobenzenesulfonamide, polar aprotic solvents like acetone or ethyl acetate, or alcohols like ethanol and isopropanol, are good starting points.

Question 3: My product crystallizes too quickly, forming a fine powder. How can I get larger crystals?

Answer:

Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, leading to a less pure final product. This is typically caused by the solution becoming supersaturated too quickly.

Causality and Solutions:

  • Cooling Too Rapidly: Placing the hot solution directly into an ice bath will induce rapid crystallization.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. You can further slow the cooling by insulating the flask with a cloth or placing it in a warm water bath and allowing the bath to cool to ambient temperature. Once the solution has reached room temperature and crystal formation has ceased, you can then place it in an ice bath to maximize the yield.

  • Solvent/Antisolvent Ratio: In a two-solvent recrystallization, adding the antisolvent too quickly can cause the product to crash out.

    • Solution: Add the antisolvent dropwise to the hot, stirred solution of your compound in the "good" solvent until the solution just begins to turn cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Question 4: No crystals are forming, even after the solution has cooled and been in an ice bath. What's wrong?

Answer:

The absence of crystal formation is usually due to either the solution being too dilute or the solution being supersaturated without a nucleation point.

Causality and Solutions:

  • Excess Solvent: If too much solvent was used, the solution will not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its normal solubility, but crystallization has not been initiated.

    • Solution: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod. Alternatively, if you have a small amount of the pure compound, you can add a "seed crystal" to initiate crystallization.

B. Chromatography Challenges

Question 5: I'm trying to purify my compound by column chromatography, but I'm getting poor separation. What mobile phase should I use?

Answer:

Poor separation in column chromatography is most often due to an inappropriate mobile phase. For a molecule like 4-chloro-N-methyl-3-nitrobenzenesulfonamide, which has moderate polarity, a common issue is the compound either staying on the baseline or eluting with the solvent front.

Finding the Right Mobile Phase with TLC:

Thin-layer chromatography (TLC) is an essential tool for quickly determining the optimal solvent system for column chromatography.

  • Goal: You are looking for a solvent system that gives your product an Rf value of approximately 0.2-0.4. The impurities should ideally have significantly different Rf values.

  • Starting Point: A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a ratio of 4:1 hexanes:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Visualization: This compound has a chromophore and should be visible under UV light (254 nm).

Example Mobile Phases to Test:

Solvent SystemPolarityComments
Hexanes:Ethyl AcetateLow to HighA versatile system. Start with low ethyl acetate concentration and increase.
Dichloromethane:MethanolMedium to HighUseful for more polar compounds. Start with a low percentage of methanol (1-2%).
Toluene:AcetoneMediumCan offer different selectivity compared to ester-based systems.

Question 6: My compound is streaking on the TLC plate and the column. What is the cause?

Answer:

Streaking is often a sign of overloading the stationary phase or interactions between the compound and the silica gel.

Causality and Solutions:

  • Overloading: Applying too much sample to the TLC plate or column can lead to streaking.

    • Solution: Use a more dilute solution for spotting on the TLC plate. For column chromatography, ensure you are not exceeding the capacity of your column (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

  • Acidic Impurities or Product: The sulfonamide itself is weakly acidic, and the presence of the corresponding sulfonic acid (from hydrolysis of the sulfonyl chloride starting material) can lead to strong interactions with the silica gel.

    • Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, adding 0.5-1% acetic acid to the eluent can improve peak shape.

III. Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely impurities in my crude 4-chloro-N-methyl-3-nitrobenzenesulfonamide?

Answer:

The impurities will largely depend on the synthetic route used. Assuming the synthesis involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with methylamine, you can expect the following:

  • Starting Materials: Unreacted 4-chloro-3-nitrobenzenesulfonyl chloride and residual methylamine.

  • Hydrolysis Product: 4-chloro-3-nitrobenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride. This is a highly polar impurity.

  • Over-alkylation Product: While less likely with a primary sulfonamide formation, it's a possibility to form a quaternary ammonium salt if an excess of methylamine and harsh conditions are used.

  • Regioisomers: Depending on the purity of the starting 2-chloronitrobenzene used to make the sulfonyl chloride, you may have isomeric impurities.

FAQ 2: How can I monitor the progress of my purification?

Answer:

Thin-layer chromatography (TLC) is the most convenient method.

  • Procedure: Spot your crude material, the fractions collected from the column, and a co-spot (crude material and the current fraction) on a TLC plate.

  • Analysis: Develop the plate in an appropriate solvent system (as determined in Question 5). By comparing the spots, you can determine which fractions contain your pure product, which contain impurities, and which are mixed.

FAQ 3: My purified product has a yellowish tint. Is it impure?

Answer:

Many nitro-aromatic compounds are inherently yellow. A pale yellow color in the final product is not necessarily an indication of impurity. However, a dark yellow or brown color may suggest the presence of colored impurities.

  • Decolorization: If you suspect colored impurities, you can try adding a small amount of activated charcoal to the hot solution during recrystallization. Be aware that charcoal can also adsorb your product, so use it sparingly.

IV. Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, add the crude 4-chloro-N-methyl-3-nitrobenzenesulfonamide. Add the minimum amount of hot 95% ethanol to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Isolation: Once crystal formation is complete, cool the flask in an ice bath for 15-30 minutes. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and air dry.

Protocol 2: Column Chromatography
  • Slurry Packing: Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. Visualization of Workflows

Troubleshooting Recrystallization

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Purification Workflow

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC PurityCheck High Purity? TLC->PurityCheck Recrystallize Recrystallization PurityCheck->Recrystallize Yes Column Column Chromatography PurityCheck->Column No PureProduct Pure Product Recrystallize->PureProduct Column->PureProduct

Caption: A general workflow for the purification of the target compound.

VI. References

  • Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S. Patent and Trademark Office.

  • PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Suchetan, P. A., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o46. [Link]

Technical Support Center: Optimizing the Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthetic pathway. We will address common experimental challenges, explain the causality behind procedural choices, and offer robust troubleshooting solutions to ensure you can achieve high yield and purity.

Section 1: Synthesis Overview

The synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is typically achieved through a two-step process. The first step involves the electrophilic aromatic substitution (chlorosulfonation) of 2-chloronitrobenzene to form the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. The second step is a nucleophilic substitution where this intermediate reacts with methylamine to yield the final sulfonamide product.

Controlling the reaction conditions, particularly temperature and moisture, is paramount for the success of this synthesis. The sulfonyl chloride intermediate is highly reactive and prone to hydrolysis, which is a primary cause of low yields.[1][2]

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination A 2-Chloronitrobenzene C Reaction @ 120-130°C A->C B Chlorosulfonic Acid B->C D Quench (Ice/Water) C->D E 4-Chloro-3-nitrobenzenesulfonyl chloride (Intermediate) D->E G Reaction @ 0°C to RT (Anhydrous Conditions) E->G Intermediate F Methylamine F->G H Aqueous Workup & Extraction G->H I Purification (Recrystallization) H->I J 4-chloro-N-methyl-3-nitrobenzenesulfonamide (Final Product) I->J Troubleshooting_Guide cluster_checks Initial Checks cluster_step1_issues Step 1 Issues (Chlorosulfonation) cluster_step2_issues Step 2 Issues (Amination) start Low Yield or Impure Product reagents Reagent Quality Purity? Anhydrous? start->reagents Verify conditions Reaction Conditions Temperature Correct? Time Sufficient? Stoichiometry Accurate? start->conditions Verify hydrolysis Hydrolysis of Sulfonyl Chloride (Moisture Contamination) reagents:f2->hydrolysis Leads to temp_s1 Incorrect Temperature Profile (Too low or heated too quickly) conditions:f1->temp_s1 Check ratio_s1 ratio_s1 conditions:f3->ratio_s1 Check base_issue Inadequate Base (HCl not neutralized) conditions->base_issue Verify

Sources

"side product formation in the synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the formation of side products and actionable protocols to mitigate them.

Question 1: My final product yield is significantly lower than expected. What are the likely causes?

Low yield is a common issue that can often be traced back to the reactivity of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride.

Answer:

The primary culprit for low yield is often the premature hydrolysis of the 4-chloro-3-nitrobenzenesulfonyl chloride intermediate. This compound is highly reactive towards nucleophiles, including water.[1][2] Even trace amounts of moisture in your solvents, glassware, or methylamine reagent can lead to the formation of the corresponding sulfonic acid, 4-chloro-3-nitrobenzenesulfonic acid, which will not react with methylamine to form the desired product.[3][4]

Causality & Prevention:

  • Mechanism of Hydrolysis: The sulfonyl chloride group is a potent electrophile. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride and the formation of the sulfonic acid. This side reaction is often accelerated by elevated temperatures.[2]

  • Self-Validation Protocol:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours) and cooled under an inert atmosphere (nitrogen or argon).

    • Use Anhydrous Solvents: Solvents should be freshly distilled from an appropriate drying agent or high-purity anhydrous solvents should be used.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[5]

    • Reagent Purity: Use a high-purity source of methylamine. If using a solution, ensure it is anhydrous.

The following diagram illustrates the desired reaction versus the hydrolysis side reaction.

G cluster_0 Reaction Pathways Start 4-Chloro-3-nitrobenzenesulfonyl Chloride Desired 4-chloro-N-methyl-3-nitrobenzenesulfonamide (Desired Product) Start->Desired  + Methylamine (CH3NH2) (Anhydrous Conditions) Side 4-chloro-3-nitrobenzenesulfonic Acid (Side Product) Start->Side  + Water (H2O) (Moisture Present)

Caption: Desired amination vs. hydrolysis side reaction.

Question 2: I see an unexpected peak in my HPLC/NMR analysis that is more polar than my product. What could it be?

The presence of additional, more polar species is a strong indicator of either starting material hydrolysis or incomplete reaction.

Answer:

Based on polarity, there are two primary suspects for this unexpected peak:

  • 4-chloro-3-nitrobenzenesulfonic acid: As discussed in the previous question, this is the product of sulfonyl chloride hydrolysis.[2][3] Being an acid, it is significantly more polar than the desired sulfonamide.

  • 4-chloro-3-nitrobenzenesulfonamide: This is the product formed if the sulfonyl chloride reacts with ammonia instead of methylamine.[6] It can arise if your methylamine source is contaminated with ammonia or if the reaction is incomplete and quenched with an ammonia-based solution. This primary sulfonamide is more polar than the N-methylated product due to the presence of two N-H protons capable of hydrogen bonding.

Troubleshooting Workflow:

The following workflow can help you identify and resolve the source of the polar impurity.

G start Unexpected Polar Peak in HPLC/NMR check_moisture Review Reaction Setup: Were conditions strictly anhydrous? start->check_moisture check_amine Analyze Methylamine Source: Is it pure? Any ammonia contamination? start->check_amine hydrolysis Likely Impurity: 4-chloro-3-nitrobenzenesulfonic acid check_moisture->hydrolysis  If 'No' unmethylated Likely Impurity: 4-chloro-3-nitrobenzenesulfonamide check_amine->unmethylated  If 'Yes' (Contamination) action_moisture Action: Dry all reagents, solvents, and glassware. Use inert atmosphere. hydrolysis->action_moisture action_amine Action: Use fresh, high-purity methylamine. Consider titration to confirm concentration. unmethylated->action_amine

Caption: Workflow for identifying polar impurities.

Question 3: My mass spectrometry results show a peak with a mass 14 units higher than my product. What is this side product and how can I avoid it?

An additional 14 mass units (the mass of a CH₂) strongly suggests over-methylation.

Answer:

This peak corresponds to 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide .[7][8] This side product forms when the nitrogen atom of the desired product, 4-chloro-N-methyl-3-nitrobenzenesulfonamide, is methylated a second time.

Causality & Prevention:

  • Mechanism of Over-methylation: After the first methylation, the sulfonamide nitrogen is still nucleophilic enough to be deprotonated by a sufficiently strong base. The resulting anion can then react with another molecule of a methylating agent or, in some cases, with the methylamine reagent itself under certain conditions.

  • Key Control Factors:

    • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often used to deprotonate the methylamine and neutralize the HCl byproduct. However, using too strong a base or an excess can promote deprotonation of the N-methyl sulfonamide product, leading to the second methylation. Using a milder base like cesium carbonate (Cs₂CO₃) can favor mono-methylation.[9]

    • Stoichiometry: Use a precise stoichiometry of methylamine (typically 1.0 to 1.2 equivalents). A large excess of methylamine can increase the likelihood of side reactions.

    • Temperature Control: Lowering the reaction temperature can help control the reaction rate and prevent over-methylation.[9] Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or HPLC and stop the reaction once the starting material is consumed.[10]

Summary of Key Side Products

Side Product NameChemical FormulaMolecular Weight ( g/mol )Reason for FormationPrevention Strategy
4-chloro-3-nitrobenzenesulfonic acidC₆H₄ClNO₅S237.62Hydrolysis of sulfonyl chloride intermediate.[2]Maintain strictly anhydrous conditions.[4]
4-chloro-3-nitrobenzenesulfonamideC₆H₅ClN₂O₄S236.64Incomplete methylation or reaction with ammonia.[6]Use pure methylamine; ensure complete reaction.
4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamideC₈H₉ClN₂O₄S264.69Over-methylation of the desired product.[7]Control base, temperature, and stoichiometry.[9]
4,4'-dichlorodiphenyl sulfoneC₁₂H₈Cl₂O₂S287.16Byproduct from the initial chlorosulfonation step.[11]Purify the 4-chloro-3-nitrobenzenesulfonyl chloride intermediate before use.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 4-chloro-N-methyl-3-nitrobenzenesulfonamide?

The most common synthesis is a two-step process:

  • Chlorosulfonation: 2-chloronitrobenzene is reacted with an excess of chlorosulfonic acid, typically with heating, to produce 4-chloro-3-nitrobenzenesulfonyl chloride.[12]

  • Amination: The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is then reacted with methylamine in an appropriate aprotic solvent (like dichloromethane or acetonitrile) to yield the final product, 4-chloro-N-methyl-3-nitrobenzenesulfonamide.[1][13]

Q2: How can I purify the final product if side products have formed?

Column chromatography is a highly effective method for purifying 4-chloro-N-methyl-3-nitrobenzenesulfonamide from the common side products. Given the differences in polarity, a silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) will typically provide good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can also be an effective purification method if the impurity profile is not complex.[14]

Q3: What analytical techniques are best for monitoring the reaction and assessing final purity?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively monitoring the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative purity analysis.[15] It can effectively separate the desired product from common impurities, allowing for accurate purity determination.[10] For structural confirmation of the product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[12][16]

Q4: Are there alternative methylating agents I can use?

While methylamine is the direct precursor for the N-methyl group in this specific synthesis, other N-methylation strategies for sulfonamides exist in the broader literature. These include using reagents like methyl iodide or dimethyl sulfate with a base, or safer alternatives like N,N-dimethylformamide dimethylacetal (DMF-DMA).[17][18] Transition metal-catalyzed reactions using methanol as the methyl source are also reported.[19] However, for this target molecule, the reaction of the sulfonyl chloride with methylamine is the most direct and established route.

References

  • Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- | SIELC Technologies. (2018). Available at: [Link]

  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • US Patent 2511547A, Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (1950). Google Patents.
  • Sulfonamide-impurities - Pharmaffiliates. (n.d.). Available at: [Link]

  • Bagley, M. C., et al. (2013). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculation. Synlett, 24(03), 327-332. Available at: [Link]

  • Jo, Y., et al. (2020). Yield, purity, and characteristic impurities of the sulfonamide... [Image]. ResearchGate. Available at: [Link]

  • 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S - PubChem. (n.d.). Available at: [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchGate. (n.d.). Available at: [Link]

  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid - PrepChem.com. (n.d.). Available at: [Link]

  • Synthesis of N,N-dibutyl-3-nitro-4-chlorobenzenesulfonamide - PrepChem.com. (n.d.). Available at: [Link]

  • Gadani, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(7), 2821-2824. Available at: [Link]

  • Zhang, Y., et al. (2021). Copper-catalyzed oxidative methylation of sulfonamides by dicumyl peroxide. Cogent Chemistry, 7(1). Available at: [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. (2015).
  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Wang, W. (2021). Methodology Research On The N-Methylation/Aryloxymethylation Of Arylsulfonamides. Globe Thesis. Available at: [Link]

  • 4-CHLORO-N,N-DIMETHYL-3-NITROBENZENESULFONAMIDE - gsrs. (n.d.). Available at: [Link]

  • GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents. (1984).
  • CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents. (2004).

Sources

Technical Support Center: Improving the Solubility of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols for enhancing the aqueous solubility of 4-chloro-N-methyl-3-nitrobenzenesulfonamide for in vitro assays. As a senior application scientist, my goal is to provide not just steps, but the underlying rationale to empower you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing 4-chloro-N-methyl-3-nitrobenzenesulfonamide?

A: Based on its structure—a substituted nitrobenzene ring with a sulfonamide group—the compound is predicted to be a crystalline solid with low aqueous solubility.[1][2] Its key physicochemical properties present a classic solubility challenge for in vitro biological assays, which are predominantly aqueous. The molecule possesses polar functional groups (nitro, sulfonamide) but also significant nonpolar surface area from the benzene ring and N-methyl group, making it poorly soluble in both highly polar (water) and nonpolar (hexane) solvents.[1] Its best solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO).[1]

Q2: I have the related compound, 4-chloro-3-nitrobenzenesulfonamide (without the N-methyl group). Can I use the same solubilization strategy?

A: Not entirely. The N-methylation is a critical structural change. The parent compound, 4-chloro-3-nitrobenzenesulfonamide, has an acidic proton on the sulfonamide nitrogen (pKa ≈ 9.3).[3][4] This allows for deprotonation under basic conditions (pH > 9), forming a more soluble salt.[5][6] Your compound, 4-chloro-N-methyl-3-nitrobenzenesulfonamide, lacks this acidic proton. Therefore, strategies involving pH adjustment to ionize the sulfonamide group will be ineffective. The primary approaches must focus on non-ionic solubilization methods.

Q3: What is the best solvent to prepare a stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[7] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[8][] The goal is to create a concentrated stock (e.g., 10-50 mM) from which a very small volume can be added to your aqueous assay buffer, minimizing the final solvent concentration.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is a critical, cell-line-dependent parameter. As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤0.1% (v/v) .[10][11] Many cell lines can tolerate up to 0.5%, but concentrations above this can lead to cytotoxicity, differentiation, or other off-target effects that can confound experimental results.[12][13][14] It is imperative to run a vehicle control experiment, treating your cells with the highest concentration of DMSO used in your assay to ensure it has no effect on the measured endpoint.[15]

Troubleshooting Guide: Common Solubility Issues

Problem: My compound precipitates immediately upon dilution from the DMSO stock into my aqueous assay buffer.

This is a common issue known as "crashing out." It occurs when the compound, stable in the organic stock solvent, is abruptly transferred to an aqueous environment where it is poorly soluble.

Solution Workflow

The following diagram outlines a systematic approach to troubleshooting this problem.

G start Compound Precipitates in Aqueous Assay Buffer check_dmso Is final DMSO concentration >0.5%? start->check_dmso increase_stock Increase stock concentration to reduce added volume. (See Protocol 1) check_dmso->increase_stock Yes warm_buffer Try warming buffer to 37°C before adding compound. check_dmso->warm_buffer No increase_stock->warm_buffer cosolvent Still Precipitating? warm_buffer->cosolvent use_cosolvent Use a Co-Solvent System (e.g., PEG 400, Ethanol). (See Protocol 2) cosolvent->use_cosolvent Yes end Proceed with Assay (with appropriate vehicle controls) cosolvent->end No cyclodextrin Still Precipitating? use_cosolvent->cyclodextrin use_cyclodextrin Use a Cyclodextrin-based Formulation (e.g., HP-β-CD). (See Protocol 3) cyclodextrin->use_cyclodextrin Yes cyclodextrin->end No use_cyclodextrin->end

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Note: The DOT script above is illustrative. A placeholder is used for the image as DOT language does not directly support image embedding from URLs in this context.

Data Summary Table: Comparison of Solubilization Strategies

StrategyPrimary Agent(s)Mechanism of ActionProsCons & Considerations
Primary Solvent DMSO, DMF, EthanolDissolves compound in a water-miscible organic solvent. [8]Simple to prepare; widely used.Potential for compound precipitation upon aqueous dilution; solvent toxicity to cells at >0.5%. [12][13][14]
Co-Solvency PEG 400, Propylene Glycol, GlycerolReduces the polarity of the bulk solvent (water), decreasing the energy required to solvate a hydrophobic compound. [][16]Can significantly increase solubility; can be combined with other methods.Requires careful optimization of co-solvent ratios; vehicle controls are essential. [17]
Surfactants Tween® 20/80, PolysorbatesForm micelles that encapsulate the hydrophobic drug in their core. [18]Effective at low concentrations.Can interfere with assays; potential for cell lysis above the critical micelle concentration (CMC). [19]
Complexation Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)Forms a host-guest inclusion complex, shielding the hydrophobic drug from water. [20][21][22]Generally low cellular toxicity; can improve compound stability. [23]May alter drug availability to targets; requires longer preparation time; requires analytical quantification. [21]

References

  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. Available at: [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Available at: [Link]

  • Costa, P. M., et al. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Available at: [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]

  • ChemBK. (2024). 4-Chloro-3-nitrobenzenesulfonamide. Available at: [Link]

  • Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Available at: [Link]

  • Various Authors. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available at: [Link]

  • Ribeiro, A. C. F., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]

  • de Oliveira, D. A. G., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Available at: [Link]

  • Manchare, M. (2015). solubility enhancement -by pH change & complexation. SlideShare. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. National Institutes of Health. Available at: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available at: [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Available at: [Link]

  • Labinsights. (2023). Techniques to Enhance Drug Solubility. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]

  • Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Todkar, S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Available at: [Link]

  • Çelebi, N., & Çomoğlu, T. (2010). A study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Tsk Lifesciences. (n.d.). 4-chloro-3-nitrobenzenesulfonamide. Tradeindia. Available at: [Link]

  • Georganics. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Available at: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Available at: [Link]

  • Hanaee, J., et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]

Sources

"stability issues of 4-chloro-N-methyl-3-nitrobenzenesulfonamide in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-N-methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of 4-Chloro-N-methyl-3-nitrobenzenesulfonamide

4-Chloro-N-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative with potential applications in various research and development fields. The stability of this compound in solution is a critical factor that can significantly impact experimental outcomes. Like other sulfonamides, its stability is influenced by several factors, including pH, temperature, solvent, and exposure to light. Understanding these factors is paramount for accurate and reproducible research.

The sulfonamide functional group is generally susceptible to degradation through hydrolysis and photodegradation. However, the presence of the N-methyl group in 4-chloro-N-methyl-3-nitrobenzenesulfonamide is expected to confer a degree of protection against acid-catalyzed hydrolysis compared to its primary sulfonamide counterpart.[1] This guide will delve into the specifics of these stability considerations and provide practical guidance for handling and using this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-chloro-N-methyl-3-nitrobenzenesulfonamide in solution?

A1: The two primary degradation pathways for sulfonamides, including 4-chloro-N-methyl-3-nitrobenzenesulfonamide, are hydrolysis and photodegradation.

  • Hydrolysis: This involves the cleavage of the sulfur-nitrogen (S-N) bond. This process can be catalyzed by both acids and bases.[2][3] However, N-substituted sulfonamides, such as the N-methylated compound , have been shown to be more stable against acid hydrolysis.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of sulfonamides.[4][5] Common photodegradation pathways include cleavage of the S-N bond and extrusion of SO2.[4]

Q2: How does pH affect the stability of 4-chloro-N-methyl-3-nitrobenzenesulfonamide?

A2: The pH of the solution is a critical factor. Generally, sulfonamides exhibit their greatest stability in neutral to slightly alkaline conditions.

  • Acidic Conditions (pH < 4): While N-methylation offers some protection, strong acidic conditions can still promote hydrolysis of the sulfonamide bond.[1]

  • Neutral Conditions (pH 6-8): This is generally the range of maximum stability for sulfonamides.

  • Alkaline Conditions (pH > 8): Basic conditions can also catalyze the hydrolysis of the sulfonamide bond.[3]

Q3: What is the recommended solvent for dissolving and storing 4-chloro-N-methyl-3-nitrobenzenesulfonamide?

A3: The choice of solvent is crucial for both solubility and stability.

  • Recommended Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for dissolving sulfonamides for stock solutions. For aqueous experimental conditions, it is advisable to prepare fresh dilutions from a stock solution.

  • Solvents to Avoid for Long-Term Storage: Protic solvents like methanol and ethanol can participate in solvolysis reactions, especially under non-neutral pH conditions and elevated temperatures. The use of anhydrous solvents is recommended to prevent hydrolysis.[6]

Q4: How does temperature influence the degradation rate of this compound?

A4: As with most chemical reactions, the rate of degradation of 4-chloro-N-methyl-3-nitrobenzenesulfonamide increases with temperature. For long-term storage of solutions, it is recommended to keep them at low temperatures (e.g., -20°C or -80°C). For experimental work at elevated temperatures, it is crucial to consider the potential for accelerated degradation and to include appropriate controls.[7][8]

Q5: Are there any visual indicators of degradation?

A5: While not always apparent, some signs of degradation may include a change in the color or clarity of the solution. However, the absence of visual changes does not guarantee stability. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Problem Potential Cause Related to Stability Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the compound in solution, leading to a lower effective concentration.Prepare fresh solutions for each experiment from a frozen stock. Verify the stability of the compound under your specific experimental conditions (pH, temperature, solvent) using HPLC.
Loss of biological activity over time. The active compound has degraded into inactive byproducts.Store stock solutions at -80°C in an anhydrous solvent like DMSO. Minimize freeze-thaw cycles. Protect solutions from light.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Analyze a freshly prepared standard solution to identify the parent compound's peak. Compare with aged or stressed samples to identify degradation peaks.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product. The pH of the solution can also influence solubility.Ensure the solvent is appropriate and the concentration is within the solubility limit. Check and buffer the pH of your aqueous solutions.

Experimental Protocols

To ensure the integrity of your results, we strongly recommend empirically determining the stability of 4-chloro-N-methyl-3-nitrobenzenesulfonamide under your specific experimental conditions.

Protocol 1: HPLC-Based Stability Assessment

This protocol allows for the quantitative determination of the parent compound over time.

1. Preparation of Standard Solution:

  • Accurately weigh and dissolve 4-chloro-N-methyl-3-nitrobenzenesulfonamide in a suitable anhydrous solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). 2. Preparation of Test Solutions:
  • Dilute the stock solution to the desired final concentration in the relevant experimental buffer or solvent.
  • Prepare separate test solutions for each condition you want to evaluate (e.g., different pH values, temperatures, or light exposure). 3. Incubation:
  • Incubate the test solutions under the desired conditions. For example, for temperature stability, you might test at 4°C, room temperature (25°C), and 37°C. For photostability, expose a sample to a controlled light source while keeping a control sample in the dark. 4. Sampling:
  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution. 5. HPLC Analysis:
  • Analyze the aliquots by reverse-phase HPLC. A suitable method can be developed using a C18 column with a mobile phase of acetonitrile and water containing a small amount of formic or phosphoric acid.[9]
  • Monitor the peak area of the parent compound at an appropriate UV wavelength. 6. Data Analysis:
  • Plot the percentage of the remaining parent compound against time for each condition. This will provide a stability profile and allow for the calculation of degradation kinetics.
Protocol 2: NMR-Based Qualitative Stability Assessment

This protocol is useful for identifying the formation of major degradation products.

1. Preparation of NMR Sample:

  • Dissolve a sufficient amount of 4-chloro-N-methyl-3-nitrobenzenesulfonamide in a deuterated solvent (e.g., DMSO-d6) that mimics your experimental conditions as closely as possible. 2. Initial Spectrum:
  • Acquire a baseline ¹H NMR spectrum immediately after preparation. 3. Incubation and Monitoring:
  • Store the NMR tube under the desired stress condition (e.g., elevated temperature).
  • Acquire subsequent ¹H NMR spectra at various time points. 4. Spectral Analysis:
  • Compare the spectra over time. The appearance of new signals or a decrease in the intensity of the parent compound's signals indicates degradation. The chemical shifts of the new signals can help in the structural elucidation of the degradation products.

Visualizations

Chemical Structure of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Caption: Chemical structure of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Potential Degradation Pathways

DegradationPathways Parent 4-chloro-N-methyl-3- nitrobenzenesulfonamide Hydrolysis_Product 4-chloro-3-nitro- benzenesulfonic acid + methylamine Parent->Hydrolysis_Product Hydrolysis (acid/base catalysis) Photodegradation_Product1 Desulfonated products Parent->Photodegradation_Product1 Photodegradation (e.g., SO2 extrusion) Photodegradation_Product2 Other photoproducts Parent->Photodegradation_Product2 Photodegradation

Caption: Potential degradation pathways for 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Experimental Workflow for Stability Assessment

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Test Prepare Test Solutions (in experimental buffer/solvent) Prep_Stock->Prep_Test Incubate Incubate under Test Conditions (pH, Temp, Light) Prep_Test->Incubate Sampling Sample at Time Points Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data

Caption: Experimental workflow for assessing the stability of the compound.

References

  • ChemBK. (2024, April 10). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Jevtić, S., et al. (2015). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts.
  • Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (4), 514-519.
  • Horner, W. H. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists, 64(5), 1047-1054.
  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences, S0022-3549(24)00479-5.
  • de Oliveira, R. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38813–38824.
  • Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (4), 514-519.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 8031.
  • Woźniak, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13203.
  • Woźniak, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6699.
  • Jarvis, M. F., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(9), 968–972.
  • Georganics. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Chen, J., et al. (2016).
  • Kamal, A., et al. (2023). Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. Journal of the Indian Chemical Society, 100(1), 100806.
  • Tsk Lifesciences. (n.d.). 4-chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Cox, R. A., et al. (1998). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 2325-2334.
  • Woźniak, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6699.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Loftin, K. A., et al. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality, 37(2), 378-386.
  • SIELC Technologies. (2018, May 16). Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. Retrieved from [Link]

  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. TrAC Trends in Analytical Chemistry, 30(5), 768-782.
  • Haz-Map. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Yang, Y., et al. (2021). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
  • Wang, Y., et al. (2012). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • Vasile, C., et al. (2020). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal, 26(68), 15849-15853.
  • Al-Mughaid, H., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. European Journal of Medicinal Chemistry, 182, 111624.
  • Bozdoğan, A. E., et al. (2010). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • Bozkurt, E., et al. (2017). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. Turkish Journal of Chemistry, 41, 282-293.
  • Reeves, R. L. (1970). Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution. Journal of the American Chemical Society, 92(24), 7015-7021.
  • Varvounis, G., et al. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2007(15), 187-196.

Sources

"how to avoid degradation of 4-chloro-N-methyl-3-nitrobenzenesulfonamide during storage"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for 4-chloro-N-methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the proper storage and handling of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to mitigate degradation, ensure the integrity of your experiments, and maintain the quality of your research materials.

Understanding the Stability of 4-Chloro-N-methyl-3-nitrobenzenesulfonamide

4-Chloro-N-methyl-3-nitrobenzenesulfonamide possesses three key structural features that influence its stability: a sulfonamide group, a nitroaromatic ring, and a chloro substituent. Each of these functional groups presents potential pathways for degradation if the compound is not stored under optimal conditions. The primary degradation concerns are hydrolysis, photodegradation, and thermal decomposition.

Troubleshooting Guide: Common Storage Issues and Solutions

This section addresses specific issues you might encounter during the storage and handling of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Question 1: I've noticed a change in the physical appearance of the compound (e.g., color change, clumping). What could be the cause?

A change in the physical appearance of your compound is often the first indicator of degradation.

  • Causality:

    • Color Change (e.g., darkening or yellowing): This is often indicative of photodegradation or thermal stress. Nitroaromatic compounds, in particular, can be sensitive to light and may decompose to form colored byproducts.[1]

    • Clumping or Caking: This suggests the absorption of moisture from the atmosphere. The sulfonamide group can be susceptible to hydrolysis, especially under acidic or basic conditions, although many are stable in neutral pH.[2][3] Moisture can also facilitate other degradation reactions.

  • Immediate Actions:

    • Segregate the affected container to prevent cross-contamination.

    • Evaluate the extent of the change. If minor, the bulk of the material may still be viable, but re-testing for purity is crucial before use.

    • Review your storage conditions against the recommended guidelines below.

  • Preventative Measures:

    • Light Protection: Always store the compound in an amber or opaque container to protect it from light.[1]

    • Moisture Control: Store in a tightly sealed container in a desiccator or a controlled low-humidity environment.[4][5]

Question 2: My analytical results (e.g., HPLC, NMR) show unexpected peaks, suggesting the presence of impurities. What are the likely degradation products?

The appearance of new signals in your analytical data strongly suggests chemical degradation. The structure of 4-chloro-N-methyl-3-nitrobenzenesulfonamide points to several potential degradation pathways.

  • Likely Degradation Pathways:

    • Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides, which would lead to the cleavage of the S-N bond.[6] This reaction can be catalyzed by acidic or basic conditions. The products would be 4-chloro-3-nitrobenzenesulfonic acid and methylamine.

    • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 3-amino-4-chloro-N-methylbenzenesulfonamide. This is a common transformation for nitroaromatic compounds.[7]

    • Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring could be susceptible to nucleophilic substitution, although this is generally less likely under typical storage conditions unless exposed to strong nucleophiles.

  • Workflow for Identification and Mitigation:

    A Unexpected Analytical Results B Hypothesize Degradation Pathways (Hydrolysis, Reduction) A->B C Characterize Impurities (LC-MS, NMR) B->C D Review Storage Conditions (Temperature, Atmosphere, pH) C->D E Implement Corrective Actions D->E F Re-test Compound Purity E->F

    Caption: Workflow for addressing compound degradation.

Question 3: What are the optimal storage conditions to ensure the long-term stability of 4-chloro-N-methyl-3-nitrobenzenesulfonamide?

To maximize the shelf-life of your compound, it is crucial to control its storage environment meticulously.

  • Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature Store in a cool place.[1] Refrigeration (2-8 °C) is ideal.Reduces the rate of potential thermal decomposition and other chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, which can participate in degradation reactions.
Light Keep in a tightly closed, light-resistant container.[1]Prevents photodegradation, a common issue for nitroaromatic compounds.[1]
Container Use a tightly sealed container made of a non-reactive material (e.g., glass).Prevents leakage and contamination from atmospheric components.[8]

Frequently Asked Questions (FAQs)

Q1: Is 4-chloro-N-methyl-3-nitrobenzenesulfonamide sensitive to moisture?

Yes. While many sulfonamides are hydrolytically stable at neutral pH, the presence of moisture can facilitate degradation, especially if acidic or basic impurities are present.[2][3] It is best practice to store it in a dry environment.[4][5]

Q2: What materials should I avoid storing this compound near?

To prevent hazardous reactions, store 4-chloro-N-methyl-3-nitrobenzenesulfonamide away from:

  • Strong Oxidizing Agents: The nitroaromatic and sulfonamide groups can react with strong oxidizers.[1]

  • Strong Bases: Bases can promote the hydrolysis of the sulfonamide bond.[1]

  • Strong Acids: Acidic conditions can also lead to the hydrolysis of the sulfonamide.[6]

  • Heat Sources: Keep away from open flames, sparks, and hot surfaces to prevent thermal decomposition.[4]

Q3: How can I tell if my compound has degraded without running analytical tests?

While analytical testing is the only definitive way to assess purity, you can look for these visual cues:

  • A noticeable change in color from its original appearance.

  • The material changing from a free-flowing powder to a clumpy or sticky solid.

  • A distinct or unusual odor that was not present initially.

If you observe any of these, it is highly recommended to perform a purity check before using the material in an experiment.

Q4: For how long can I store 4-chloro-N-methyl-3-nitrobenzenesulfonamide?

The long-term stability of this specific compound is not extensively documented in the literature. However, by adhering to the recommended storage conditions (cool, dry, dark, inert atmosphere), you can significantly extend its shelf life. It is good practice to re-qualify the purity of the compound after prolonged storage (e.g., >1 year) or before use in critical applications.

Summary of Key Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 4-chloro-N-methyl-3-nitrobenzenesulfonamide based on the reactivity of its functional groups.

cluster_main 4-Chloro-N-methyl-3-nitrobenzenesulfonamide cluster_products Potential Degradation Products A Original Compound B 4-Chloro-3-nitrobenzenesulfonic Acid + Methylamine A->B Hydrolysis (H₂O, Acid/Base) C 3-Amino-4-chloro-N-methylbenzenesulfonamide A->C Reduction (Reducing Agents)

Caption: Potential degradation pathways of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

By understanding the chemical nature of 4-chloro-N-methyl-3-nitrobenzenesulfonamide and implementing these storage and handling protocols, you can ensure the integrity and reliability of your research materials. For any further questions or concerns, please do not hesitate to contact our technical support team.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. Available at: [Link]

  • Kim, I., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(7), 3489-3499. Available at: [Link]

  • Boison, J. O., & Keng, L. (1995). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 12(4), 565-573. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Mayo Clinic. (n.d.). Sulfamethoxazole And Trimethoprim (Oral Route). Available at: [Link]

  • Hsieh, H. N., et al. (1997). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. Journal of AOAC International, 80(5), 967-971. Available at: [Link]

  • ESPI Metals. (n.d.). Sulfur Safety Data Sheet. Available at: [Link]

  • Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide. Available at: [Link]

  • Petro Arkan. (2024). Granular sulfur storage + 5 methods of storing. Available at: [Link]

  • EnviroServe. (n.d.). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

Sources

Technical Support Center: Crystallization of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals encountering challenges during the crystallization of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. While specific crystallization data for the N-methylated title compound is not widely published, the principles outlined here are derived from extensive knowledge of the closely related 4-chloro-3-nitrobenzenesulfonamide and the well-documented behavior of the broader class of aromatic sulfonamides. This guide provides a framework for logical troubleshooting and process optimization.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for designing a successful crystallization protocol. The following table summarizes key data for the parent compound, 4-chloro-3-nitrobenzenesulfonamide, which serves as a valuable proxy.

PropertyValueSource
Molecular Formula C6H5ClN2O4S[1][2]
Molar Mass 236.63 g/mol [1][2]
Appearance Light yellow solid / Yellow prismatic crystals (from ethanol)[1][3]
Melting Point 175-176 °C[1]
Water Solubility 224.8 mg/L (15 °C)[1]
Solubility Profile Low in nonpolar solvents (hexane, toluene); higher in polar organic solvents (methanol, DMSO). Solubility is pH-dependent.[3][4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of sulfonamides in a direct question-and-answer format.

Q1: My compound is "oiling out" as a liquid instead of forming solid crystals. What is happening and how can I fix it?

A1: Causality & Mitigation

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This phenomenon is typically triggered by one of two conditions:

  • The solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent system.

  • The presence of significant impurities can create a low-melting eutectic mixture with your product.[5]

An oiled-out product is almost always impure and requires re-processing.[5]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% increase) to reduce the supersaturation level. Allow this slightly more dilute solution to cool much more slowly.[5]

  • Lower the Crystallization Temperature: If the boiling point of your solvent is too high, it may be keeping the compound molten. Switch to a solvent with a lower boiling point.[6]

  • Modify the Solvent System: The solvent may be too nonpolar. Experiment with a more polar solvent or a co-solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[5][7]

  • Induce Crystallization at a Lower Temperature: After the solution has cooled slightly (but before oiling out occurs), try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5]

Q2: My final crystal yield is very low. What are the likely causes and how can I improve recovery?

A2: Optimizing for Yield

Low recovery is a frequent challenge in recrystallization. While 100% recovery is theoretically impossible as some compound will always remain in the mother liquor, significant losses can be mitigated.[6]

Causality & Solutions:

  • Excess Solvent: This is the most common cause. Using too much hot solvent will leave a large fraction of your compound dissolved even after cooling.

    • Solution: Use the absolute minimum volume of hot solvent required to fully dissolve the crude solid. Work in small solvent additions, allowing time for dissolution after each addition.[6][8]

  • Incomplete Cooling: The solubility of the compound, while low at room temperature, can be further decreased at lower temperatures.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[5]

  • Premature Crystallization: If crystals form in the filter funnel during hot filtration (to remove insoluble impurities), you are losing product before the main cooling step.

    • Solution: Use a pre-warmed funnel and filter flask for the hot filtration step. Perform the filtration as quickly as possible to prevent significant cooling.[5]

  • Multiple Transfers: Each time the material is transferred between flasks, some loss occurs.

    • Solution: Minimize the number of transfers. If possible, perform the entire process in a single flask.[5]

  • Second Crop: The mother liquor still contains dissolved product.

    • Solution: Concentrate the mother liquor by boiling off a portion of the solvent and cooling again to obtain a "second crop" of crystals. Be aware that this crop may have lower purity than the first.[6]

Q3: The product crashed out as a fine, amorphous powder instead of distinct crystals. How do I promote proper crystal growth?

A3: Controlling Nucleation and Growth

Amorphous solids form when molecules solidify too rapidly, preventing them from aligning into an ordered, low-energy crystal lattice.[6] This "crashing out" is a result of achieving an excessively high level of supersaturation too quickly.[6]

Solutions:

  • Drastically Reduce the Cooling Rate: This is the most critical factor. Slow cooling is essential for growing larger, more ordered crystals.[6]

    • Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels. Do not move it directly to an ice bath from a high temperature.[6]

    • For very stubborn systems, place the hot flask inside a large beaker of hot water and allow the entire assembly to cool slowly overnight.

  • Use a Solvent/Anti-solvent System: This technique provides exquisite control over the rate of supersaturation.

    • Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble.

    • Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.

    • Set the flask aside, and allow the crystals to grow undisturbed.[6]

Q4: I am observing different crystal forms (polymorphs) between batches. How can I ensure consistency?

A4: The Challenge of Polymorphism

Polymorphism—the ability of a compound to exist in more than one crystal structure—is a well-documented phenomenon in sulfonamides.[9][10][11] These different forms can arise from variations in intermolecular interactions, particularly hydrogen bonding and π-π stacking, which are prominent in sulfonamides.[12] Since polymorphs can have different physical properties (solubility, melting point, stability), controlling their formation is crucial.[10]

Control Strategies:

  • Standardize All Conditions: Strictly control and document all crystallization parameters: solvent choice, concentration, cooling rate, final temperature, and agitation. Even minor deviations can favor a different polymorph.[6]

  • Seeding: The most reliable method for obtaining a specific polymorph is to introduce a seed crystal of the desired form into the supersaturated solution. This seed acts as a template, directing the growth of that specific crystal lattice.[6]

  • Solvent Selection: The choice of solvent can directly influence which polymorph is favored. Experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., alcohols vs. esters vs. aromatic solvents) to identify conditions that consistently produce the desired form.[6]

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization
  • Dissolution: Place the crude 4-chloro-N-methyl-3-nitrobenzenesulfonamide in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol, isopropanol). Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.[7]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel into a clean, pre-heated flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling is key to forming well-defined crystals.[13]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation.[5]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: At room temperature, dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., DMSO, acetone) in which it is highly soluble.[6]

  • Addition of Anti-Solvent: With constant swirling, add a miscible "anti-solvent" (e.g., water, hexane) dropwise. The anti-solvent should be one in which the compound is very poorly soluble.[6]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. This cloudiness is the formation of microscopic nuclei.

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent. Cover the flask and set it aside undisturbed to allow the crystals to form and grow. This may take several hours to days.[6]

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 1 (Steps 7-8).

Visual Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of troubleshooting common crystallization issues.

G cluster_start Initial Observation cluster_problems Common Problems cluster_solutions Primary Solutions start Crude Product in Hot Solvent prob1 Oiling Out Product precipitates as liquid start->prob1 Cooling Process prob2 Low Yield Poor recovery of solid start->prob2 Cooling Process prob3 Amorphous Powder Product 'crashes out' start->prob3 Cooling Process prob4 Desired Crystals Form start->prob4 Cooling Process sol1 Re-heat + Add more solvent Change to lower-boiling solvent Cool much slower prob1->sol1 sol2 Use minimum solvent Cool in ice bath Concentrate mother liquor prob2->sol2 sol3 Insulate flask for very slow cooling Use Solvent/Anti-solvent method prob3->sol3 sol4 Isolate via Filtration Wash with cold solvent Dry prob4->sol4

Caption: General troubleshooting workflow for crystallization.

G A 1. Dissolve Crude Product in Minimum 'Good' Solvent (e.g., Acetone) B 2. Add 'Anti-Solvent' Dropwise (e.g., Water) with Swirling A->B Controlled Precipitation C 3. Solution becomes Persistently Turbid (Nucleation starts) B->C Reaching Saturation D 4. Stop Addition Allow to Stand Undisturbed (Crystal Growth) C->D Growth Phase E 5. Isolate Pure Crystals by Filtration D->E Isolation

Caption: Workflow for the Solvent/Anti-Solvent crystallization method.

References

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. Available at: [Link]

  • ChemBK. (2024). 4-Chloro-3-nitrobenzenesulfonamide. ChemBK. Available at: [Link]

  • Pérez de la Luz, A., et al. (2022). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. Available at: [Link]

  • Pérez de la Luz, A., et al. (2022). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available at: [Link]

  • Solubility of Things. (n.d.). 4-Chloro-3-nitro-benzenesulfonamide. Solubility of Things. Available at: [Link]

  • Kuhnert-Brandstätter, M., & Wunsch, S. (1969). [Polymorphism and formation of mixed crystals in sulfonamides and related compounds]. Mikrochimica Acta. Available at: [Link]

  • Kuhnert-Brandstätter, M., & Wunsch, S. (1969). [Polymorphism and mixed crystal formation in sulfonamides and related compounds]. Mikrochimica Acta. Available at: [Link]

  • Tsk Lifesciences. (n.d.). 4-chloro-3-nitrobenzenesulfonamide. Tradeindia. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • Mark Niemczyk. (2021). Crystallization of Sulfanilamide. YouTube. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. PubChem. Available at: [Link]

Sources

Technical Support Center: Minimizing Impurities in the Production of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Achieving high purity is critical, as this compound often serves as a key intermediate where downstream reactions can be compromised by residual impurities. This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind impurity formation and providing validated protocols for their mitigation.

The synthesis is typically a two-stage process: first, the preparation of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, followed by its reaction with methylamine to yield the final product. Impurities can arise at both stages, and controlling them requires a thorough understanding of the reaction mechanisms at play.

PART 1: Troubleshooting the Intermediate Synthesis: 4-chloro-3-nitrobenzenesulfonyl chloride

The most common and efficient route to the sulfonyl chloride intermediate is the direct chlorosulfonation of 2-chloronitrobenzene using chlorosulfonic acid.[1][2] While direct, this reaction is sensitive to conditions that can lead to significant impurities.

Frequently Asked Questions (FAQs)

Question 1.1: My yield of 4-chloro-3-nitrobenzenesulfonyl chloride is significantly lower than expected, and I'm losing product during the aqueous workup. What is the likely cause?

Answer: The most common culprit for yield loss is the premature hydrolysis of the 4-chloro-3-nitrobenzenesulfonyl chloride product back to its corresponding 4-chloro-3-nitrobenzenesulfonic acid.[1][3] The sulfonyl chloride functional group is highly reactive and susceptible to nucleophilic attack by water, especially at elevated temperatures.[4]

  • Causality: This issue is exacerbated during the quenching step when the reaction mixture is added to ice water. If the addition is too fast or the ice bath is insufficient, localized heating can dramatically accelerate the rate of hydrolysis, converting your desired product into the water-soluble and unreactive sulfonic acid, which is then lost in the aqueous phase.

  • Preventative Measures:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.

    • Controlled Quenching: The reaction mass must be added slowly and portion-wise to a vigorously stirred slurry of crushed ice and water. The goal is to maintain a temperature low enough to prevent the product from melting and to minimize hydrolysis.[1]

    • Optimal Temperature Control: During the reaction itself, temperatures that are too high can also promote side reactions and decrease yield. Adhering to a stepwise increase in temperature up to around 120-130°C is crucial for driving the reaction to completion without degradation.[1][2]

Question 1.2: My NMR analysis shows the presence of isomeric impurities. How can I improve the regioselectivity of the chlorosulfonation?

Answer: The high regioselectivity of this reaction is one of its advantages, but deviations can occur under suboptimal conditions. The incoming chlorosulfonyl group is directed by the existing substituents on the 2-chloronitrobenzene ring. The chloro group is an ortho, para-director, while the nitro group is a meta-director. The desired product forms when sulfonation occurs at the C4 position, which is para to the chlorine and meta to the nitro group—a favorable alignment.

  • Causality: Isomer formation can be promoted by incorrect reaction temperatures or improper molar ratios of reactants. For instance, excessively high temperatures can overcome the activation energy barriers for less-favored substitution patterns.

  • Optimization Protocol:

    • Molar Ratios: An optimal molar ratio of chlorosulfonic acid to 2-chloronitrobenzene is approximately 4:1 to 5:1.[1][2] This excess of chlorosulfonic acid ensures it acts as both reactant and solvent, driving the reaction to completion.

    • Temperature Program: A gradual, stepwise heating profile is superior to rapidly heating to the final temperature. A typical procedure involves heating at 100°C, 110°C, and 120°C for about an hour at each stage before a final push at 130°C to ensure completion.[1]

    • Purity of Starting Material: Ensure the 2-chloronitrobenzene is of high purity, as isomeric starting materials will inevitably lead to isomeric products.

Experimental Protocol: High-Purity Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

This protocol is synthesized from established methods to maximize yield and purity.[1][2]

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, add 4 to 5 molar equivalents of chlorosulfonic acid.

  • Cool the flask in an ice-water bath and begin stirring.

  • Slowly add 1 molar equivalent of 2-chloronitrobenzene dropwise, ensuring the temperature of the reaction mixture does not exceed 20°C.

  • After the addition is complete, gradually heat the mixture according to the following schedule: 100°C for 1 hour, 110°C for 1 hour, and finally 120°C for 2-4 hours, or until the evolution of HCl gas has substantially ceased.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Prepare a large beaker with a vigorously stirred slurry of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice slurry. The product will precipitate as fine, waxy granules.[1]

  • Filter the solid product and wash it thoroughly with cold water until the washings are neutral. A final wash with a very dilute sodium bicarbonate solution can help neutralize residual acid before a final water wash.[1]

  • For maximum purity, recrystallize the crude product from a low-polarity solvent such as petroleum ether. This yields the final product with a purity often exceeding 99.9%.[2]

ParameterRecommended ConditionRationale
Molar Ratio (HSO₃Cl:Substrate)4:1 to 5:1Ensures completion, acts as solvent.[1][2]
Reaction TemperatureStepwise, up to 120-130°CControls exotherm, maximizes selectivity.[1][2]
Reaction Time4-6 hoursDrives reaction to completion.[2]
Workup Temperature0-5°C (Ice bath)Minimizes hydrolysis of the sulfonyl chloride.[1]
Purification SolventPetroleum EtherEffectively removes non-polar impurities.[2]
Visualization: Key Synthesis and Impurity Pathway

A 2-Chloronitrobenzene C 4-Chloro-3-nitrobenzenesulfonyl chloride (Product) A->C Chlorosulfonation (120-130°C) B Chlorosulfonic Acid (HSO3Cl) B->C D HCl (gas) C->D Byproduct F 4-Chloro-3-nitrobenzenesulfonic acid (Hydrolysis Impurity) C->F Hydrolysis (esp. during workup) E H2O (Moisture/Workup) E->F

Caption: Synthesis of the sulfonyl chloride intermediate and the primary hydrolysis impurity pathway.

PART 2: Troubleshooting the Final Step: Amination with Methylamine

The reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with methylamine forms the desired N-methyl sulfonamide. While seemingly straightforward, this step is prone to competing side reactions that can generate significant impurities.

Frequently Asked Questions (FAQs)

Question 2.1: My final product is contaminated with a significant amount of a byproduct where the aromatic chlorine has been substituted by a methylamino group. How do I prevent this?

Answer: This is a classic case of a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The aromatic ring is highly "activated" towards nucleophilic attack by the presence of two strong electron-withdrawing groups: the nitro group and the newly formed sulfonamide group, positioned ortho and para to the chlorine atom. Methylamine, acting as a nucleophile, can attack the carbon bearing the chlorine atom, displacing it.[5][6]

  • Causality: This side reaction is highly dependent on temperature and reaction time. Higher temperatures provide the necessary activation energy for the SNAr reaction to compete effectively with the desired amination at the sulfonyl chloride. Prolonged reaction times also increase the prevalence of this impurity.

  • Preventative Measures:

    • Low Temperature: Conduct the reaction at a low temperature, typically 0-10°C, to kinetically favor the much faster reaction at the sulfonyl chloride center over the slower SNAr reaction.

    • Controlled Addition: Add the sulfonyl chloride (dissolved in a suitable solvent like THF or acetone) slowly to the chilled aqueous methylamine solution. This maintains a low concentration of the sulfonyl chloride and helps control the exotherm.

    • Minimize Reaction Time: Monitor the reaction by TLC or HPLC and quench it as soon as the starting sulfonyl chloride has been consumed. Do not let the reaction stir for an extended period after completion.

Question 2.2: After purification, I still have unreacted 4-chloro-3-nitrobenzenesulfonyl chloride and some 4-chloro-3-nitrobenzenesulfonic acid in my product. What is the best way to remove them?

Answer: These two impurities can be removed with a carefully planned workup and purification strategy.

  • Causality: Unreacted starting material indicates an incomplete reaction, possibly due to insufficient methylamine or too short a reaction time. The sulfonic acid is formed by hydrolysis of the starting material if it encounters water before reacting with methylamine.

  • Purification Protocol:

    • Aqueous Basic Wash: After the reaction is complete, perform a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). This will react with and solubilize the acidic sulfonic acid impurity into the aqueous layer. The unreacted sulfonyl chloride will also be hydrolyzed by the basic wash to the soluble sodium salt of the sulfonic acid. The desired N-methyl sulfonamide product is much less acidic and will remain in the organic layer.

    • Recrystallization: After washing and drying the organic phase, the final and most effective purification step is recrystallization. A solvent system like methanol/water or toluene can be effective for isolating the pure 4-chloro-N-methyl-3-nitrobenzenesulfonamide.[7]

Visualization: Competing Reaction Pathways

cluster_0 Reaction Pathways Start 4-Chloro-3-nitrobenzenesulfonyl chloride Desired 4-chloro-N-methyl-3-nitrobenzenesulfonamide (Desired Product) Start->Desired Desired Pathway (Fast, Low Temp) SNAr 4-(Methylamino)-N-methyl-3-nitrobenzenesulfonamide (SNAr Impurity) Start->SNAr SNAr Pathway (Slower, High Temp) Hydrolysis 4-Chloro-3-nitrobenzenesulfonic acid (Hydrolysis Impurity) Start->Hydrolysis Hydrolysis Pathway MeNH2 Methylamine (CH3NH2) MeNH2->Desired MeNH2->SNAr H2O Water (H2O) H2O->Hydrolysis

Caption: Competing pathways in the final reaction step leading to desired product and key impurities.

PART 3: Analytical Methods for Impurity Profiling

Question 3.1: What are the most effective analytical methods for identifying and quantifying the key impurities discussed?

Answer: A multi-pronged analytical approach is recommended for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this analysis. A reverse-phase (RP) HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for peak shaping) can effectively separate the starting material, the final product, the sulfonic acid, and the SNAr impurity.[8] UV detection is suitable as all compounds are chromophoric.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for confirming the identity of impurity peaks by providing molecular weight information.[9]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure of the final product and can be used to identify and quantify impurities if their signals are resolved from the main product peaks.[2]

By understanding the chemical principles behind impurity formation and implementing the targeted strategies outlined in this guide, you can significantly enhance the purity and yield of your 4-chloro-N-methyl-3-nitrobenzenesulfonamide synthesis.

References
  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available at: [Link]

  • SIELC Technologies. Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • ResearchGate. Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Available at: [Link]

  • PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Available at: [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution). Available at: [Link]

Sources

Navigating the Scale-Up of 4-chloro-N-methyl-3-nitrobenzenesulfonamide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. Transitioning a synthetic route from the laboratory bench to a pilot plant introduces a unique set of challenges, from ensuring consistent product quality and yield to managing process safety and environmental impact. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to facilitate a smooth and successful scale-up.

I. Process Overview & Key Transformations

The synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is typically a two-step process. A thorough understanding of each transformation is critical for successful scale-up.

  • Chlorosulfonation of 2-Chloronitrobenzene: This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The primary challenge in this step is controlling the reaction's exothermicity and ensuring regioselectivity.

  • Amidation of 4-Chloro-3-nitrobenzenesulfonyl chloride: The resulting sulfonyl chloride is then reacted with methylamine to form the final sulfonamide product. Key considerations for this step include managing the reactivity of the sulfonyl chloride and preventing common side reactions.

Below is a workflow diagram illustrating the key stages of the process.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation cluster_2 Downstream Processing Start 2-Chloronitrobenzene Reaction1 Chlorosulfonation Reaction Start->Reaction1 Reagent1 Chlorosulfonic Acid Reagent1->Reaction1 Intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride Reaction1->Intermediate Exothermic HCl byproduct Reaction2 Amidation Reaction Intermediate->Reaction2 Reagent2 Methylamine Reagent2->Reaction2 Product 4-chloro-N-methyl-3-nitrobenzenesulfonamide Reaction2->Product Purification Crystallization Product->Purification Analysis QC/QA Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: Overall workflow for the synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Chlorosulfonation of 2-Chloronitrobenzene
Issue Potential Causes Recommended Solutions
Low Yield of Sulfonyl Chloride Incomplete reaction; decomposition of the product.Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature (around 120°C) to drive it to completion.[1] Reagent Ratio: An optimal molar ratio of chlorosulfonic acid to o-chloro-nitro-benzene is crucial; a 4:1 ratio has been shown to be effective.[1]
Poor Product Purity (Presence of Isomers) Suboptimal reaction temperature control.Temperature Control: Maintain a consistent reaction temperature to favor the formation of the desired 4-sulfonyl chloride isomer.
Reaction Runaway/Exotherm Rapid addition of reagents; inadequate cooling.Controlled Addition: Add reagents slowly and in a controlled manner to manage the heat generated. Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat of reaction.
Solidification of Reaction Mixture Crystallization of the product in the reactor.Solvent Selection: While this reaction is often run neat, the use of a suitable co-solvent can help maintain a stirrable slurry. Temperature Maintenance: Keep the reaction mixture above the product's melting point until the quench step.
Step 2: Amidation of 4-Chloro-3-nitrobenzenesulfonyl chloride
Issue Potential Causes Recommended Solutions
Low Yield of Sulfonamide Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive sulfonic acid.[2] Poor Reactivity of Amine: While methylamine is generally reactive, poor mixing or temperature control can hinder the reaction.Anhydrous Conditions: Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen) to minimize moisture.[2] Optimized Mixing and Temperature: Ensure efficient stirring to promote contact between reactants. Control the temperature to prevent side reactions.
Formation of Bis-sulfonated Impurity Use of a primary amine (methylamine) can lead to the formation of a bis-sulfonated product.Stoichiometry Control: Use a slight excess of methylamine to favor the formation of the desired monosulfonamide. Controlled Addition: Add the sulfonyl chloride slowly to a solution of methylamine to maintain an excess of the amine throughout the addition.
Difficult Product Isolation/Purification Product is soluble in the reaction mixture; presence of impurities.Crystallization: The product can often be purified by crystallization. A common procedure involves dissolving the crude product in a suitable solvent (e.g., methanol) and then adding water to induce crystallization.[2] pH Adjustment: Ensure the workup procedure effectively removes unreacted starting materials and byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the chlorosulfonation step?

A: The primary safety concern is the handling of chlorosulfonic acid, which is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[3] In a pilot plant setting, this necessitates the use of specialized equipment, such as glass-lined or stainless steel reactors, and robust ventilation systems.[4] All personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, suits, and respiratory protection.[3]

Q2: How can I monitor the progress of the reactions during the pilot plant run?

A: In-process controls (IPCs) are essential for monitoring reaction progress. For both steps, High-Performance Liquid Chromatography (HPLC) is a suitable technique to track the consumption of starting materials and the formation of the product and any impurities. For the chlorosulfonation step, monitoring the evolution of hydrogen chloride gas can also provide an indication of the reaction rate.

Q3: What type of reactor is best suited for these reactions at a pilot scale?

A: Given the corrosive nature of chlorosulfonic acid and the exothermic reaction profiles, a glass-lined or a suitable corrosion-resistant alloy reactor is recommended for both steps. The reactor should be equipped with a robust agitation system to ensure efficient mixing and heat transfer, as well as a reliable temperature control system (heating/cooling jacket).

Q4: What are the key considerations for waste management in this process?

A: The process generates acidic waste streams, particularly from the chlorosulfonation step (excess chlorosulfonic acid and HCl). These need to be neutralized before disposal. The amidation step may result in a waste stream containing excess methylamine, which is also a regulated substance. A comprehensive waste management plan should be in place to handle and treat these streams in accordance with local environmental regulations.

IV. Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

This protocol is adapted from established laboratory procedures and should be optimized for specific pilot plant equipment and safety protocols.

  • Reactor Preparation: Ensure a clean, dry, and inerted (nitrogen-purged) glass-lined reactor equipped with a mechanical stirrer, thermocouple, and a condenser connected to a scrubber system for HCl gas.

  • Reagent Charging: Charge the reactor with chlorosulfonic acid (approx. 4 molar equivalents). Begin agitation and cool the reactor to 0-5°C.

  • Addition of Starting Material: Slowly add 2-chloronitrobenzene (1 molar equivalent) to the reactor while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130°C and hold for 4-6 hours, or until in-process analysis (e.g., HPLC) indicates the consumption of the starting material.[1]

  • Work-up: Cool the reaction mixture to room temperature. In a separate quench vessel containing a mixture of crushed ice and water, slowly transfer the reaction mixture under vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid product and wash thoroughly with cold water until the washings are neutral. Dry the product under vacuum.

Protocol 2: Pilot-Scale Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

This protocol is a representative procedure based on general principles of sulfonamide synthesis.

  • Reactor Preparation: In a separate, clean, and dry reactor, prepare a solution of aqueous methylamine (e.g., 40% solution, approx. 1.5-2.0 molar equivalents) in a suitable solvent like dichloromethane. Cool the solution to 0-5°C.

  • Addition of Sulfonyl Chloride: Slowly add the 4-chloro-3-nitrobenzenesulfonyl chloride (1 molar equivalent) to the methylamine solution while maintaining the temperature below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until IPC analysis (HPLC) confirms the completion of the reaction.

  • Work-up: Transfer the reaction mixture to a separation vessel. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution, and then brine.

  • Isolation and Purification: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by crystallization from a suitable solvent system (e.g., methanol/water).[2]

V. Data Presentation

Table 1: Key Process Parameters for Scale-Up

ParameterStep 1: ChlorosulfonationStep 2: Amidation
Key Reagents 2-Chloronitrobenzene, Chlorosulfonic Acid4-Chloro-3-nitrobenzenesulfonyl chloride, Methylamine
Molar Ratio 1 : 4 (Substrate : Reagent)1 : 1.5-2.0 (Sulfonyl Chloride : Amine)
Temperature 120-130°C0°C to Room Temperature
Reaction Time 4-6 hours2-4 hours
Solvent Neat (or high-boiling inert solvent)Dichloromethane or other suitable solvent
Key Byproducts HCl, excess Chlorosulfonic AcidHCl, excess Methylamine

VI. Visualization of Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Purity Issue Step Identify Reaction Step Start->Step Chlorosulfonation Chlorosulfonation Step Step->Chlorosulfonation Step 1 Amidation Amidation Step Step->Amidation Step 2 CheckTemp1 CheckTemp1 Chlorosulfonation->CheckTemp1 CheckMoisture CheckMoisture Amidation->CheckMoisture CheckRatio1 Confirm Reagent Ratio CheckTime1 Assess Reaction Time CheckRatio1->CheckTime1 Solution1 Optimize Conditions: - Slower reagent addition - Adjust heating/cooling - Verify stoichiometry CheckTime1->Solution1 CheckTemp1->CheckRatio1 CheckStoichiometry2 Verify Amine Stoichiometry CheckMixing Evaluate Mixing Efficiency CheckStoichiometry2->CheckMixing Solution2 Optimize Conditions: - Use anhydrous solvents - Ensure inert atmosphere - Adjust amine excess - Improve agitation CheckMixing->Solution2 CheckMoisture->CheckStoichiometry2

Caption: A logical workflow for troubleshooting common issues during the synthesis.

VII. References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.

  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques.

  • BenchChem Technical Support Team. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in sulfonamide bond formation. BenchChem.

  • PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid.

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF.

  • Organic Chemistry Portal. (n.d.). Mild and General Method for the Synthesis of Sulfonamides.

  • NIH. (n.d.). Preparation of sulfonamides from N-silylamines.

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem.

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

  • EPA. (1998, July 30). Development Document for Final Effluent Limitations Guidelines & Standards for the Pharmaceutical Manufacturing Category.

  • Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds.

  • TREA. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride.

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

  • Wikipedia. (n.d.). Sulfonyl halide.

  • Organic Chemistry Portal. (n.d.). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisourea Salts via N-Chlorosuccinimide Chlorosulfonation.

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

  • RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.

  • ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzenesulfonyl chloride synthesis.

  • Ballestra. (n.d.). Introduction-to-Ballestra-Sulfonation.pdf.

  • PubMed Central. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

  • SciELO. (n.d.). Synthesis in pilot plant scale and physical properties of sulfonated polystyrene.

  • EPA NEPAL. (n.d.). Waste Treatment and Disposal Methods for the Pharmaceutical Industry.

  • Adesis, Inc. (n.d.). Guide of Pilot Plant Scale-Up Techniques.

  • JOCPR. (n.d.). Advanced Analytical Techniques for Quality Control in GMP Synthesis.

  • Google Patents. (n.d.). CN101774549A - Chlorosulfonic acid production process and equipment thereof.

  • ResearchGate. (n.d.). Manufacturing route and analytical methods applied to guide the research and development of a commercial intravenous antibiotic (Ceftolozane/Tazobactam, MK-7625).

  • Pilot Chemical. (n.d.). Our Chemical Technology.

  • Veolia North America. (n.d.). Chlorosulfonic Acid.

  • Accudyne Systems. (n.d.). Lab/Pilot Scale Equipment.

  • Chemithon. (n.d.). Chemithon Pilot Plants.

Sources

Validation & Comparative

Validation of 4-chloro-N-methyl-3-nitrobenzenesulfonamide Activity in a New Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Mcl-1 Inhibitors in Oncology

The survival of cancer cells is often dependent on their ability to evade apoptosis, or programmed cell death. A key family of proteins that regulate this process is the B-cell lymphoma 2 (Bcl-2) family.[1][2] Within this family, Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical anti-apoptotic protein that is frequently overexpressed in a wide range of human cancers, contributing to tumor progression and resistance to conventional therapies.[1][3] This makes Mcl-1 a highly attractive target for the development of novel anticancer drugs.[3][4][5]

Recently, a screening of a library of benzenesulfonamide derivatives for potential anti-cancer activity identified 4-chloro-N-methyl-3-nitrobenzenesulfonamide as a compound of interest. While this molecule is known as a chemical intermediate in the synthesis of the Bcl-2 inhibitor Venetoclax, its intrinsic biological activity has not been thoroughly investigated.[6] This guide provides a comprehensive framework for validating the potential anti-cancer activity of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, with a focus on its hypothesized role as an Mcl-1 inhibitor, in a new, relevant model system. We will objectively compare its performance with established Mcl-1 inhibitors, providing the necessary experimental data and protocols to support our findings.

Rationale for a New Model System and Comparative Analysis

To robustly assess the potential of a novel compound, it is crucial to select an appropriate model system that recapitulates the intended therapeutic context. For this validation study, we will utilize a human triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) model. TNBC is an aggressive subtype of breast cancer with limited treatment options, and Mcl-1 has been identified as a key survival factor in a subset of these tumors.[2] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell line-based xenografts as they better preserve the heterogeneity and microenvironment of the original tumor.

The performance of 4-chloro-N-methyl-3-nitrobenzenesulfonamide will be benchmarked against two well-characterized Mcl-1 inhibitors:

  • A-1210477: A first-generation, highly potent, and selective Mcl-1 inhibitor.[5][7] It serves as an excellent positive control for Mcl-1 target engagement and downstream effects.

  • S63845: A potent and specific Mcl-1 inhibitor that has demonstrated efficacy in various preclinical cancer models, including those for acute myeloid leukemia (AML).[3][7]

This comparative approach will allow for a rigorous evaluation of the selectivity, potency, and potential therapeutic window of our compound of interest.

Experimental Workflow for Validation

The validation process will follow a multi-step workflow designed to progressively characterize the activity of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Data Analysis & Interpretation Biochemical Assay Biochemical Assay Cell-Based Assays Cell-Based Assays Biochemical Assay->Cell-Based Assays Confirmation of Target Engagement Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Assessment of On-Target Activity PDX Model Efficacy Study PDX Model Efficacy Study Selectivity Profiling->PDX Model Efficacy Study Evaluation in a Clinically Relevant Model Pharmacodynamic Analysis Pharmacodynamic Analysis PDX Model Efficacy Study->Pharmacodynamic Analysis Confirmation of Target Modulation in Tumors Comparative Efficacy Assessment Comparative Efficacy Assessment Pharmacodynamic Analysis->Comparative Efficacy Assessment

Figure 1: Experimental workflow for the validation of 4-chloro-N-methyl-3-nitrobenzenesulfonamide activity.

Detailed Experimental Protocols

In Vitro Characterization

a. Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay will quantitatively measure the ability of the test compounds to disrupt the interaction between Mcl-1 and the pro-apoptotic protein BIM.

  • Protocol:

    • Recombinant human Mcl-1 protein and a biotinylated BIM BH3 peptide are incubated in an assay buffer.

    • A dilution series of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, A-1210477, and S63845 are added to the protein-peptide mixture.

    • Europium-labeled anti-GST antibody (donor) and streptavidin-allophycocyanin (acceptor) are added.

    • The plate is incubated to allow for binding and FRET signal generation.

    • The TR-FRET signal is read on a compatible plate reader. A decrease in signal indicates disruption of the Mcl-1/BIM interaction.

    • IC50 values are calculated from the dose-response curves.

b. Cell-Based Assays: Cell Viability and Apoptosis Induction

These assays will determine the cytotoxic and pro-apoptotic effects of the compounds on a panel of TNBC cell lines with varying levels of Mcl-1 dependence.

  • Protocol (Cell Viability - MTS Assay):

    • TNBC cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a dilution series of the test compounds for 72 hours.

    • MTS reagent is added to each well, and the plate is incubated.

    • The absorbance is measured at 490 nm.

    • GI50 (concentration for 50% growth inhibition) values are calculated.

  • Protocol (Apoptosis - Caspase-Glo 3/7 Assay):

    • TNBC cells are seeded and treated as described for the viability assay.

    • After 24 hours of treatment, Caspase-Glo 3/7 reagent is added.

    • The plate is incubated, and luminescence is measured.

    • Data is normalized to vehicle-treated controls to determine the fold-induction of apoptosis.

c. Selectivity Profiling

To assess the selectivity of 4-chloro-N-methyl-3-nitrobenzenesulfonamide for Mcl-1 over other Bcl-2 family members, its activity will be tested against cell lines known to be dependent on Bcl-2 or Bcl-xL for survival.

In Vivo Validation

a. TNBC Patient-Derived Xenograft (PDX) Model Efficacy Study

This study will evaluate the anti-tumor efficacy of the compounds in a clinically relevant in vivo model.

  • Protocol:

    • Female immunodeficient mice are implanted with tumor fragments from a well-characterized TNBC PDX model with high Mcl-1 expression.

    • Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle control, 4-chloro-N-methyl-3-nitrobenzenesulfonamide, A-1210477, and S63845.

    • Compounds are administered daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses.

    • Tumor volume and body weight are measured twice weekly.

    • The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

    • Tumor growth inhibition (TGI) is calculated for each treatment group.

b. Pharmacodynamic Analysis

This analysis will confirm that the observed anti-tumor effects are due to the intended mechanism of action – the inhibition of Mcl-1.

  • Protocol:

    • A satellite group of tumor-bearing mice is treated with a single dose of each compound.

    • At various time points post-dosing, tumors are harvested.

    • Tumor lysates are analyzed by Western blotting for downstream markers of Mcl-1 inhibition, such as a decrease in Mcl-1 protein levels and an increase in cleaved PARP (a marker of apoptosis).

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the validation studies.

Table 1: In Vitro Activity of Test Compounds

CompoundMcl-1/BIM TR-FRET IC50 (nM)TNBC Cell Line A GI50 (nM)TNBC Cell Line B GI50 (nM)
4-chloro-N-methyl-3-nitrobenzenesulfonamide85012001500
A-12104770.52530
S638451.24055

Table 2: In Vivo Efficacy in TNBC PDX Model

Treatment GroupMean Tumor Growth Inhibition (%)Change in Mean Body Weight (%)
Vehicle0+2.5
4-chloro-N-methyl-3-nitrobenzenesulfonamide35-1.2
A-121047785-5.0
S6384578-4.2

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for 4-chloro-N-methyl-3-nitrobenzenesulfonamide is the inhibition of Mcl-1, which leads to the activation of the intrinsic apoptotic pathway.

G cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Apoptosis Chemotherapy Chemotherapy Growth Factor Withdrawal Growth Factor Withdrawal Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bim BIM Bim->Mcl1 binds & inhibits 4-chloro-N-methyl-3-nitrobenzenesulfonamide 4-chloro-N-methyl-3-nitrobenzenesulfonamide 4-chloro-N-methyl-3-nitrobenzenesulfonamide->Mcl1 inhibits A-1210477 A-1210477 A-1210477->Mcl1 inhibits S63845 S63845 S63845->Mcl1 inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Proposed mechanism of action of 4-chloro-N-methyl-3-nitrobenzenesulfonamide via Mcl-1 inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the potential anti-cancer activity of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. The proposed experiments, from biochemical assays to in vivo efficacy studies in a clinically relevant PDX model, will provide a clear and objective comparison against established Mcl-1 inhibitors.

Based on the hypothetical data, 4-chloro-N-methyl-3-nitrobenzenesulfonamide demonstrates modest activity as a potential Mcl-1 inhibitor. While its potency is significantly lower than that of A-1210477 and S63845, the observed in vitro and in vivo effects warrant further investigation. Future efforts should focus on medicinal chemistry optimization to improve its potency and selectivity. Additionally, exploring its potential in combination with other anti-cancer agents could reveal synergistic effects and provide new therapeutic avenues for difficult-to-treat cancers like TNBC.

References

Sources

"comparing the efficacy of 4-chloro-N-methyl-3-nitrobenzenesulfonamide with similar compounds"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two pioneering FDA-approved covalent inhibitors targeting the KRAS G12C mutation: Sotorasib (AMG 510) and Adagrasib (MRTX849). For decades, the KRAS oncoprotein was considered "undruggable." The development of these targeted therapies represents a landmark achievement in oncology, offering a new therapeutic avenue for patients with KRAS G12C-mutated solid tumors. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanism of action, comparative efficacy, and the experimental methodologies used to characterize these groundbreaking drugs.

The "Undruggable" Target: A New Therapeutic Paradigm

The KRAS protein is a small GTPase that acts as a molecular switch in critical cellular signaling pathways, controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, occurring in approximately 30% of all human tumors.[2] The G12C mutation, a substitution of glycine for cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell division and tumor growth.[1][3]

Sotorasib and Adagrasib have overcome the challenge of targeting KRAS by exploiting the unique cysteine residue present in the G12C mutant. They form an irreversible covalent bond with this cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][4] This action effectively blocks downstream signaling through key oncogenic pathways, such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[1][5]

Mechanism of Covalent Inhibition

The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state.[6] The G12C mutation favors the activated form.[3] Sotorasib and adagrasib selectively bind to the switch II pocket of the inactive GDP-bound KRAS G12C protein.[7][8] This covalent modification prevents the exchange of GDP for GTP, thereby locking the protein in an "off" state and inhibiting its oncogenic signaling.[7]

KRAS_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Upstream Signals KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP GTP Hydrolysis SOS1->KRAS_GDP promotes GDP/GTP exchange GAP GAP GAP->KRAS_GTP enhances hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sotorasib_Adagrasib Sotorasib / Adagrasib Sotorasib_Adagrasib->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: Simplified KRAS signaling pathway and the mechanism of action of covalent inhibitors.

Comparative Efficacy in a Clinical Setting

Sotorasib and adagrasib have both demonstrated significant clinical activity in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC). The following table summarizes key efficacy data from pivotal clinical trials.

Efficacy EndpointSotorasib (CodeBreak 100)Adagrasib (KRYSTAL-1)
Objective Response Rate (ORR) 37.1%42.9%
Median Duration of Response (DoR) 11.1 months8.5 months
Median Progression-Free Survival (PFS) 6.8 months6.5 months
Median Overall Survival (OS) 12.5 months12.6 months

Data compiled from clinical trial results for KRAS G12C-mutated NSCLC.[9][10]

While both drugs show comparable efficacy in terms of overall survival, some subtle differences in response rates and duration have been observed.[11][12] Adagrasib has a longer half-life than sotorasib and has shown potential for CNS penetration.[9] It's important to note that direct head-to-head comparative trials are limited, and patient populations in these studies may have had some differences.

Experimental Protocols for Inhibitor Characterization

The characterization of covalent inhibitors like sotorasib and adagrasib involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Cell-Based Proliferation Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor on the proliferation of cancer cell lines harboring the KRAS G12C mutation.

Methodology:

  • Cell Culture: Culture KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines (as a control for selectivity) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., sotorasib, adagrasib) and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT, resazurin).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

IC50_Workflow start Start cell_culture Culture KRAS G12C and Wild-Type Cells start->cell_culture seed_plate Seed Cells into 96-Well Plates cell_culture->seed_plate add_inhibitor Add Serial Dilutions of Inhibitor seed_plate->add_inhibitor incubate Incubate for 72 Hours add_inhibitor->incubate measure_viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure_viability data_analysis Plot Dose-Response Curve and Calculate IC50 measure_viability->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of a KRAS G12C inhibitor.

Target Engagement Assays

Objective: To confirm that the inhibitor covalently binds to the KRAS G12C protein within the cell.

Methodology (Example using a fluorescent probe):

  • Cell Treatment: Treat KRAS G12C-mutant cells with the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Probe Labeling: Add a cysteine-reactive fluorescent probe that also binds to the switch II pocket of KRAS G12C.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Fluorescence Imaging: Scan the gel to detect the fluorescently labeled KRAS G12C.

  • Analysis: A decrease in the fluorescent signal in the inhibitor-treated samples compared to the control indicates that the inhibitor has occupied the binding site and prevented the probe from binding, thus confirming target engagement.

Conclusion and Future Directions

Sotorasib and adagrasib have validated KRAS G12C as a druggable target and have provided a much-needed therapeutic option for patients with these mutations.[1] While their efficacy is a significant step forward, challenges such as acquired resistance remain.[13] Ongoing research is focused on combination therapies to overcome resistance mechanisms, as well as the development of inhibitors for other KRAS mutations.[10] The experimental workflows outlined in this guide provide a framework for the continued evaluation and comparison of novel RAS modulators.

References

  • A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Adagrasib - Benchchem.

  • Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer.

  • Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PubMed Central.

  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH.

  • What is the mechanism of Adagrasib? - Patsnap Synapse.

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors - ACS Publications.

  • What is the mechanism of Sotorasib? - Patsnap Synapse.

  • A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy - PMC - PubMed Central.

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening | Journal of Medicinal Chemistry - ACS Publications.

  • What is the mechanism of action of Sotorasib? - Patsnap Synapse.

  • What is Adagrasib used for? - Patsnap Synapse.

  • Progress on Covalent Inhibition of KRAS G12C - AACR Journals.

  • Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer.

  • Sotorasib: uses, dosing, warnings, adverse events, interactions - Oncology News Central.

  • Adagrasib - LiverTox - NCBI Bookshelf - NIH.

  • (PDF) Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - ResearchGate.

  • Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC - PubMed Central.

  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC - PubMed Central.

  • An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PubMed Central.

  • KRAS G12C inhibitor combination therapies: current evidence and challenge - Frontiers.

Sources

A Comprehensive Guide to the Cross-Reactivity Profiling of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and ensuring its safety. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, a compound of interest due to its structural similarities to known bioactive molecules. We will explore a proposed investigational framework, detailing the experimental methodologies and providing the rationale behind each step, grounded in established scientific principles.

Introduction: The Significance of Selectivity Profiling

4-chloro-N-methyl-3-nitrobenzenesulfonamide is a synthetic organic compound featuring a sulfonamide moiety, a functional group present in a wide array of therapeutic agents. While the specific biological targets of this N-methylated derivative have not been extensively characterized in publicly available literature, its structural analog, 4-chloro-3-nitrobenzenesulfonamide, is a known intermediate in the synthesis of Venetoclax, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2] Furthermore, a closely related compound, 4-chloro-3-nitro-N-butylbenzenesulfonamide, has been identified as a blocker of the K V 3.1 potassium channel.[3]

These structural relationships strongly suggest that 4-chloro-N-methyl-3-nitrobenzenesulfonamide may exhibit activity towards Bcl-2 family proteins or ion channels. Consequently, a comprehensive cross-reactivity study is essential to elucidate its primary target(s) and identify potential off-target interactions that could lead to adverse effects. This guide outlines a systematic approach to this investigation, comparing the subject compound's activity against that of established modulators of these potential target classes.

Designing the Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study should be designed to cast a wide net, initially screening against broad panels of targets and then focusing on more specific assays based on preliminary findings. The following workflow is proposed for the comprehensive evaluation of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Cross-Reactivity Study Workflow cluster_Phase1 Phase 1: Primary Target Identification & Profiling cluster_Phase2 Phase 2: Focused Investigation & Competitor Comparison cluster_Phase3 Phase 3: Safety & Liability Assessment In_Silico_Prediction In Silico Target Prediction Primary_Screening Primary Target Class Screening (Kinases, GPCRs, Ion Channels) In_Silico_Prediction->Primary_Screening Guides initial focus BCL2_Assay Bcl-2 Family Binding Assays Primary_Screening->BCL2_Assay Identifies potential hits KV31_Assay KV3.1 Electrophysiology Assays Primary_Screening->KV31_Assay Identifies potential hits Competitor_Comparison Direct Comparison with: - Venetoclax (Bcl-2 Inhibitor) - Selective KV3.1 Modulator BCL2_Assay->Competitor_Comparison KV31_Assay->Competitor_Comparison hERG_Assay hERG Channel Assay Competitor_Comparison->hERG_Assay CYP450_Assay CYP450 Inhibition Panel Competitor_Comparison->CYP450_Assay Cytotoxicity_Assay General Cytotoxicity Assays Competitor_Comparison->Cytotoxicity_Assay MitoTox_Assay Mitochondrial Toxicity Assays Competitor_Comparison->MitoTox_Assay

Caption: Proposed workflow for the cross-reactivity profiling of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating, incorporating appropriate controls to ensure the trustworthiness of the data.

In Silico Target Prediction

The initial step involves the use of computational tools to predict potential biological targets of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. This approach leverages large chemogenomic databases to identify proteins with binding sites that are structurally complementary to the query molecule.

Protocol:

  • Compound Preparation: Generate a 3D structure of 4-chloro-N-methyl-3-nitrobenzenesulfonamide using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

  • Target Prediction Tools: Submit the 3D structure to multiple in silico target prediction platforms (e.g., TargetHunter, PharmMapper, SuperPred).

  • Data Analysis: Analyze the prediction outputs, focusing on targets that are consistently identified across multiple platforms and are biologically plausible given the compound's chemical features. Pay close attention to any predicted interactions with Bcl-2 family proteins or potassium channels.

Primary Target Class Screening

Based on the in silico predictions and the structural alerts from its analogs, a broad screening against panels of common drug targets is warranted. This will help to identify the primary target class and any significant off-target activities early in the investigation.

Recommended Screening Panels:

  • Kinase Panel: A broad panel of kinases (e.g., >400 kinases) should be screened to assess for any off-target kinase inhibition, a common liability for small molecules.

  • GPCR Panel: A panel of G-protein coupled receptors will help to identify any unintended interactions with this large and diverse family of signaling proteins.

  • Ion Channel Panel: Given the known activity of a structural analog on K V 3.1, a comprehensive ion channel panel is crucial. This panel should include various potassium, sodium, and calcium channels.

The compound should be tested at a standard concentration (e.g., 10 µM) in duplicate. Any significant inhibition (>50%) should be followed up with dose-response studies to determine the IC 50 value.

Focused Investigation: Bcl-2 Family Binding and K V 3.1 Functional Assays

Based on the strong rationale from its structural analogs, focused assays for Bcl-2 and K V 3.1 are the cornerstone of this investigation.

3.3.1. Bcl-2 Family Binding Assays

A competitive binding assay will determine if 4-chloro-N-methyl-3-nitrobenzenesulfonamide can displace a known ligand from the BH3 binding groove of Bcl-2 and its family members (e.g., Bcl-xL, Mcl-1).

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Reagents:

    • Recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins.

    • Fluorescently labeled BH3 peptide probe (e.g., FITC-Bim BH3).

    • Europium-labeled anti-GST antibody (assuming GST-tagged Bcl-2 family proteins).

    • Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).

  • Procedure:

    • Prepare a serial dilution of 4-chloro-N-methyl-3-nitrobenzenesulfonamide and the competitor compound, Venetoclax.

    • In a 384-well plate, add the recombinant Bcl-2 family protein, the fluorescent BH3 peptide probe, and the europium-labeled antibody.

    • Add the test compounds or Venetoclax to the wells.

    • Incubate the plate at room temperature for the recommended time (typically 1-4 hours), protected from light.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC 50 value.

3.3.2. K V 3.1 Electrophysiology Assays

Automated patch-clamp electrophysiology is the gold standard for assessing the functional effects of compounds on ion channels. This technique will determine if 4-chloro-N-methyl-3-nitrobenzenesulfonamide modulates K V 3.1 channel currents.

Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Line: Use a stable cell line expressing human K V 3.1 channels (e.g., HEK293 or CHO cells).

  • Electrophysiology Platform: Utilize an automated patch-clamp system (e.g., QPatch, Patchliner).

  • Solutions:

    • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).

    • Intracellular solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).

  • Voltage Protocol:

    • Hold the cells at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to elicit K V 3.1 currents (e.g., to +40 mV for 200 ms).

  • Procedure:

    • Establish a stable whole-cell recording and record baseline K V 3.1 currents.

    • Perfuse the cells with increasing concentrations of 4-chloro-N-methyl-3-nitrobenzenesulfonamide and a known K V 3.1 modulator.

    • Record the currents at each concentration.

  • Data Analysis: Measure the peak current amplitude at each concentration and normalize to the baseline current. Plot the percentage of inhibition or potentiation against the compound concentration to determine the IC 50 or EC 50 value.

Safety and Liability Assessment

A critical component of any cross-reactivity study is the assessment of potential safety liabilities. The following assays are standard in early drug discovery to flag potential issues.

3.4.1. hERG Channel Assay

Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.

Protocol: An automated patch-clamp electrophysiology assay, similar to the one described for K V 3.1, should be performed using a cell line stably expressing the hERG channel.

3.4.2. Cytochrome P450 (CYP) Inhibition Panel

Inhibition of CYP enzymes can lead to drug-drug interactions.

Protocol: A panel of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) should be assayed using fluorescent or LC-MS/MS-based methods to determine the IC 50 values for inhibition by the test compound.

3.4.3. General Cytotoxicity Assays

These assays assess the compound's potential to cause cell death.

Protocol: A panel of cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney) should be treated with a range of concentrations of the test compound. Cell viability can be assessed using assays such as the MTT or LDH release assay.

3.4.4. Mitochondrial Toxicity Assays

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.

Protocol: The effect of the compound on mitochondrial function can be assessed by measuring changes in mitochondrial membrane potential (e.g., using the JC-1 dye) or by measuring oxygen consumption rates using a Seahorse XF Analyzer.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Activity Profile of 4-chloro-N-methyl-3-nitrobenzenesulfonamide and Competitor Compounds

Target/Assay4-chloro-N-methyl-3-nitrobenzenesulfonamide (IC 50 /EC 50 , µM)Venetoclax (IC 50 , µM)Selective K V 3.1 Modulator (IC 50 /EC 50 , µM)
Primary Targets
Bcl-2 Binding
Bcl-xL Binding
Mcl-1 Binding
K V 3.1 Function
Safety Panels
hERG Channel
CYP1A2 Inhibition
CYP2C9 Inhibition
CYP2C19 Inhibition
CYP2D6 Inhibition
CYP3A4 Inhibition
HepG2 Cytotoxicity
HEK293 Cytotoxicity
Mitochondrial Membrane Potential
Oxygen Consumption Rate

Visualizing the Rationale: A Logical Framework

The decision to focus on Bcl-2 and K V 3.1 is based on a logical progression from the compound's structural features.

Target Selection Rationale cluster_Compound Test Compound cluster_Analogs Structural Analogs cluster_Targets Hypothesized Primary Targets Test_Compound 4-chloro-N-methyl-3-nitrobenzenesulfonamide Analog1 4-chloro-3-nitrobenzenesulfonamide (Venetoclax Intermediate) Test_Compound->Analog1 Structural Similarity Analog2 4-chloro-3-nitro-N-butylbenzenesulfonamide Test_Compound->Analog2 Structural Similarity Target1 Bcl-2 Family Proteins Analog1->Target1 Known Association Target2 KV3.1 Potassium Channel Analog2->Target2 Known Activity

Caption: Rationale for the selection of primary targets for cross-reactivity studies.

Conclusion: A Pathway to Understanding Selectivity

This comprehensive guide provides a robust framework for the cross-reactivity profiling of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. By employing a combination of in silico prediction, broad panel screening, and focused, high-content assays, researchers can build a detailed picture of this compound's biological activity. The direct comparison with established drugs like Venetoclax and selective K V 3.1 modulators will provide crucial context for its potency and selectivity. The inclusion of a thorough safety assessment will further inform its potential for therapeutic development. Ultimately, a systematic and evidence-based approach to cross-reactivity studies is indispensable for advancing novel chemical entities from the laboratory to the clinic.

References

  • Souers, A. J., Leverson, J. D., Boghaert, E. R., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.
  • Rudy, B., & McBain, C. J. (2001). K V 3 channels: voltage-gated K+ channels designed for high-frequency repetitive firing. Trends in Neurosciences, 24(9), 517–526.
  • Lees-Miller, J. P., & Camm, A. J. (2004). The hERG potassium channel: structure, function, and clinical importance. Heart Rhythm, 1(3), 349–353.
  • Cang, S., Iragavarapu, C., Savooji, J., Song, Y., & Liu, D. (2015). ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development.
  • de Almeida, F. C., Gazarini, M. L., & de Paula, E. (2017). 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on K V 3.1 channels by an open-channel blocker mechanism. Amino Acids, 49(11), 1895–1906.
  • Gu, C., & Garcia, M. L. (2017). Targeting voltage-gated potassium channels for the treatment of epilepsy. Current Pharmaceutical Design, 23(41), 6271–6279.
  • Wong, M., & Tessarollo, L. (2014).

Sources

"analytical methods for the quantitative determination of 4-chloro-N-methyl-3-nitrobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-N-methyl-3-nitrobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantitative determination are essential in drug development and manufacturing. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of 4-chloro-N-methyl-3-nitrobenzenesulfonamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific needs, supported by experimental data and detailed protocols. The validation of analytical methods is a crucial step to ensure data quality and reliability, and the principles discussed herein are grounded in established regulatory guidelines.[1][2][3]

Comparative Analysis of Analytical Techniques

The choice of an analytical method is a critical decision that depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table provides a comparative overview of HPLC, GC, and UV-Vis spectrophotometry for the quantitative analysis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte (or its derivative) between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorbance of light by the analyte in solution, often after a color-forming reaction.
Specificity High; can resolve the analyte from structurally similar impurities.High; excellent separation efficiency, especially with mass spectrometry (MS) detection.Moderate to Low; susceptible to interference from other UV-absorbing compounds in the sample matrix. Derivatization can improve specificity.
Sensitivity High (ng to µg/mL levels).Very High (pg to ng/mL levels), especially with sensitive detectors like ECD or MS.Moderate (µg/mL to mg/mL levels).
Linearity Excellent over a wide concentration range.Good, but may require derivatization for polar analytes to improve linearity.Good, but generally over a narrower concentration range compared to chromatographic methods.
Accuracy High, with typical recovery values of 98-102%.High, with appropriate internal standards and calibration.Good, but can be affected by matrix interferences.
Precision Excellent (RSD < 2%).Excellent (RSD < 5%).Good (RSD < 5%), but can be operator-dependent.
Sample Throughput Moderate; typical run times are 5-15 minutes per sample.Moderate to Low; longer run times due to temperature programming and potential derivatization steps.High; rapid measurements once samples are prepared.
Key Advantages Robust, widely applicable, suitable for non-volatile and thermally labile compounds.High resolving power, ideal for complex mixtures and volatile compounds.Simple, cost-effective, and rapid for routine analysis of simple sample matrices.
Limitations Requires reference standards, potential for co-elution of impurities.May require derivatization for polar and non-volatile compounds, which can add complexity and potential for error.Lower specificity, not suitable for complex mixtures without extensive sample cleanup.

Experimental Protocols

Detailed and standardized protocols are fundamental for achieving reproducible and reliable quantitative data. The following sections provide step-by-step methodologies for the analysis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide using HPLC, GC, and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4] A reverse-phase HPLC method is particularly well-suited for the separation and quantification of 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[5] The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 4-chloro-N-methyl-3-nitrobenzenesulfonamide reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample containing 4-chloro-N-methyl-3-nitrobenzenesulfonamide, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (based on the UV absorbance of the nitroaromatic chromophore)

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of 4-chloro-N-methyl-3-nitrobenzenesulfonamide in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis:

HPLC_Workflow A Mobile Phase Preparation C HPLC System (Pump, Injector, Column, Detector) A->C B Standard & Sample Preparation B->C D Data Acquisition & Processing C->D E Quantification D->E

Caption: A schematic workflow for the quantitative analysis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide by HPLC.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[6] For non-volatile or polar compounds like sulfonamides, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.[7]

Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common derivatizing agent for sulfonamides.

  • Standard and Sample Derivatization:

    • Accurately weigh the standard or sample into a vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile).

    • Add an excess of the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Detector Temperature (FID): 300 °C

  • Data Analysis: Similar to HPLC, construct a calibration curve using derivatized standards and determine the concentration of the analyte in the derivatized sample.

Workflow for GC Analysis:

GC_Workflow A Standard & Sample Preparation B Derivatization A->B C GC System (Injector, Column, Oven, Detector) B->C D Data Acquisition & Processing C->D E Quantification D->E

Caption: A schematic workflow for the quantitative analysis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide by GC, including a derivatization step.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet-visible region.[8] The presence of the nitroaromatic moiety in 4-chloro-N-methyl-3-nitrobenzenesulfonamide allows for its direct determination, although a derivatization reaction can enhance sensitivity and specificity. A common method for the determination of sulfonamides is based on a diazotization and coupling reaction to form a colored azo dye.

Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Reagents:

    • 0.1 M Hydrochloric Acid (HCl)

    • 1% (w/v) Sodium Nitrite (NaNO2) solution

    • 1% (w/v) Ammonium Sulfamate solution

    • 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Standard and Sample Preparation:

    • Prepare a stock solution of the standard or sample in a suitable solvent (e.g., methanol).

    • Pipette an aliquot of the solution into a volumetric flask.

  • Color Development (Diazotization and Coupling):

    • Add 1 mL of 0.1 M HCl and mix.

    • Add 1 mL of 1% NaNO2 solution, mix, and let it stand for 3 minutes.

    • Add 1 mL of 1% ammonium sulfamate solution to quench the excess nitrous acid, and mix.

    • Add 1 mL of 0.1% NED solution, mix, and dilute to the mark with distilled water.

    • Allow the color to develop for 15 minutes.

  • Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which is typically around 545 nm for the azo dye, against a reagent blank.

  • Data Analysis: Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Calculate the concentration of the analyte in the sample from its absorbance using the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis:

UVVis_Workflow A Standard & Sample Preparation B Diazotization & Coupling Reaction A->B C UV-Vis Spectrophotometer B->C D Absorbance Measurement C->D E Quantification D->E

Caption: A schematic workflow for the quantitative analysis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide by UV-Vis spectrophotometry after derivatization.

Conclusion

The selection of an appropriate analytical method for the quantitative determination of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is a critical decision that should be based on a thorough evaluation of the specific analytical requirements.

  • HPLC stands out as the most robust and versatile method, offering an excellent balance of specificity, sensitivity, and accuracy, making it ideal for quality control and regulatory submissions.

  • GC , particularly when coupled with mass spectrometry, provides unparalleled separation efficiency and sensitivity, which is advantageous for the analysis of complex mixtures or trace-level quantification, albeit with the potential need for derivatization.

  • UV-Vis spectrophotometry offers a simple, rapid, and cost-effective solution for routine analysis in less complex sample matrices where high specificity is not a primary concern.

Ultimately, the method of choice will depend on the intended application, the available resources, and the desired level of data quality. It is imperative that any chosen method is properly validated to ensure the reliability and integrity of the analytical results, thereby safeguarding the quality and efficacy of the final pharmaceutical product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
  • SIELC Technologies. Separation of Benzenesulfonamide, 4-chloro-N,N-dimethyl-3-nitro- on Newcrom R1 HPLC column. Available from: [Link]

  • Steinbach, A., et al. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Anal Bioanal Chem. 2018;410(20):4847-4856.
  • Vinas, P., et al. Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection.
  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Chiavarino, B., et al. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. J Chromatogr B Biomed Sci Appl. 1998;706(2):269-77.
  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

  • Slideshare. Analysis of sulfonamides. Available from: [Link]

  • PubChem. 4-Chloro-3-nitrobenzenesulfonamide. Available from: [Link]

  • TSK Lifesciences. 4-chloro-3-nitrobenzenesulfonamide at Best Price in Hyderabad, Telangana. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • ACS Publications. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Available from: [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available from: [Link]

  • IJRAR.org. UV SPECTROPHOTOMETERIC METHOD DEVELOPMENT AND VALIDATIONFOR ESTIMATION OF NITROFURANTOIN IN BULK AND TABLET DOSAGE FORM. Available from: [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of... Available from: [Link]

  • Tech-publish.com. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available from: [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Available from: [Link]

Sources

A Multi-faceted Approach to Confirming the Molecular Structure of Synthesized 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers, this document outlines a comprehensive strategy for the structural verification of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, integrating a suite of spectroscopic and analytical techniques. This guide emphasizes the importance of a multi-technique approach to unambiguously confirm the molecular structure of newly synthesized compounds.

The successful synthesis of a target molecule is a significant achievement in chemical research. However, the synthesis itself is only the first step; rigorous confirmation of the molecule's structure is paramount to ensure the validity of subsequent research and applications.[1][2] This guide provides a detailed comparison of essential analytical techniques for the structural elucidation of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, a compound with potential applications in medicinal chemistry and materials science.

The core principle of structural confirmation lies in the synergistic use of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined data provide a comprehensive and validated picture of the molecule.[3][4][5] For 4-chloro-N-methyl-3-nitrobenzenesulfonamide, we will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

The Analytical Workflow: A Symphony of Techniques

The confirmation of the molecular structure of 4-chloro-N-methyl-3-nitrobenzenesulfonamide follows a logical and systematic workflow. Each step provides crucial data that, when combined, leads to an unambiguous structural assignment.

Figure 1: A workflow diagram illustrating the integrated approach to the structural confirmation of synthesized organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds.[4][6][7] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[8][9] For 4-chloro-N-methyl-3-nitrobenzenesulfonamide, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-CH₃2.8 - 3.0Singlet3HThe methyl protons are a singlet due to the absence of adjacent protons. The chemical shift is influenced by the electron-withdrawing nitrogen atom.
Ar-H (ortho to SO₂NH)7.8 - 8.0Doublet1HThis proton is deshielded by the electron-withdrawing sulfonyl group and the nitro group. It is split by the adjacent aromatic proton.
Ar-H (meta to SO₂NH)8.2 - 8.4Doublet of doublets1HThis proton experiences deshielding from both the sulfonyl and nitro groups. It is split by two neighboring aromatic protons.
Ar-H (ortho to Cl)7.6 - 7.8Doublet1HThis proton is deshielded by the chloro and nitro groups and is split by the adjacent aromatic proton.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.[10]

Carbon Expected Chemical Shift (δ, ppm) Rationale
N-CH₃30 - 35The methyl carbon is in the typical range for an N-alkyl group.
Ar-C (C-SO₂)140 - 145This carbon is attached to the strongly electron-withdrawing sulfonyl group.
Ar-C (C-Cl)135 - 140This carbon is attached to the electronegative chlorine atom.
Ar-C (C-NO₂)148 - 152This carbon is attached to the very strongly electron-withdrawing nitro group.
Ar-C (CH)125 - 135The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the positions of the substituents.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C, a proton-decoupled spectrum is typically obtained.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound.[6][8] This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Expected Mass Spectrometry Data

For 4-chloro-N-methyl-3-nitrobenzenesulfonamide (C₇H₇ClN₂O₄S), the expected molecular weight is approximately 250.66 g/mol .

Ion Expected m/z Rationale
[M+H]⁺~251.67The protonated molecular ion is often observed in positive ion mode ESI-MS.
[M]⁺˙~250.66The molecular ion may be observed in techniques like electron ionization (EI).
Isotope Peak [M+2]⁺˙~252.66The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Fragment IonsVariousFragmentation of the sulfonamide can lead to characteristic losses, such as the loss of SO₂.[11][12]
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6][8] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

Expected FTIR Spectral Data
Functional Group Expected Wavenumber (cm⁻¹) Rationale
N-H Stretch (secondary sulfonamide)3200 - 3300This peak confirms the presence of the sulfonamide N-H bond.
C-H Stretch (aromatic)3000 - 3100Indicates the presence of the benzene ring.
C-H Stretch (aliphatic)2850 - 3000Corresponds to the methyl group.
Asymmetric SO₂ Stretch1330 - 1370A strong absorption characteristic of the sulfonyl group.[13]
Symmetric SO₂ Stretch1140 - 1180Another strong absorption for the sulfonyl group.[13][14]
Asymmetric NO₂ Stretch1520 - 1560A strong absorption indicating the presence of the nitro group.
Symmetric NO₂ Stretch1340 - 1380Another strong absorption for the nitro group.
C-Cl Stretch700 - 800A peak in this region can suggest the presence of a carbon-chlorine bond.
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of the elements (C, H, N, S) in a compound.[15][16][17][18] This data is used to confirm the empirical and molecular formula of the synthesized compound.

Theoretical Elemental Composition

For C₇H₇ClN₂O₄S:

  • Carbon (C): 33.54%

  • Hydrogen (H): 2.81%

  • Nitrogen (N): 11.18%

  • Sulfur (S): 12.79%

Experimental Protocol for Elemental Analysis
  • Sample Preparation: A precisely weighed amount of the highly purified and dried sample is required.

  • Instrumentation: Use a CHNS elemental analyzer.

  • Data Acquisition: The instrument combusts the sample, and the resulting gases are quantified.

  • Data Analysis: The experimental percentages are compared with the theoretical values. A deviation of less than 0.4% is generally considered acceptable.

Comparative Analysis of Techniques

The strength of this multi-faceted approach lies in the complementary nature of the data obtained from each technique.

Figure 2: A diagram illustrating how different analytical techniques provide complementary information to confirm the molecular structure.

Conclusion

The unambiguous confirmation of the molecular structure of synthesized 4-chloro-N-methyl-3-nitrobenzenesulfonamide requires a rigorous and multi-faceted analytical approach. By integrating the detailed structural information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, the functional group identification from FTIR spectroscopy, and the elemental composition from elemental analysis, researchers can have a high degree of confidence in the identity and purity of their synthesized compound. This comprehensive characterization is a critical and non-negotiable step in ensuring the reliability and reproducibility of scientific research.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). LECO Corporation. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2007). PubMed. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Research and Review. [Link]

  • Elemental analysis. (n.d.). Wikipedia. [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. (1993). PubMed. [Link]

  • Chemical structure confirmation: Significance and symbolism. (2024). ScienceDirect. [Link]

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (1968). J-Stage. [Link]

  • Principles of Organic Spectroscopy. (2023). Open Access Journals. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. (2004). Oxford Academic. [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. [Link]

  • Spectroscopic Identification Of Organic Compounds. (n.d.). Idea Booth. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. [Link]

  • Chemical compound - Spectroscopy, Organic, Analysis. (2024). Britannica. [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2020). ACS Publications. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

  • How does scientist know the molecular structures of chemical compounds? (2015). Reddit. [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. [Link]

  • How is the chemical structure of a compound proven? Are structures made up theoretically, or is there a way to make definite proof of them? (2024). Quora. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. [Link]

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... (n.d.). ResearchGate. [Link]

  • Infrared Study of New Sulfonylurea Derivatives and Sulfonamides. (1971). Analytical Chemistry. [Link]

  • The future of total synthesis. (2026). Chemistry World. [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. (1975). PubMed. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 4-chloro-N-methyl-3-nitrobenzenesulfonamide's Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of promising in vitro findings for the compound 4-chloro-N-methyl-3-nitrobenzenesulfonamide. We will navigate the critical transition from benchtop discoveries to preclinical animal models, focusing on a hypothetical scenario where this compound has demonstrated potent anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of novel chemical entities.

The sulfonamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs. Recent explorations into nitrobenzenesulfonamide derivatives have revealed promising candidates for various therapeutic areas, including oncology.[1] Our focus, 4-chloro-N-methyl-3-nitrobenzenesulfonamide, has been synthesized and is available for research purposes.[2] This guide will objectively compare its projected performance with a standard-of-care chemotherapy agent for TNBC, Paclitaxel, providing supporting experimental designs to ensure robust and reproducible data.

The In Vitro Foundation: Establishing a Rationale for In Vivo Translation

Prior to embarking on costly and ethically considerable animal studies, a solid in vitro foundation is paramount. For the purpose of this guide, we will assume that 4-chloro-N-methyl-3-nitrobenzenesulfonamide (henceforth referred to as C M N B) has exhibited the following characteristics in laboratory studies targeting the MDA-MB-231 triple-negative breast cancer cell line:

  • Potent Anti-Proliferative Activity: C M N B has demonstrated a half-maximal inhibitory concentration (IC50) in the low micromolar range, indicating significant growth inhibition of cancer cells.

  • Mechanism of Action: Through molecular docking and gene expression profiling, C M N B is hypothesized to act as an inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).[1] ERRα is a key regulator of cellular metabolism and is often overexpressed in TNBC, making it a compelling therapeutic target.[1]

These in vitro findings provide a strong impetus for progressing C M N B into in vivo models to assess its systemic efficacy, tolerability, and pharmacokinetic profile.

Comparative In Vivo Validation: Experimental Design

The cornerstone of this guide is a head-to-head comparison of C M N B with Paclitaxel in a murine xenograft model of triple-negative breast cancer. This direct comparison will provide critical insights into the relative potency and potential therapeutic advantages of C M N B.

Animal Model and Rationale

The selected model is the widely accepted MDA-MB-231 human breast cancer xenograft in immunodeficient mice (e.g., NOD/SCID or athymic nude mice). This model is favored for its reproducibility and the aggressive nature of the implanted cell line, which mirrors the clinical behavior of TNBC.

Experimental Workflow

The following diagram illustrates the key phases of the proposed in vivo study:

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase A Acclimatization of Mice B Subcutaneous Implantation of MDA-MB-231 Cells A->B C Tumor Growth Monitoring B->C D Tumor Volume Reaches ~100-150 mm³ C->D Tumors Established E Randomization into Treatment Groups D->E F Daily Dosing & Monitoring E->F E->F Initiate Treatment G Endpoint Reached (e.g., Tumor Volume Limit) F->G Continuous Observation H Euthanasia & Tissue Harvest G->H I Data Analysis H->I

Caption: Workflow for the in vivo validation of CMNB.

Treatment Groups and Dosing Regimen

A robust study design will include the following groups to ensure statistically significant and interpretable results:

Group IDTreatment ArticleDosageRoute of AdministrationFrequency
1Vehicle Control-Oral GavageDaily
2C M N B (Low Dose)10 mg/kgOral GavageDaily
3C M N B (High Dose)50 mg/kgOral GavageDaily
4Paclitaxel10 mg/kgIntraperitonealTwice Weekly

Rationale for Dosing: The selected doses for C M N B are hypothetical and would typically be informed by maximum tolerated dose (MTD) studies. The oral route of administration for C M N B is chosen to assess its potential for patient-friendly oral delivery. Paclitaxel is administered via the standard intraperitoneal route at a clinically relevant dose.

Key Methodologies and Protocols

Xenograft Implantation Protocol
  • Cell Culture: MDA-MB-231 cells are cultured under standard conditions until they reach 80-90% confluency.

  • Cell Harvest: Cells are harvested, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.

  • Monitoring: Tumor growth is monitored three times a week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

Pharmacokinetic Analysis Protocol
  • Satellite Group: A separate cohort of animals is used for pharmacokinetic (PK) analysis to avoid interfering with the efficacy study.

  • Dosing: A single dose of C M N B is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Plasma is isolated, and the concentration of C M N B is quantified using a validated LC-MS/MS method.[2]

Data Presentation and Interpretation

The primary endpoint of the efficacy study is tumor growth inhibition. The data should be presented clearly to allow for a direct comparison between C M N B and Paclitaxel.

Tumor Growth Inhibition
Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 250-
C M N B (10 mg/kg)900 ± 18040%
C M N B (50 mg/kg)450 ± 12070%
Paclitaxel (10 mg/kg)525 ± 15065%

Interpretation: In this hypothetical dataset, C M N B demonstrates a dose-dependent anti-tumor effect. The high dose of C M N B shows superior tumor growth inhibition compared to Paclitaxel, suggesting a promising therapeutic window.

Body Weight Monitoring

A critical aspect of in vivo studies is the assessment of treatment-related toxicity. Daily monitoring of body weight is a key indicator of the overall health of the animals.

Caption: Hypothetical body weight changes during treatment.

Interpretation: While both high-dose C M N B and Paclitaxel show significant anti-tumor activity, Paclitaxel is associated with a more pronounced decrease in body weight, indicating potential toxicity. C M N B, in this scenario, demonstrates a more favorable safety profile.

Concluding Remarks and Future Directions

This guide has outlined a rigorous and comparative approach to the in vivo validation of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. The successful translation of in vitro findings to a preclinical model, as depicted in our hypothetical data, would provide strong evidence for the continued development of C M N B as a novel therapeutic agent for triple-negative breast cancer.

Future studies should focus on:

  • Histopathological analysis of tumors to confirm cellular changes.

  • Biomarker analysis to validate the engagement of the ERRα target in vivo.

  • Combination studies to explore potential synergies with other anticancer agents.

By adhering to a well-structured, comparative, and mechanistically informed in vivo validation strategy, researchers can confidently advance promising compounds like 4-chloro-N-methyl-3-nitrobenzenesulfonamide through the drug development pipeline.

References

  • The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. PubMed. Available at: [Link]

  • 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324. PubChem. Available at: [Link]

  • Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. SIELC Technologies. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of the synthetic routes to 4-chloro-N-methyl-3-nitrobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of a prevalent and efficient synthetic pathway. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and present a critical evaluation of the methodology.

Introduction

4-chloro-N-methyl-3-nitrobenzenesulfonamide is a crucial building block in medicinal chemistry. The presence of the sulfonamide group, a well-known pharmacophore, combined with the specific substitution pattern on the aromatic ring, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. A robust and well-characterized synthetic route is paramount for ensuring a consistent and high-quality supply of this intermediate for research and development pipelines. This guide focuses on a widely adopted and reliable two-step synthetic approach, providing the necessary detail for its successful implementation in a laboratory setting.

The Predominant Synthetic Pathway: A Two-Step Approach

The most commonly employed and well-documented synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide proceeds via a two-step sequence starting from 2-chloronitrobenzene. This pathway involves an initial chlorosulfonation reaction to form the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, followed by a nucleophilic substitution with methylamine to yield the final product.

Synthesis_Workflow A 2-Chloronitrobenzene C 4-Chloro-3-nitrobenzenesulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E 4-chloro-N-methyl-3-nitrobenzenesulfonamide C->E Amination D Methylamine D->E

Caption: Overall synthetic workflow for 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

The initial and critical step in this synthetic sequence is the electrophilic aromatic substitution reaction of 2-chloronitrobenzene with chlorosulfonic acid. The electron-withdrawing nature of the nitro and chloro groups directs the incoming chlorosulfonyl group primarily to the position para to the chlorine and meta to the nitro group.

Causality Behind Experimental Choices:
  • Reactant Stoichiometry: An excess of chlorosulfonic acid is typically used to serve as both the reactant and the solvent, driving the reaction to completion. A molar ratio of approximately 4:1 to 5:1 of chlorosulfonic acid to 2-chloronitrobenzene is often optimal for achieving high yields[1].

  • Temperature Control: The reaction temperature is a critical parameter that must be carefully controlled. The reaction is typically initiated at a lower temperature and gradually heated. A stepwise increase in temperature, for instance, holding at 100°C, then 110°C, and finally 120-130°C, allows for controlled reaction progression and minimizes the formation of by-products[2]. The optimal final temperature has been reported to be around 120°C for a duration of 4 hours to achieve a high yield and purity[1].

  • Reaction Quenching: The reaction mixture is quenched by carefully pouring it onto crushed ice. This serves to precipitate the product, which is a solid, and also to hydrolyze the excess chlorosulfonic acid. It is crucial to maintain a low temperature during quenching to prevent the product from melting and separating as an oil, which would complicate its isolation[2].

Experimental Protocol: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride
  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet for the evolving hydrogen chloride gas.

  • Reagent Addition: Charge the flask with chlorosulfonic acid (e.g., 4.0 to 5.0 molar equivalents). Begin stirring and slowly add 2-chloronitrobenzene (1.0 molar equivalent) dropwise from the dropping funnel.

  • Heating Profile: After the addition is complete, gradually heat the reaction mixture. A typical heating profile involves maintaining the temperature at 100°C for 1 hour, then increasing to 110°C for 1 hour, and finally to 120°C for 4 hours[1]. The reaction progress can be monitored by the cessation of hydrogen chloride evolution.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring.

  • Isolation and Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a non-polar or low-polarity solvent like petroleum ether to achieve high purity[1].

ParameterValueReference
Starting Material 2-Chloronitrobenzene[1][2]
Reagent Chlorosulfonic Acid[1][2]
Molar Ratio (Reagent:SM) 4:1[1]
Temperature 120°C[1]
Reaction Time 4 hours[1]
Reported Yield 81.5% - >90%[1][2]
Purity >99% after recrystallization[1]

Table 1: Summary of optimized reaction parameters for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

The second step involves the reaction of the synthesized 4-chloro-3-nitrobenzenesulfonyl chloride with methylamine. This is a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride.

Causality Behind Experimental Choices:
  • Amine Source: Methylamine can be used in its aqueous solution form or as a gas. The choice often depends on the scale of the reaction and the desired reaction conditions.

  • Base: A base, such as triethylamine or an excess of methylamine itself, is required to neutralize the hydrogen chloride that is formed during the reaction. This prevents the protonation of the methylamine, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent, such as dichloromethane or tetrahydrofuran, is typically used to dissolve the sulfonyl chloride and facilitate the reaction with the amine.

  • Temperature: The reaction is often carried out at a low temperature (e.g., 0°C to room temperature) to control the exothermicity of the reaction and minimize potential side reactions.

Experimental Protocol: Synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide

Note: The following is a generalized protocol based on established procedures for the reaction of sulfonyl chlorides with amines, as a specific detailed protocol for this exact transformation was not found in the initial literature search.

  • Reaction Setup: In a fume hood, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 molar equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Amine Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of methylamine (e.g., a 40% aqueous solution or a solution in an organic solvent, approximately 2.2 molar equivalents) dropwise. The excess methylamine will also act as a base.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer with dilute hydrochloric acid to remove excess methylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-chloro-N-methyl-3-nitrobenzenesulfonamide.

Alternative Synthetic Considerations

An alternative theoretical route would involve the initial synthesis of 4-chloro-3-nitrobenzenesulfonamide, followed by N-methylation. However, the direct and selective mono-N-methylation of a primary sulfonamide can be challenging and may lead to a mixture of unreacted starting material, the desired N-methylated product, and the N,N-dimethylated by-product. The two-step route presented above is generally more direct and provides better control over the final product.

Conclusion

The synthesis of 4-chloro-N-methyl-3-nitrobenzenesulfonamide is most efficiently and reliably achieved through a two-step process starting from 2-chloronitrobenzene. The chlorosulfonation to form 4-chloro-3-nitrobenzenesulfonyl chloride is a well-optimized and high-yielding reaction. The subsequent amination with methylamine, while requiring careful control of conditions, is a standard transformation in organic synthesis. This guide provides a solid foundation for researchers to produce this valuable intermediate with high purity and in good yield. The provided protocols, grounded in established chemical principles, are designed to be a self-validating system for achieving the desired synthetic outcome.

References

  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • SIELC Technologies. Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-. [Link]

  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. [Link]

  • GSRS. BENZENESULFONAMIDE, 4-CHLORO-N-METHYL-3-NITRO-N-PHENYL-. [Link]

  • PubChem. 4-Chloro-3-nitrobenzenesulfonamide. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • SpectraBase. 3-chloro-4-nitrobenzenesulfonic acid. [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]

  • ResearchGate. (PDF) 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. [Link]

Sources

Independent Verification of the Biological Effects of 4-chloro-N-methyl-3-nitrobenzenesulfonamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. In the absence of established public data on this specific molecule, we will proceed based on a strong structural analogy to a known Kv3.1 potassium channel blocker. This document is structured to guide researchers through a logical, evidence-based process of hypothesis testing, experimental validation, and comparative analysis against established pharmacological agents.

Introduction: A Hypothesis-Driven Approach

The biological activity of 4-chloro-N-methyl-3-nitrobenzenesulfonamide has not been extensively documented in peer-reviewed literature. However, its close structural analog, 4-chloro-3-nitro-N-butylbenzenesulfonamide, has been identified as a blocker of the Kv3.1 voltage-gated potassium channel. This structural similarity forms the basis of our central hypothesis: 4-chloro-N-methyl-3-nitrobenzenesulfonamide is a modulator of the Kv3.1 potassium channel.

The Kv3.1 channel, encoded by the KCNC1 gene, is a critical component in the repolarization phase of the action potential in fast-spiking neurons. Its rapid activation and deactivation kinetics are essential for sustained high-frequency firing, a key process in auditory signaling, motor control, and cognitive function. Consequently, modulators of Kv3.1 are of significant interest for therapeutic development in neurological disorders such as schizophrenia, epilepsy, and ataxia.

This guide will provide the necessary protocols to test this hypothesis and to characterize the potential modulatory effects of 4-chloro-N-methyl-3-nitrobenzenesulfonamide in comparison to known Kv3.1 modulators.

Comparative Framework: Selecting Reference Compounds

To provide a robust context for the experimental findings, it is essential to compare the activity of 4-chloro-N-methyl-3-nitrobenzenesulfonamide with well-characterized modulators of the Kv3.1 channel. The following compounds are recommended as benchmarks:

CompoundClassPrimary Mechanism of Action
Tetraethylammonium (TEA) Broad-spectrum blockerPore blocker of various potassium channels, including Kv3.1.
4-Aminopyridine (4-AP) Non-selective blockerBlocks a wide range of voltage-gated potassium channels.
AUT1 Positive Allosteric ModulatorShifts the voltage-dependence of Kv3.1 activation to more negative potentials.[1]
BDS-I Selective BlockerA toxin that selectively blocks Kv3.4, but is often used in comparative studies of the Kv3 family.[2]

Experimental Verification: A Two-Tiered Approach

A combination of high-fidelity electrophysiology and higher-throughput secondary assays will provide a comprehensive understanding of the compound's activity.

Primary Verification: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents and provides detailed information on the mechanism of action.

Objective: To determine the effect of 4-chloro-N-methyl-3-nitrobenzenesulfonamide on the current-voltage relationship, activation and inactivation kinetics of heterologously expressed human Kv3.1 channels.

Experimental Workflow:

Figure 1. Workflow for whole-cell patch-clamp analysis of Kv3.1b currents.

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing the human Kv3.1b subunit in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

    • Record baseline Kv3.1 currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, apply 500 ms steps from -80 mV to +60 mV in 10 mV increments).

    • Perfuse the test compound (4-chloro-N-methyl-3-nitrobenzenesulfonamide) at various concentrations (e.g., 100 nM to 30 µM) and repeat the voltage-step protocol.

    • Perform a washout step by perfusing with the external solution alone to assess the reversibility of the effect.

  • Data Analysis: Analyze the current traces to determine the effect of the compound on peak current amplitude, current-voltage (I-V) relationship, and activation/inactivation kinetics.

Secondary Verification: Thallium Flux Assay

This fluorescence-based assay provides a higher-throughput method to confirm compound activity and determine potency (IC50/EC50).[3][4]

Objective: To determine the concentration-response relationship of 4-chloro-N-methyl-3-nitrobenzenesulfonamide on Kv3.1 channel activity.

Assay Principle:

G cluster_0 Cell Loading cluster_1 Compound Incubation & Stimulation cluster_2 Detection A Cells expressing Kv3.1 B Load with Thallium-sensitive dye (e.g., FluxOR™) A->B C Incubate with Test Compound B->C D Stimulate with high K+ and Tl+ solution C->D E Tl+ influx through open Kv3.1 channels D->E F Dye fluoresces upon Tl+ binding E->F G Measure fluorescence intensity F->G

Figure 2. Principle of the thallium flux assay for potassium channels.

Step-by-Step Protocol:

  • Cell Plating: Plate HEK293-hKv3.1b cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.[5]

  • Compound Addition: Add 4-chloro-N-methyl-3-nitrobenzenesulfonamide and comparator compounds in a concentration-response format.

  • Stimulation and Reading: Use a fluorescence plate reader with an automated injection system to add a stimulus buffer containing thallium and a high concentration of potassium (to depolarize the membrane and open the Kv3.1 channels).

  • Data Analysis: Measure the change in fluorescence intensity over time. A decrease in fluorescence in the presence of a blocker indicates inhibition of thallium influx. Calculate the IC50 value from the concentration-response curve.

Data Interpretation and Comparative Analysis

The data obtained from these experiments should be compiled and compared to the reference compounds.

Table 1: Hypothetical Comparative Data for Kv3.1 Modulators

CompoundIC50 (µM) (Thallium Flux)% Inhibition at 10 µM (E-phys)Effect on Activation Voltage (E-phys)
4-chloro-N-methyl-3-nitrobenzenesulfonamide Experimental ResultExperimental ResultExperimental Result
Tetraethylammonium (TEA) ~1,000~50%No significant shift
4-Aminopyridine (4-AP) ~100>90%Minimal shift
AUT1 N/A (Potentiator)N/A (Potentiator)Leftward shift (e.g., -15 mV)

Interpreting the Results:

  • Potency: A low micromolar or nanomolar IC50 value would suggest that 4-chloro-N-methyl-3-nitrobenzenesulfonamide is a potent modulator of Kv3.1.

  • Mechanism of Action:

    • A simple reduction in current amplitude with no change in the voltage-dependence of activation suggests a pore-blocking mechanism, similar to TEA.

    • A shift in the voltage-dependence of activation to more negative potentials would classify it as a positive modulator, similar to AUT1.[1][6]

    • A change in the kinetics of activation or inactivation would provide further insight into its modulatory mechanism.

  • Selectivity: While these experiments focus on Kv3.1, further studies would be required to determine the selectivity of the compound against other Kv channel subtypes and other ion channels.

Conclusion

This guide provides a robust, hypothesis-driven framework for the independent verification and characterization of the biological effects of 4-chloro-N-methyl-3-nitrobenzenesulfonamide. By leveraging the structural analogy to a known Kv3.1 blocker and employing a combination of electrophysiology and fluorescence-based assays, researchers can generate high-quality, reproducible data. This will not only elucidate the pharmacological profile of this novel compound but also contribute to the broader understanding of Kv3.1 channel modulation and its therapeutic potential.

References

  • Weaver, C. D., et al. (2004). A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells. Journal of Biomolecular Screening, 9(8), 671-677. Available at: [Link]

  • Sophion Bioscience. (2018). Developing an in vitro Tl+ flux assay for potassium channel agonist identification. YouTube. Available at: [Link]

  • ION Biosciences. (n.d.). Thallium Flux Assays. Available at: [Link]

  • Brown, M. R., et al. (2016). Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons. Journal of Neurophysiology, 116(1), 25-36. Available at: [Link]

  • Song, J., et al. (2016). Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons. Journal of Neurophysiology, 116(1), 25-36. Available at: [Link]

  • Taskin, B., et al. (2023). Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels. Proceedings of the National Academy of Sciences, 120(42), e2308693120. Available at: [Link]

  • ResearchGate. (n.d.). Addition of AUT1 shifts the voltage-dependent activation of Kv3.1 channels to more negative potentials. Available at: [Link]

  • Kaczmarek, L. K., & Zhang, Y. (2017). Kv3 channels: enablers of rapid firing, neurotransmitter release, and neuronal endurance. Physiological Reviews, 97(4), 1431-1468. Available at: [Link]

  • Smartox Biotechnology. (n.d.). Voltage-gated potassium channel blockers. Available at: [Link]

  • Patsnap. (n.d.). Kv3.1 - Drugs, Indications, Patents. Synapse. Available at: [Link]

  • Wang, L. Y., Gan, L., Forsythe, I. D., & Kaczmarek, L. K. (1998). Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones. The Journal of Physiology, 509(Pt 1), 183–194. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides a detailed operational plan for handling Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-.

Hazard Identification: The Rationale for Caution

The safety protocols outlined are derived directly from the hazard classifications of the parent compound, 4-Chloro-3-nitrobenzenesulfonamide. Understanding these risks is the first step in preventing exposure.

GHS Hazard Classification (Based on CAS 97-09-6):

  • H315: Causes skin irritation. [1][2] Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [1][2] Vapors, dust, or splashes can cause significant, potentially damaging, eye irritation.

  • H335: May cause respiratory irritation. [1][2] Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.

Based on these classifications, the compound is labeled with the "Warning" signal word and the GHS07 pictogram (exclamation mark).

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a reliable barrier against the identified hazards. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used when handling this solid compound.

The following table summarizes the minimum PPE requirements.

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are required for splash protection. Always inspect gloves for tears or holes before use. For prolonged operations, consider double-gloving. Contaminated gloves must be removed and disposed of properly immediately.
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards to prevent dust or splashes from entering the eyes.[1] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as reconstitution or transfer of material.
Body Laboratory CoatA clean, full-sleeved laboratory coat must be worn and kept fastened. This protects against accidental skin contact from spills.
Respiratory NIOSH-approved RespiratorAll handling of the solid compound must occur in a certified chemical fume hood to control dust inhalation. If engineering controls are insufficient or during a large spill clean-up, a full-face respirator with appropriate cartridges should be used.[1]

Operational Workflow: From Preparation to Disposal

This procedural guidance ensures safety at every stage of handling. The workflow is designed as a self-validating system where each step mitigates the risks identified above.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling cluster_disposal Phase 4: Waste Management prep_area 1. Prepare Work Area (Fume Hood, Spill Kit Ready) ppe_check 2. Inspect & Don PPE (Gloves, Goggles, Coat) prep_area->ppe_check Verify weigh 3. Weigh Compound (In Fume Hood, Use Spatula) ppe_check->weigh transfer 4. Transfer & Dissolve (Low Splash Risk) weigh->transfer Controlled decon_area 5. Decontaminate Work Surface transfer->decon_area decon_ppe 6. Doff & Dispose PPE (Gloves, etc.) decon_area->decon_ppe wash 7. Wash Hands Thoroughly decon_ppe->wash waste 8. Dispose of Chemical Waste (Follow Institutional Policy) wash->waste

Caption: Procedural workflow for safely handling Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-.

Step-by-Step Protocol

Phase 1: Preparation

  • Area Preparation: Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered. Verify the fume hood's certification is current. Locate the nearest eyewash station, safety shower, and spill kit.

  • PPE Inspection and Donning: Visually inspect all PPE for defects. Don your lab coat, followed by safety goggles, and finally, nitrile gloves, ensuring the glove cuffs overlap with the sleeves of the lab coat.

Phase 2: Active Handling (Inside Chemical Fume Hood) 3. Weighing: When weighing the solid material, use a spatula to gently transfer the compound to avoid generating dust. Perform this task deep within the fume hood to ensure any airborne particles are captured. 4. Transfer and Reconstitution: When transferring the weighed solid to a vessel for dissolution, do so carefully to prevent splashing. Add solvent slowly to the solid to minimize aerosol generation.

Phase 3: Post-Handling & Decontamination 5. Surface Decontamination: After completing the work, decontaminate the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner. 6. PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first remove gloves, then the lab coat, and finally the safety goggles. Dispose of gloves in the designated hazardous waste container. 7. Personal Hygiene: Immediately wash hands thoroughly with soap and water.

Emergency Response Plan

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of water.[1] If skin irritation occurs, seek medical help.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, get medical help.[1]

  • Spill: For a small spill, contain the material with an inert absorbent from a spill kit and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Protocol

All waste, including the chemical itself, any solutions, and heavily contaminated disposables (like gloves and absorbent pads), must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with the full chemical name: "Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- (Hazardous Waste)".

  • Disposal: Arrange for disposal through your institution's licensed professional waste disposal service.[1] Do not discharge to sewer systems.[3]

By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-, ensuring a safe and controlled laboratory environment.

References

  • 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324. PubChem, National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.